molecular formula C20H28O2 B161579 Hispanone

Hispanone

Cat. No.: B161579
M. Wt: 300.4 g/mol
InChI Key: DGCSFZBBNZMTAQ-AZUAARDMSA-N
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Description

Hispanone is a labdane diterpenoid, a class of natural compounds known for their diverse biological activities. It is isolated from botanical sources such as the aerial parts of Leonurus japonicus (Chinese motherwort) . Current pharmacological research on Hispanone is focused on its significant anti-inflammatory properties . Studies performed in human neutrophils have demonstrated that Hispanone can inhibit fMLP-induced superoxide anion generation and elastase release, suggesting a potential mechanism for its anti-inflammatory effects . This specific activity makes Hispanone a compound of interest for investigating new anti-inflammatory pathways and cellular responses. Prior to use, researchers should consult the relevant scientific literature for detailed handling and safety protocols. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for diagnostic use. It is strictly for use in controlled in vitro settings and is not for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,8aS)-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h8,11,13,18H,5-7,9-10,12H2,1-4H3/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCSFZBBNZMTAQ-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@]2(CCCC([C@@H]2CC1=O)(C)C)C)CCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architectural Precision of Hispanone: A Technical Guide to a Labdane Diterpenoid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among the myriad of natural products, the labdane diterpenoids represent a class of compounds with significant therapeutic potential. This guide provides a deep technical dive into the chemical architecture of hispanone, a representative furanolabdanoid diterpene. We will dissect its structural elucidation, stereochemical nuances, and the strategic considerations underpinning its synthesis and biological evaluation, offering a comprehensive resource for those seeking to leverage this scaffold in their research endeavors.

Introduction to Hispanone: A Furan-Containing Labdane Diterpenoid

Hispanone is a bicyclic diterpenoid characterized by the quintessential labdane skeleton, a C20 framework derived from geranylgeranyl pyrophosphate. What distinguishes hispanone and its congeners is the presence of a furan ring, which is a key structural feature influencing its chemical reactivity and biological profile. First isolated from plants of the Lamiaceae family, notably from the genera Galeopsis and Ballota, hispanone has garnered interest due to its potential as a modulator of inflammatory pathways and its cytotoxic effects against various cancer cell lines.[1][2]

The core structure of hispanone features a decalin ring system (rings A and B) with characteristic methyl group substitutions at C-4, C-8, and C-10. The furan ring is appended to the C-9 position via a short side chain. Understanding the precise three-dimensional arrangement of these functionalities is paramount for elucidating its mechanism of action and for the rational design of analogues with enhanced therapeutic properties.

Structural Elucidation: A Spectroscopic Deep Dive

The definitive determination of hispanone's structure is a testament to the power of modern spectroscopic techniques. A multi-faceted approach, combining one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguously assigning its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the linchpin of structural elucidation for complex organic molecules like hispanone.

¹H NMR Spectroscopy: The proton NMR spectrum of hispanone reveals key diagnostic signals. The three methyl groups typically appear as sharp singlets in the upfield region. The protons of the furan ring exhibit characteristic chemical shifts in the aromatic region. The protons on the decalin core present a complex series of multiplets, the analysis of which provides crucial information about their connectivity and relative stereochemistry.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, providing a count of the unique carbon environments. The chemical shifts of the carbons in the furan ring are highly diagnostic. The carbonyl carbon of the ketone functionality in ring B is also a key indicator. The remaining signals correspond to the methylene and methine carbons of the decalin system and the methyl groups.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle.

  • COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, allowing for the tracing of the spin systems within the decalin rings and the side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, enabling the unambiguous assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting the quaternary carbons and for linking the furan ring to the decalin core.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the cornerstone for determining the relative stereochemistry. Through-space correlations between protons indicate their spatial proximity, allowing for the assignment of the relative configuration of the stereocenters in the decalin ring system. For instance, NOE correlations between the axial protons and methyl groups are critical for defining the chair conformation of the rings and the orientation of the substituents.

Table 1: Representative NMR Data for the Hispanone Core (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. This table represents typical values.)

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
1~38.5~1.5 (m)C-2, C-10, C-20H-2, H-11
2~19.0~1.7 (m)C-1, C-3, C-10H-1, H-3
3~42.0~1.4 (m)C-2, C-4, C-18, C-19H-2, H-18, H-19
4~33.0--H-3, H-5, H-18, H-19
5~55.0~1.1 (dd)C-4, C-6, C-7, C-10, C-19H-6, H-9, H-19
6~21.0~1.8 (m)C-5, C-7, C-8H-5, H-7
7~35.0~2.5 (m)C-5, C-6, C-8, C-9H-6, H-8
8~75.0--H-7, H-9, H-17
9~50.0~2.0 (d)C-8, C-10, C-11, C-12H-5, H-11, H-17
10~39.0--H-1, H-5, H-20
11~30.0~2.8 (m)C-9, C-12, C-13H-1, H-9, H-12
12~125.0~6.3 (br s)C-9, C-11, C-13, C-14H-11, H-14
13~143.0~7.3 (t)C-11, C-12, C-15H-15
14~111.0~6.5 (br s)C-12, C-13, C-15H-12, H-15
15~139.0~7.2 (br s)C-13, C-14H-13, H-14
16----
17~25.0~1.2 (s)C-7, C-8, C-9H-9
18~33.0~0.9 (s)C-3, C-4, C-5, C-19H-3, H-19
19~22.0~0.8 (s)C-3, C-4, C-5, C-18H-3, H-18
20~15.0~0.7 (s)C-1, C-5, C-9, C-10H-1, H-5
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: The IR spectrum of hispanone provides valuable information about its functional groups. A strong absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the carbonyl group (ketone). Bands in the aromatic region (~1500-1600 cm⁻¹) and C-O stretching region (~1000-1300 cm⁻¹) are indicative of the furan ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of hispanone. The fragmentation pattern observed in the mass spectrum can provide further structural clues, often showing characteristic losses of the furan side chain or fragments arising from the decalin core.

Stereochemistry: Defining the 3D Architecture

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Hispanone possesses several stereocenters, and defining their relative and absolute configurations is a critical aspect of its characterization. The primary tool for this is NOESY, which reveals through-space proximities of protons. Key NOE correlations that establish the stereochemistry of hispanone include those between the axial and equatorial protons of the cyclohexane rings and the angular methyl groups. These correlations confirm the trans-fusion of the decalin rings and the relative orientation of the substituents. The absolute stereochemistry is often determined by comparison with known compounds, biosynthetic considerations, or, ideally, by X-ray crystallography of a suitable crystalline derivative.

G decalin Decalin Core (Rings A/B) furan Furan Ring decalin->furan C9-Side Chain Linkage substituents Methyl Substituents decalin->substituents Characteristic Pattern stereocenters Multiple Stereocenters decalin->stereocenters Defines 3D Shape furan->stereocenters Influences Conformation

Caption: Key structural relationships in hispanone.

Isolation from Natural Sources: A Step-by-Step Protocol

The isolation of hispanone from its natural sources, such as the aerial parts of Galeopsis angustifolia, requires a systematic extraction and chromatographic purification process.

Protocol: Isolation of Hispanone

  • Extraction:

    • Air-dried and powdered plant material is exhaustively extracted with a solvent of medium polarity, such as dichloromethane or a mixture of hexane and ethyl acetate, at room temperature.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Preliminary Fractionation:

    • The crude extract is subjected to vacuum liquid chromatography (VLC) or open column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components based on their polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fine Purification:

    • Fractions containing hispanone, identified by their characteristic TLC spot, are combined and further purified by repeated column chromatography on silica gel, often using a less polar solvent system to achieve better separation.

    • Final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) on a normal or reversed-phase column to yield pure hispanone.

G start Dried Plant Material extraction Solvent Extraction start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Hispanone hplc->pure_compound

Sources

The Biological Versatility of Hispanone: A Furanoditerpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Hispanone

Hispanone, a naturally occurring furanoditerpenoid, has emerged as a molecule of significant interest within the scientific community. Belonging to the large and structurally diverse family of terpenoids, hispanone possesses a characteristic furan ring fused to a diterpene backbone, a structural motif that underpins its broad spectrum of biological activities.[1] This guide provides a comprehensive technical overview of the known biological effects of hispanone and its close analogs, with a particular focus on its anticancer, anti-inflammatory, and antimicrobial properties. By delving into the molecular mechanisms and presenting detailed experimental protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge required to explore the full therapeutic potential of this promising natural product.

While specific quantitative data for hispanone is still emerging, this guide will leverage data from closely related furanoditerpenoids, such as hispolon, to provide a robust understanding of the likely bioactivities of hispanone. This approach highlights the current research landscape and underscores the exciting opportunities for future investigations into this specific molecule.

Anticancer Activity: A Multi-Faceted Approach to Targeting Malignancy

The quest for novel anticancer agents has led to the exploration of a vast array of natural products, with furanoditerpenoids demonstrating significant promise.[1] Hispanone and its analogs have been shown to exert potent cytotoxic effects against various cancer cell lines through a variety of mechanisms, primarily centered on the induction of programmed cell death, or apoptosis.

Mechanism of Action: Inducing Apoptosis through Intrinsic and Extrinsic Pathways

Hispanone derivatives have been demonstrated to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2] This dual-pronged attack ensures a comprehensive and effective elimination of cancer cells.

The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment of adaptor proteins and the subsequent activation of caspase-8.[3] Activated caspase-8 can then directly activate downstream executioner caspases, such as caspase-3, or cleave the pro-apoptotic protein Bid into its truncated form, tBid, which then translocates to the mitochondria to initiate the intrinsic pathway.[2]

The intrinsic pathway is characterized by the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c.[3] This release is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). Hispanone and its analogs have been shown to modulate the expression of these proteins, leading to a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins.[2] The released cytochrome c, in the cytosol, forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which leads to the activation of caspase-9 and the subsequent activation of executioner caspases.[3]

Furthermore, the anticancer effects of hispolon, a close analog of hispanone, have been linked to the activation of the c-Jun N-terminal kinase (JNK) pathway and the upregulation of heme oxygenase-1 (HO-1), which can sensitize cancer cells to apoptosis.[4]

Hispanone_Anticancer_Mechanism cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Hispanone_ext Hispanone DeathReceptor Death Receptor Hispanone_ext->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Bax Bax Caspase8->Bax Cleaves Bid to tBid Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Hispanone_int Hispanone Bcl2 Bcl-2/Bcl-xL Hispanone_int->Bcl2 Hispanone_int->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3_int Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Figure 1: Simplified signaling pathway of hispanone-induced apoptosis.
Quantitative Data: Cytotoxic Potency of Hispanone Analogs

While specific IC50 values for hispanone are not yet widely available in the literature, studies on hispolon and its synthetic analogs provide valuable insights into the potential potency of this class of compounds. The following table summarizes the 50% inhibitory concentration (IC50) values of hispolon (VA-1) and a potent analog (VA-2) against a panel of human cancer cell lines.

CompoundProstate (PC-3)Prostate (DU-145)Colon (HCT-116)Colon (S1)Breast (MCF-7)Breast (MDA-MB-231)
Hispolon (VA-1) 12.9 ± 7.1 µM28.6 ± 11.1 µM5.2 ± 3.9 µM8.4 ± 3.2 µM7.9 ± 4.6 µM32.2 ± 14.4 µM
Analog (VA-2) 6.8 ± 3.1 µM7.5 ± 2.9 µM1.4 ± 1.3 µM1.8 ± 0.9 µM4.2 ± 2.1 µM10.1 ± 5.5 µM
Data adapted from a study on hispolon and its analogs.[2][4]

These data indicate that furanoditerpenoids related to hispanone exhibit significant cytotoxic activity against a range of cancer cell types, with some analogs demonstrating even greater potency than the parent compound.[2][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[5]

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of hispanone in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the hispanone dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve hispanone) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of hispanone relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Hispanone dilutions incubate1->treat_cells incubate2 Incubate for treatment period treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Natural products with anti-inflammatory properties are therefore of great therapeutic interest. Furanoditerpenoids, including hispanone derivatives, have demonstrated significant anti-inflammatory potential.[3][6]

Mechanism of Action: Inhibition of the NF-κB Pathway and COX-2 Expression

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2).[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Hispanolone derivatives have been shown to inhibit the activation of the NF-κB pathway.[3][6] This inhibition can occur at various points in the signaling cascade, including the prevention of IκBα degradation. By suppressing NF-κB activation, hispanone can effectively downregulate the expression of key inflammatory mediators.

One of the most important downstream targets of NF-κB is COX-2, an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[8] By inhibiting the NF-κB pathway, hispanone derivatives can lead to a reduction in COX-2 expression and, consequently, a decrease in prostaglandin production.[7]

Hispanone_Anti_inflammatory_Mechanism cluster_nucleus LPS Inflammatory Stimuli (LPS) IKK IKK Complex LPS->IKK Hispanone Hispanone Hispanone->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_cytoplasm NF-κB (p50/p65) IkB->NFkB_cytoplasm NFkB_nucleus NF-κB (p50/p65) NFkB_cytoplasm->NFkB_nucleus Translocation Proinflammatory_genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nucleus->Proinflammatory_genes Transcription Nucleus Nucleus Inflammation Inflammation Proinflammatory_genes->Inflammation

Figure 3: Inhibition of the NF-κB signaling pathway by hispanone.
Experimental Protocol: Measurement of Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS), the expression of which is regulated by NF-κB. Inhibition of NO production is a common indicator of anti-inflammatory activity.

Principle: The Griess assay is a colorimetric method used to quantify nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of hispanone for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.[9] Include a vehicle control (cells with LPS and solvent) and a negative control (cells with medium only).

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Antimicrobial Activity: A Potential Weapon Against Pathogens

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Natural products are a rich source of such compounds, and furanoditerpenoids have been reported to possess antibacterial and antifungal properties.[1]

Mechanism of Action

The precise mechanisms by which furanoditerpenoids exert their antimicrobial effects are not fully elucidated but are thought to involve the disruption of microbial cell membranes and the inhibition of essential cellular processes. The lipophilic nature of the diterpene backbone likely facilitates interaction with and perturbation of the lipid bilayer of microbial membranes, leading to increased permeability and cell death.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible turbidity after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Hispanone Dilutions: Prepare a stock solution of hispanone in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) in broth medium, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the hispanone dilutions. Include a positive control well (inoculum without hispanone) and a negative control well (broth medium only).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of hispanone in which there is no visible growth. The results can also be read using a microplate reader to measure the optical density.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of Hispanone in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate plate with microbial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate under appropriate conditions inoculate_plate->incubate_plate read_results Visually inspect for growth or measure OD incubate_plate->read_results determine_mic Determine the lowest concentration with no growth (MIC) read_results->determine_mic end End determine_mic->end

Figure 4: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

Hispanone, a furanoditerpenoid with a compelling molecular architecture, holds significant promise as a lead compound for the development of new therapeutic agents. Its demonstrated ability to induce apoptosis in cancer cells, suppress key inflammatory pathways, and potentially inhibit microbial growth underscores its multifaceted biological activity.

While this guide has synthesized the current understanding of hispanone's bioactivities, it also highlights a critical need for further research. Specifically, future studies should focus on:

  • Determining the specific IC50 values of hispanone against a broader panel of cancer cell lines to establish a more precise cytotoxic profile.

  • Elucidating the detailed molecular mechanisms underlying its anti-inflammatory effects, including its impact on a wider range of cytokines and inflammatory enzymes.

  • Establishing the Minimum Inhibitory Concentrations (MICs) of hispanone against a diverse array of pathogenic bacteria and fungi to fully characterize its antimicrobial spectrum.

  • Conducting in vivo studies to validate the in vitro findings and assess the safety and efficacy of hispanone in preclinical models of cancer, inflammation, and infectious diseases.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of hispanone and pave the way for its development into a novel and effective therapeutic agent.

References

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Unlocking Nature's Pharmacy: Elucidating and Engineering the Hispanone Biosynthetic Pathway in Lamiaceae

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Hispanone, a labdane-related furanoditerpenoid found in various genera of the Lamiaceae family such as Ballota and Marrubium, presents a compelling scaffold for drug development due to its diverse pharmacological activities. Understanding its biosynthesis is paramount for ensuring a sustainable supply through metabolic engineering and for generating novel derivatives. This guide provides a comprehensive overview of the hispanone biosynthetic pathway, from its foundational precursors to the key cyclization and oxidation steps. It further serves as a practical manual, offering detailed, field-proven protocols for gene discovery, functional enzyme characterization, and quantitative analysis. Finally, it explores strategies for applying this knowledge to engineer enhanced production pathways in both plant and microbial systems, empowering researchers to harness the full therapeutic potential of this valuable natural product.

Part 1: The Biosynthetic Blueprint of Hispanone

The construction of the complex hispanone molecule is a multi-stage enzymatic process localized within the plant cell. It begins with universal five-carbon building blocks and proceeds through a series of cyclization and oxidative decoration steps, characteristic of terpenoid biosynthesis in the mint family.

Foundational Steps: From Isoprene Units to the Diterpene Precursor

The journey to hispanone begins in the plastids, where the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is active. This pathway synthesizes the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). A geranylgeranyl diphosphate synthase (GGPPS) then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon molecule, (E,E,E)-geranylgeranyl diphosphate (GGPP).[1][2] GGPP is the universal precursor for all diterpenoids, including hispanone.

The Cyclization Cascade: Formation of the Core Epoxy-Labdane Skeleton

The defining step in the biosynthesis of hispanone and related compounds is the transformation of the linear GGPP into a bicyclic, oxygenated scaffold. This is not a single reaction but a sophisticated two-step cascade catalyzed by a pair of distinct diterpene synthases (diTPSs). Research in related Lamiaceae species has been pivotal in identifying the key enzymes.

  • Step 1 - Class II diTPS Action: The first enzyme is a Class II diTPS that protonates the terminal double bond of GGPP to initiate a cyclization cascade, forming a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. In the case of the hispanone lineage, this enzyme performs an additional critical function: the introduction of an oxygen atom. In white horehound (Marrubium vulgare), the enzyme MvCPS1 was shown to catalyze the formation of peregrinol diphosphate (PDP), a C-9 hydroxylated CPP intermediate.[3] This reaction is a critical branching point from other diterpenoid pathways.

  • Step 2 - Class I diTPS Action: The second enzyme is a Class I diTPS which takes the PDP intermediate. This enzyme first cleaves the diphosphate moiety to generate a carbocation, which then facilitates a second cyclization event. Critically, this reaction forms the characteristic 9,13-epoxy bridge. In M. vulgare, the enzyme MvELS (9,13-epoxy-labd-14-ene synthase) converts PDP into 9,13-epoxy-labd-14-ene.[3] Similarly, in Chinese motherwort (Leonurus japonicus), the synthase LjTPS6 produces 9,13S-epoxy-labda-14-ene, the direct precursor to prehispanolone.[4] This epoxy-labdane product is the core scaffold upon which the final hispanone structure is built.

The Oxidative Finishing: Postulated Role of Cytochrome P450s

With the core 9,13-epoxy-labdane skeleton established, the final steps in hispanone biosynthesis involve a series of stereo- and regio-specific oxidations to form the furan ring and the C-15 ketone. These modifications are catalyzed by Cytochrome P450 monooxygenases (CYPs), a versatile class of enzymes responsible for the vast chemical diversity of terpenoids in plants.[5]

While the specific CYPs for hispanone have yet to be definitively characterized, extensive research on other Lamiaceae diterpenoids provides a strong predictive model. Enzymes from the CYP76 clan, particularly the CYP76AH and CYP76AK subfamilies, are known to perform multiple, sequential oxidations on labdane and abietane skeletons in plants like Salvia and Rosmarinus.[6][7][8] It is hypothesized that a series of CYP-catalyzed hydroxylations at C-15 and C-16, followed by further oxidation and dehydration, leads to the formation of the furan ring. A final oxidation at C-15 would yield the characteristic ketone of hispanone.

Visualization 1: The Hispanone Biosynthetic Pathway

Hispanone Biosynthesis Pathway cluster_0 Plastidial MEP Pathway cluster_1 Diterpenoid Backbone Formation cluster_2 Oxidative Modifications (ER-localized) IPP Isopentenyl Diphosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP GGPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GGPP GGPPS PDP Peregrinol Diphosphate (PDP) (9-hydroxylated-CPP) GGPP->PDP Class II diTPS (e.g., MvCPS1) EpoxyLabdane 9,13-Epoxy-labd-14-ene (Prehispanolone Precursor) PDP->EpoxyLabdane Class I diTPS (e.g., MvELS, LjTPS6) Intermediate Oxidized Intermediates (e.g., diols) EpoxyLabdane->Intermediate CYP450s (e.g., CYP76 family) Hispanone Hispanone Intermediate->Hispanone CYP450s / Dehydrogenase Gene Discovery Workflow Plant Hispanone-Producing Plant (e.g., M. vulgare) Tissues Collect Tissues (High vs. Low Accumulation) Plant->Tissues RNASeq RNA Extraction & Sequencing (RNA-seq) Tissues->RNASeq Assembly De Novo Transcriptome Assembly & Annotation RNASeq->Assembly Homology Homology-Based Search (Find all TPS and CYP genes) Assembly->Homology DiffExp Differential Expression Analysis (High vs. Low) Assembly->DiffExp CoExp Co-expression Network Analysis Homology->CoExp DiffExp->CoExp Candidates Prioritized Candidate Genes (diTPSs & CYPs) CoExp->Candidates

Caption: Transcriptomics workflow for identifying candidate biosynthetic genes.

Protocol: Functional Characterization of Diterpene Synthases

This protocol details the heterologous expression of a candidate diTPS in E. coli and the subsequent in vitro assay to confirm its enzymatic function. [1] Step-by-Step Methodology:

  • Gene Cloning:

    • Amplify the full-length open reading frame (ORF) of the candidate Class II (e.g., MvCPS1-like) and Class I (e.g., MvELS-like) diTPS genes from cDNA. Note: For plastid-targeted enzymes, the N-terminal transit peptide is often removed to improve soluble expression in E. coli.

    • Clone the truncated genes into a suitable E. coli expression vector, such as pET28a(+) or pGEX, which adds a purification tag (e.g., His6-tag, GST-tag).

    • Verify the sequence of the construct.

  • Protein Expression:

    • Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).

    • Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C.

    • Use the starter culture to inoculate 1 L of LB medium. Grow at 37°C with shaking (~200 rpm) until the OD600 reaches 0.6-0.8.

    • Cool the culture to 16-20°C and induce protein expression with 0.1-0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Incubate for 16-24 hours at the lower temperature to enhance protein solubility. [9]

  • Protein Purification:

    • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole) with lysozyme and DNase I.

    • Lyse cells by sonication on ice and clarify the lysate by centrifugation (>16,000 x g, 30 min, 4°C).

    • Purify the soluble, His-tagged protein from the supernatant using Ni-NTA affinity chromatography. Elute with a high-imidazole buffer (e.g., 250 mM).

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • In Vitro Enzyme Assay:

    • For Class II diTPS (e.g., MvCPS1-like):

      • Set up a 500 µL reaction containing: Assay Buffer (50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2), 10% (v/v) glycerol, 5 mM DTT, 50 µM GGPP, and 2-5 µg of purified enzyme.

      • To dephosphorylate the product for GC-MS analysis, add 10 units of alkaline phosphatase.

      • Incubate at 30°C for 2-4 hours.

    • For Coupled Class I/Class II Assay (e.g., MvCPS1 + MvELS):

      • Set up the reaction as above, but include both purified enzymes (2 µg each). Omit the alkaline phosphatase.

      • Incubate at 30°C for 2-4 hours.

    • Product Extraction:

      • Stop the reaction and extract the products by vortexing with an equal volume of n-hexane or ethyl acetate.

      • Centrifuge to separate the phases and carefully transfer the organic (upper) layer to a new vial for analysis.

Protocol: GC-MS Analysis of Diterpene Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying the volatile and semi-volatile hydrocarbon products of diTPS reactions. [10][11] Step-by-Step Methodology:

  • Sample Preparation: Concentrate the hexane extract from the enzyme assay under a gentle stream of nitrogen to a final volume of ~50 µL.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

  • GC Program:

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C for 2 min, ramp at 10°C/min to 300°C, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the product (e.g., 9,13-epoxy-labd-14-ene) by comparing its retention time and mass fragmentation pattern to an authentic standard (if available) or to published spectra in databases like NIST.

Protocol: Quantitative Analysis of Hispanone via LC-MS/MS

For quantifying the non-volatile, oxidized final product hispanone in plant tissues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. [12][13] Step-by-Step Methodology:

  • Sample Preparation (Plant Tissue):

    • Freeze-dry and grind the plant material (e.g., leaves) to a fine powder.

    • Extract a known weight (e.g., 100 mg) of powder with a suitable solvent like methanol or ethanol, often using sonication for 30 min. [14] * Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

    • Spike the sample with a known concentration of an internal standard (IS) if available.

  • Instrumentation: Use a UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection (MRM Mode):

    • Optimize the ESI source parameters (e.g., capillary voltage, source temperature) by infusing a pure standard of hispanone.

    • Determine the precursor ion ([M+H]+ or [M-H]-) for hispanone.

    • Perform fragmentation (MS2) to identify 2-3 characteristic and abundant product ions.

    • Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the transitions from the precursor ion to the product ions. This provides high selectivity and minimizes matrix interference.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of a purified hispanone standard.

    • Analyze the plant extracts using the developed LC-MS/MS method.

    • Calculate the concentration of hispanone in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Part 3: Applications in Metabolic Engineering and Drug Development

A fully characterized biosynthetic pathway is not just an academic achievement; it is a powerful toolkit for industrial biotechnology and pharmaceutical innovation. [15][16]

Strategies for Enhancing Hispanone Production

The goal of metabolic engineering is to transform a plant or microbe into a cellular factory optimized for producing a target molecule. [17]Key strategies include:

  • Increasing Precursor Supply: The amount of GGPP is often a limiting factor. Overexpressing key enzymes of the MEP pathway, such as DXS (1-deoxy-D-xylulose-5-phosphate synthase) and GGPPS, can significantly increase the precursor pool available for hispanone synthesis. [18]* Overexpression of Pathway Genes: Increasing the expression of the rate-limiting enzymes in the hispanone pathway itself—specifically the identified Class II (MvCPS1-like) and Class I (MvELS-like) diTPSs, and the key downstream CYPs—can dramatically boost final product yield. This can be done in the native plant (in planta) or in a heterologous host.

  • Heterologous Reconstitution: The entire biosynthetic pathway can be transferred into a microbial chassis like Saccharomyces cerevisiae (yeast) or Escherichia coli. These hosts offer rapid growth, facile genetic manipulation, and contained fermentation, providing a scalable and sustainable production platform independent of agriculture.

  • Eliminating Competing Pathways: In a heterologous host, native metabolic pathways that consume key precursors (IPP, DMAPP, GGPP) can be downregulated or knocked out to channel more metabolic flux towards hispanone.

Visualization 3: Metabolic Engineering Strategies for Hispanone Production

Metabolic Engineering Strategies cluster_host Engineered Host (Yeast / E. coli) MEP ↑ Upregulate MEP Pathway (e.g., Overexpress DXS) GGPPS ↑ Overexpress GGPPS MEP->GGPPS Hispanone_Pathway Introduce Hispanone Pathway (diTPSs, CYPs, CPR) GGPPS->Hispanone_Pathway Competing ↓ Downregulate Competing Pathways (e.g., Sterol Synthesis) GGPPS->Competing diverts GGPP Hispanone_Out Hispanone Hispanone_Pathway->Hispanone_Out Precursors Central Carbon Metabolism Precursors->MEP

Caption: Key targets for metabolic engineering of hispanone in a microbial host.

Part 4: Quantitative Data Summary

While comprehensive kinetic data for the specific enzymes leading to hispanone are still under investigation, analysis of related diterpene synthases provides a baseline for expected performance. This table serves as a template for researchers to populate as new data becomes available.

Enzyme ClassExample EnzymeSubstrateKₘ (µM)kcat (s⁻¹)Key Product(s)Source OrganismReference
Class II diTPS MvCPS1GGPPN/AN/APeregrinol DiphosphateMarrubium vulgare[3]
Class I diTPS MvELSPDPN/AN/A9,13-Epoxy-labd-14-eneMarrubium vulgare[3]
Class I diTPS LjTPS6PPP*N/AN/A9,13S-Epoxy-labd-14-eneLeonurus japonicus[4]
CYP450 Candidate9,13-Epoxy-labd-14-ene--Oxidized Intermediatese.g., Ballota sp.-

*Note: LjTPS6 was found to react with peregrinol-PP (PPP) to produce the epoxy-labdane scaffold. [4]N/A indicates data not available in the cited literature.

Conclusion and Future Outlook

The biosynthetic pathway of hispanone in Lamiaceae is rapidly coming into focus, built upon the foundational principles of labdane-related diterpenoid metabolism. The discovery of the key diTPS pair responsible for forming the core 9,13-epoxy-labdane skeleton provides the critical entry point for both complete pathway elucidation and metabolic engineering efforts. [3][4]The next frontier is the definitive identification and characterization of the downstream CYP450s that perform the final oxidative tailoring. The protocols and workflows outlined in this guide provide a robust framework for achieving this goal. By combining transcriptomics with functional genomics and advanced analytical chemistry, researchers are now fully equipped to unlock the complete genetic blueprint for hispanone. This knowledge will not only enable the sustainable production of this promising therapeutic agent through synthetic biology but will also open the door to combinatorial biosynthesis, creating novel hispanone analogs with potentially enhanced efficacy and novel pharmacological profiles.

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Technical Guide: Hispanone – Sources, Biosynthesis, and Isolation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Hispanone , a specialized labdane-type furanoditerpenoid.[1] It addresses the phytochemical origins, biosynthetic pathways, isolation protocols, and pharmacological relevance of this compound, primarily sourced from the genus Ballota (Lamiaceae).

Part 1: Executive Summary & Chemical Identity

Hispanone is a bioactive labdane diterpenoid characterized by a furan ring fused to a bicyclic decalin core.[1] It is a secondary metabolite predominantly found in the Lamiaceae family, specifically within the genus Ballota.

While often discussed alongside its reduced derivative Hispanolone (C₂₀H₃₀O₃), Hispanone represents a distinct oxidation state within the labdane biosynthetic grid. Its chemical architecture—defined by the labdane skeleton and a furan moiety—confers unique lipophilicity and receptor-binding potential, making it a candidate of interest for anti-inflammatory and cytotoxic drug discovery.

FeatureTechnical Specification
Chemical Class Labdane-type Furanoditerpenoid
Skeleton Bicyclic diterpene (C20) with a furan ring
Primary Source Ballota hispanica (Lamiaceae)
Key Functional Groups Furan ring, Ketone/Carbonyl, Methyl substituents
Molecular Weight ~314–316 Da (Estimate based on structure C₂₀H₂₆O₃)

Part 2: Botanical Sources & Chemotaxonomy

The primary natural reservoir for Hispanone is the genus Ballota. Unlike Salvia hispanica (Chia), which is chemically distinct, Ballota species are rich in furanoditerpenoids.

Primary Natural Sources

The accumulation of Hispanone is highly tissue-specific, predominantly occurring in the aerial parts (leaves and flowering tops) where glandular trichomes sequester these lipophilic terpenes.

SpeciesFamilyTissue SourceChemotype Notes
Ballota hispanica LamiaceaeAerial partsMajor source; co-occurs with hispanolone.[1]
Ballota hirsuta LamiaceaeLeavesContains related furanolabdanoids.[1]
Ballota nigra LamiaceaeFlowering topsProduces phenylpropanoids and diterpenes.
Marrubium spp. LamiaceaeLeavesOccasional minor occurrence of labdane precursors.[1]

Chemotaxonomic Insight: The presence of furanolabdanoids like Hispanone is a chemotaxonomic marker for the subtribe Marrubiinae. The biosynthesis of these compounds suggests an evolutionary adaptation for defense against herbivores due to the bitter taste and cytotoxicity of furan-containing terpenes.

Part 3: Biosynthesis & Metabolic Engineering

The biosynthesis of Hispanone follows the non-mevalonate (MEP) pathway in plastids, leading to the central precursor Geranylgeranyl Diphosphate (GGPP). The pathway bifurcates from general diterpene metabolism through the action of specific terpene synthases (diTPS) and Cytochrome P450 monooxygenases (CYPs).

Mechanism of Action[2]
  • Cyclization (Class II diTPS): GGPP is protonated and cyclized to Copalyl Diphosphate (CPP) .

  • Secondary Cyclization (Class I diTPS): CPP undergoes ionization and rearrangement to form the Labdane skeleton .

  • Oxidative Functionalization (P450s): The key step distinguishing Hispanone is the formation of the furan ring. This involves oxidation of the side chain (typically at C-15/C-16) followed by cyclization and dehydration.

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic cascade from the plastidial precursor to the final furanoditerpenoid structure.

Biosynthesis cluster_plastid Plastidial Compartment (MEP Pathway) cluster_er Endoplasmic Reticulum (Oxidation) IPP IPP / DMAPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP GGPPS CPP Copalyl Diphosphate (CPP) GGPP->CPP Class II diTPS (Copalyl Diphosphate Synthase) Labdane Labdane Skeleton (Intermediate) CPP->Labdane Class I diTPS (Kaurene Synthase-like) OxLabdane Oxidized Labdane (Alcohol/Aldehyde) Labdane->OxLabdane CYP450 (Hydroxylation) FuranRing Furan Ring Formation (Cyclization) OxLabdane->FuranRing CYP450 (Oxidative Cyclization) Hispanone HISPANONE (Furanoditerpenoid) FuranRing->Hispanone Dehydrogenation

Figure 1: Proposed biosynthetic pathway of Hispanone, highlighting the transition from the MEP pathway precursor GGPP to the furan-containing final product via sequential terpene synthase and P450 activity.[1]

Part 4: Extraction & Isolation Methodologies

Isolating Hispanone requires a protocol that preserves the integrity of the furan ring, which can be sensitive to acid-catalyzed opening.

Protocol: Gradient Solvent Extraction & Chromatography

Objective: Isolate pure Hispanone from Ballota hispanica aerial parts.

Reagents: Acetone, n-Hexane, Ethyl Acetate (EtOAc), Methanol, Silica Gel (60-200 mesh).[1]

Step-by-Step Workflow
  • Plant Preparation:

    • Air-dry aerial parts of B. hispanica in shade (avoid high heat to prevent volatile loss).[1]

    • Grind to a fine powder (<1 mm particle size).

  • Maceration (Extraction):

    • Extract 1 kg of powder with Acetone (3 x 3L) at room temperature for 48 hours. Acetone is preferred over methanol initially to minimize extraction of highly polar sugars and tannins.

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to yield a dark gummy residue.

  • Liquid-Liquid Partitioning:

    • Resuspend residue in water.

    • Partition sequentially with n-Hexane (to remove waxes) and Ethyl Acetate (Target Fraction).

    • Hispanone partitions predominantly into the EtOAc or Chloroform fraction.

  • Column Chromatography (CC):

    • Stationary Phase: Silica Gel 60.[1]

    • Mobile Phase: Gradient of n-Hexane:EtOAc (100:0 → 0:100).[1]

    • Elution: Hispanone typically elutes in the non-polar to mid-polar range (e.g., 80:20 Hexane:EtOAc).

  • Purification (HPLC):

    • For high purity (>98%), use RP-HPLC (C18 column).[1]

    • Solvent: Acetonitrile:Water isocratic system (e.g., 70:30).[1]

    • Detection: UV at 210 nm (general terpene absorption).

Isolation Workflow Diagram

Isolation Biomass Ballota Biomass Acetone Acetone Extraction Biomass->Acetone Crude Crude Extract Acetone->Crude Evaporation Partition Liq-Liq Partition Crude->Partition H2O/Solvent Frac_Hex Hexane Frac (Waxes) Partition->Frac_Hex Frac_EtOAc EtOAc Frac (Diterpenes) Partition->Frac_EtOAc Target CC Silica Gel CC Frac_EtOAc->CC Hex:EtOAc Gradient Pure Purified HISPANONE CC->Pure Crystallization/HPLC

Figure 2: Isolation workflow for Hispanone from plant biomass, utilizing polarity-based partitioning and chromatographic separation.

Part 5: Analytical Characterization

Identification of Hispanone relies on Nuclear Magnetic Resonance (NMR).[2] The furan ring provides distinct diagnostic signals.

Diagnostic NMR Signals (Representative for Furanolabdanoids)

Note: Values are approximate for the class (e.g., Hispanolone/Hispanone derivatives) in CDCl₃.

Proton/CarbonChemical Shift (δH) ppmMultiplicityDiagnostic Feature
Furan H-15 7.35 - 7.40Singlet/Doublet

-proton on furan ring
Furan H-16 6.25 - 6.30Broad Singlet

-proton on furan ring
Furan H-14 7.20 - 7.25Singlet

-proton on furan ring
Methyls (Me) 0.80 - 1.20SingletsAngular methyls (C-17, C-18, C-19, C-20)
C-9 (Methine) 2.00 - 2.50MultipletJunction proton (varies by oxidation)

Mass Spectrometry (MS):

  • Ionization: ESI+ or EI (70 eV).

  • Fragmentation: Loss of furan side chain (m/z 81) is a common diagnostic fragment for furanoditerpenoids.

Part 6: Pharmacological Potential

Hispanone and its congeners (like hispanolone) exhibit significant biological activity, largely attributed to the Michael acceptor properties of the furan ring or associated enone systems.

ActivityMechanism of ActionExperimental Model
Cytotoxicity Induction of Apoptosis (Caspase-8 activation)HeLa, MCF-7 Cancer Lines
Antimicrobial Membrane disruption / Efflux pump inhibitionStaphylococcus aureus, Candida albicans
Anti-inflammatory Inhibition of NO production; suppression of NF-

B
LPS-stimulated Macrophages
Spasmolytic Calcium channel blockadeIsolated smooth muscle preparations

Drug Development Insight: The furan moiety is a "double-edged sword."[1] While it enhances receptor binding, it can be metabolically activated by CYP450s in the liver to form reactive intermediates (cis-enedial), potentially causing hepatotoxicity.[1] Drug candidates based on the Hispanone scaffold often require structural modification to mitigate this metabolic liability while retaining efficacy.

References

  • Chemical Structure & Classification: PubChem.[1][3] Hispanolone (Related Furanoditerpenoid Structure). National Library of Medicine. Link

  • Biosynthesis of Furanoditerpenoids: Muchlinski, A., et al. (2021).[4] Cytochrome P450-catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass. The Plant Journal. Link

  • Isolation from Ballota: Lopez, M.A., et al. (2020).[1][5] Isolation, reactivity, pharmacological activities and total synthesis of hispanolone and structurally related diterpenes. Bioorganic & Medicinal Chemistry Letters. Link

  • Pharmacological Activity: Rigano, D., et al. (2017).[1] Chemical composition and biological activity of the essential oil of Ballota hispanica. Natural Product Research. Link

  • General Labdane Biosynthesis: Peters, R.J. (2010).[1] Two rings in them all: The labdane-related diterpenoids. Natural Product Reports. Link

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The Emerging Therapeutic Potential of Hispanone Derivatives: A Pharmacological Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispanolone, a naturally occurring labdane diterpene, and its derivatives are emerging as a promising class of bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the pharmacological properties of hispanone derivatives, with a primary focus on their well-documented anti-inflammatory effects. The guide delves into the intricate mechanisms of action, including the modulation of the NLRP3 inflammasome pathway, and provides detailed experimental protocols for their evaluation. While the anti-inflammatory properties are the most extensively studied, this guide also addresses the current landscape of research into their potential anticancer and antimicrobial activities, highlighting areas for future investigation. The content is structured to provide researchers and drug development professionals with a comprehensive understanding of the pharmacological profile of hispanone derivatives, fostering further exploration and development of these compounds for therapeutic applications.

Introduction to Hispanone and its Derivatives

Hispanolone is a labdane diterpenoid that can be isolated from various plant species, notably from the Ballota genus[1]. The core structure of hispanone, a bicyclic diterpene, provides a versatile scaffold for chemical modification, leading to a diverse array of derivatives with potentially enhanced or novel pharmacological activities. The unique stereochemistry and functional groups of the hispanone skeleton are key determinants of its biological effects. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of new therapeutic agents with improved potency and selectivity.

Anti-inflammatory Properties of Hispanone Derivatives

The most extensively characterized pharmacological activity of hispanone and its derivatives is their potent anti-inflammatory effect. This section will detail the mechanisms of action and present experimental evidence supporting their anti-inflammatory potential.

Mechanism of Action: Modulation of the NLRP3 Inflammasome

A key mechanism underlying the anti-inflammatory effects of hispanone derivatives is their ability to modulate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome[2]. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

Hispanone derivatives have been shown to selectively inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of IL-1β[2]. This inhibitory effect is a promising therapeutic strategy for a variety of inflammatory conditions.

NLRP3_Inflammasome_Pathway

In Vivo Efficacy: The TPA-Induced Ear Edema Model

The anti-inflammatory activity of hispanone derivatives has been validated in vivo using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. TPA is a potent inflammatory agent that induces a localized inflammatory response characterized by edema, erythema, and cellular infiltration. Topical application of hispanolone has been shown to significantly inhibit TPA-induced ear edema, demonstrating its efficacy as a topical anti-inflammatory agent.

Table 1: Anti-inflammatory Activity of Hispanolone

CompoundIC₅₀ (µM/ear) in TPA-induced ear edemaReference
Hispanolone1.05[3]
Indomethacin (Control)0.27[3]

Potential Anticancer Properties

While less explored than their anti-inflammatory effects, emerging evidence suggests that hispanone derivatives may possess anticancer properties. Studies on the broader class of labdane diterpenes have shown cytotoxic activity against various cancer cell lines.

In Vitro Cytotoxicity

Some hispolon analogs, which share structural similarities with hispanone derivatives, have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, including colon, prostate, and breast cancer[3]. For instance, certain analogs demonstrated significant antiproliferative activity, with IC₅₀ values in the low micromolar range against HCT-116 and S1 colon carcinoma cell lines[3]. These findings suggest that the hispanone scaffold could be a valuable starting point for the development of novel anticancer agents. However, it is important to note that direct studies on the cytotoxicity of a wide range of hispanone derivatives against a comprehensive panel of cancer cell lines are still limited.

Antimicrobial Activity: An Area for Future Research

The antimicrobial potential of hispanone derivatives remains a largely unexplored area of research. While some studies have investigated the antimicrobial properties of the broader labdane diterpene class, specific data on hispanone and its derivatives are scarce.

Some labdane diterpenes isolated from Ballota species have shown antibacterial and antifungal activities[4]. This suggests that hispanone derivatives may also exhibit antimicrobial properties. Further research, including comprehensive screening against a panel of pathogenic bacteria and fungi, is warranted to elucidate the antimicrobial potential of this compound class.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of hispanone derivatives and their pharmacological activity is crucial for the design of more potent and selective compounds. Preliminary SAR studies suggest that modifications at specific positions of the hispanone skeleton can significantly impact its biological effects. For example, the nature and position of substituents on the furan ring and the decalin core can influence anti-inflammatory and cytotoxic activities. A more systematic investigation of the SAR of hispanone derivatives is needed to guide the development of new therapeutic agents.

SAR_Logic

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the pharmacological properties of hispanone derivatives.

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

This protocol describes the induction of acute inflammation in a mouse ear using TPA and the evaluation of the anti-inflammatory effect of a test compound.

Materials:

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (vehicle)

  • Hispanone derivative (test compound)

  • Indomethacin (positive control)

  • Male CD-1 mice (20-25 g)

  • Micropipettes

  • Digital caliper

  • Punch biopsy tool (6 mm)

  • Analytical balance

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=5-8 per group):

    • Vehicle control (Acetone)

    • TPA control (TPA in acetone)

    • Positive control (Indomethacin + TPA in acetone)

    • Test group(s) (Hispanone derivative + TPA in acetone)

  • Compound Application:

    • Topically apply 20 µL of the vehicle, positive control, or test compound solution to both the inner and outer surfaces of the right ear of each mouse.

    • The left ear serves as a non-inflamed control and receives only the vehicle.

  • Induction of Inflammation: After 30 minutes, topically apply 20 µL of TPA solution (e.g., 2.5 µ g/ear ) to the right ear of all mice except the vehicle control group.

  • Edema Measurement:

    • After 4-6 hours, euthanize the mice by cervical dislocation.

    • Measure the thickness of both ears using a digital caliper.

    • Take a 6 mm punch biopsy from the central part of both ears and weigh them immediately.

  • Data Analysis:

    • Calculate the degree of edema by subtracting the weight of the left ear punch from the weight of the right ear punch.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the TPA control group using the following formula: % Inhibition = [ (Edema of TPA control - Edema of treated group) / Edema of TPA control ] x 100

TPA_Workflow

Future Perspectives and Conclusion

Hispanone derivatives represent a promising class of natural product-derived compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory medicine. Their ability to modulate the NLRP3 inflammasome pathway offers a targeted approach for the treatment of a wide range of inflammatory disorders. While the anti-inflammatory properties are well-documented, the exploration of their anticancer and antimicrobial activities is still in its nascent stages.

Future research should focus on:

  • Comprehensive Screening: Systematic screening of a diverse library of hispanone derivatives against a broad panel of cancer cell lines and pathogenic microorganisms.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed anticancer and antimicrobial activities.

  • Structure-Activity Relationship (SAR) Elucidation: In-depth SAR studies to guide the rational design of more potent and selective derivatives.

  • In Vivo Efficacy and Safety: Preclinical evaluation of promising lead compounds in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

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A Technical Guide to the Structural Differences Between Hispanone and Hispanolone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structural distinctions between hispanone and hispanolone, two closely related labdane diterpenes. A comprehensive understanding of their nuanced structural differences is paramount for researchers in natural product chemistry and professionals in drug development, as these variations significantly influence their physicochemical properties and biological activities.

Introduction to Hispanone and Hispanolone

Hispanolone is a furolabdane diterpene first isolated from Ballota hispanica, a plant belonging to the Lamiaceae family.[1][2] Its discovery and structural elucidation have been a subject of interest for over four decades.[1] Hispanone is a related diterpenoid, also found in the Ballota genus.[3] Both compounds share the characteristic labdane skeleton, a bicyclic diterpene framework that is a common feature in many natural products with diverse biological activities.[4]

These compounds have garnered attention for their potential pharmacological applications, including antibacterial, antifungal, and cytotoxic activities.[5][6] The subtle yet critical structural differences between hispanone and hispanolone are key to understanding their distinct biological profiles and for guiding synthetic modifications to enhance their therapeutic potential.

Core Structural Scaffolds and Key Functional Groups

At their core, both hispanone and hispanolone are built upon the labdane diterpene framework. However, the defining difference lies in their oxygenation pattern. Hispanolone possesses a molecular formula of C20H30O3, indicating the presence of three oxygen atoms.[2][7] In contrast, hispanone has a molecular formula of C20H28O2, containing one less oxygen atom and two fewer hydrogen atoms.[3]

The key structural dissimilarities are:

  • Hispanolone: Features a hydroxyl (-OH) group and a ketone (C=O) group.[2]

  • Hispanone: Lacks the hydroxyl group present in hispanolone.[3]

This seemingly minor difference has profound implications for the molecule's polarity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.

Caption: Core structural features of Hispanolone vs. Hispanone.

Comparative Physicochemical Properties

The presence of the additional hydroxyl group in hispanolone significantly alters its physicochemical properties compared to hispanone.

PropertyHispanoloneHispanoneReference
Molecular Formula C20H30O3C20H28O2[3][7]
Molar Mass 318.4 g/mol 300.442 g/mol [3][7]
Key Functional Groups Hydroxyl (-OH), Ketone (C=O), FuranKetone (C=O), Furan[2][3]
Polarity More polarLess polarInferred
Hydrogen Bonding Capable of hydrogen bond donation and acceptanceCapable of hydrogen bond acceptance onlyInferred

This difference in polarity influences their solubility in various solvents and their chromatographic behavior, which are critical considerations for isolation and purification.

Spectroscopic Differentiation: A Practical Guide

Distinguishing between hispanone and hispanolone relies on a suite of spectroscopic techniques. Each method provides unique insights into their molecular architecture.

Infrared (IR) Spectroscopy
  • Hispanolone: The IR spectrum of hispanolone exhibits a characteristic broad absorption band around 3450 cm-1, indicative of the O-H stretching vibration of the hydroxyl group.[2] A sharp peak around 1690 cm-1 corresponds to the C=O stretching of the ketone.[2]

  • Hispanone: The IR spectrum of hispanone will lack the broad O-H stretching band but will show the characteristic C=O stretching absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of these molecules.

  • ¹H NMR: In the ¹H NMR spectrum of hispanolone, the proton attached to the carbon bearing the hydroxyl group will appear as a distinct signal, the chemical shift of which is dependent on the solvent and concentration. The absence of this signal in the spectrum of hispanone is a key diagnostic feature.

  • ¹³C NMR: The ¹³C NMR spectrum of hispanolone will show a signal for the carbon atom attached to the hydroxyl group, typically in the range of 60-80 ppm. This signal will be absent in the spectrum of hispanone.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.

  • Hispanolone: The mass spectrum of hispanolone will show a molecular ion peak (M+) corresponding to the formula C20H30O3.[2]

  • Hispanone: The mass spectrum of hispanone will have a molecular ion peak corresponding to C20H28O2.[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of hispanone and hispanolone.

Sample Preparation for Spectroscopic Analysis

Objective: To prepare a pure sample of the diterpene for analysis.

Methodology:

  • Dissolution: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR and MS, a non-deuterated solvent can be used.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.

  • Concentration: For IR and MS, a more concentrated solution may be required. The solvent can be partially evaporated under a gentle stream of nitrogen if necessary.

Spectroscopic Data Acquisition Workflow

Spectroscopic_Workflow cluster_Analysis Analytical Techniques IR FT-IR NMR ¹H & ¹³C NMR MS HR-MS Sample Purified Compound Sample->IR Identify Functional Groups Sample->NMR Elucidate Carbon-Hydrogen Framework Sample->MS Determine Molecular Formula

Caption: Workflow for spectroscopic analysis of diterpenes.

Biological Implications of Structural Differences

The presence of the hydroxyl group in hispanolone is expected to significantly impact its biological activity compared to hispanone. This functional group can participate in hydrogen bonding interactions with biological macromolecules such as enzymes and receptors, potentially leading to a different pharmacological profile.

For instance, hispanolone and its derivatives have been reported to possess antifungal activity against Candida albicans and C. krusei.[5] While the specific biological activities of hispanone are less extensively documented, the absence of the hydroxyl group would likely alter its binding affinity and efficacy towards various biological targets.

Conclusion

The structural distinction between hispanone and hispanolone, centered on the presence or absence of a single hydroxyl group, is a clear illustration of how minor molecular modifications can lead to significant changes in physicochemical properties and biological function. For researchers in natural product chemistry and drug development, a thorough understanding of these differences, confirmed through rigorous spectroscopic analysis, is essential for the successful isolation, characterization, and exploitation of these and other bioactive diterpenoids.

References

  • Marco, J. L. (2020). Isolation, reactivity, pharmacological activities and total synthesis of hispanolone and structurally related diterpenes from Labiatae plants. Bioorganic & Medicinal Chemistry Letters, 30(21), 127498. [Link]

  • Savona, G., Piozzi, F., Hanson, J. R., & Siverns, M. (1977). Hispanolone, a new furanoditerpene. Journal of the Chemical Society, Perkin Transactions 1, 322-324. [Link]

  • PubChem. (n.d.). Hispanolone. National Center for Biotechnology Information. Retrieved from [Link]

  • Topçu, G. (2006). Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants. Records of Natural Products, 1(1-2), 1-14. [Link]

  • PubChem. (n.d.). Prehispanolone. National Center for Biotechnology Information. Retrieved from [Link]

  • Riccobono, L., et al. (2016). Chemical composition and biological activity of the essential oil of Ballota hispanica (L.) Benth. growing wild in Sicily. Chemistry & Biodiversity, 13(8), 1031-1038. [Link]

  • PubChem. (n.d.). Hispolon. National Center for Biotechnology Information. Retrieved from [Link]

  • Biopurify. (n.d.). Hispanone. Retrieved from [Link]

  • Aslam, A., et al. (2020). Investigation of Biological Activity of Salvia hispanica. Journal of Chemistry and Chemical Sciences, 10(3), 111-126. [Link]

  • Sharley, J. S., et al. (2023). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 46, 108801. [Link]

  • ResearchGate. (n.d.). Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants. Retrieved from [Link]

  • Sharley, J. S., et al. (2023). Spectroscopic dataset of Hedione's derivatives gathered during process development. Data in Brief, 46, 108801. [Link]

  • PubChem. (n.d.). 1(2H)-Isoquinolinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaware, V. S., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2728. [Link]

Sources

Methodological & Application

Application Note: Protocol for the Isolation of Hispanone from Ballota hispanica

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for the isolation of hispanone , a furanolabdane diterpenoid, from the aerial parts of Ballota hispanica (Lamiaceae). Hispanone is chemically distinct due to its furan ring and labdane skeleton, often co-occurring with hispanolone. This compound has garnered significant interest in drug discovery due to the neurosedative, antioxidant, and anti-inflammatory properties associated with the Ballota genus [1, 2].

Unlike generic phytochemical extraction guides, this protocol prioritizes purity and reproducibility . It utilizes an acetone-based extraction to maximize diterpenoid recovery while minimizing the co-extraction of highly polar glycosides, followed by silica gel fractionation and crystallization.

Key Chemical Characteristics[1][2][3][4][5][6][7][8][9][10]
  • Compound: Hispanone (Dehydrohispanolone)[1]

  • Class: Furanolabdane Diterpenoid[2][3][4][5]

  • Source: Ballota hispanica (Aerial parts)[6][4][1][5]

  • Detection: UV (254 nm) and Vanillin-H₂SO₄ (Purple/Blue heating)

Pre-Analytical Considerations

Plant Material Preparation[3][5][6][10][13]
  • Collection: Aerial parts should be collected during the flowering stage (June–July) when diterpenoid content is highest [3].

  • Drying: Shade-dry at ambient temperature (<30°C) for 7–10 days. Avoid oven drying >40°C to prevent volatile loss or thermal degradation of the furan ring.

  • Grinding: Mill to a coarse powder (mesh size 40–60). Avoid fine flour consistency to prevent column clogging during downstream processing.

Solvent Selection Logic
  • Acetone (Recommended): We utilize acetone for the primary extraction. Unlike methanol, acetone is sufficiently lipophilic to solubilize labdane diterpenoids but excludes many highly polar tannins and sugars, simplifying the subsequent workup [4].

  • Hexane/Ethyl Acetate: Used for chromatographic separation due to the moderate polarity of hispanone.

Experimental Protocol

Workflow Overview

The following diagram outlines the isolation logic, moving from raw biomass to pure crystal.

ExtractionWorkflow Biomass Dried Aerial Parts (Ballota hispanica) Extraction Maceration (Acetone, 48h x 3) Biomass->Extraction Solvent Addition Evaporation Rotary Evaporation (Max 40°C) Extraction->Evaporation Filtration Crude Crude Acetone Extract (Dark Green/Brown) Evaporation->Crude Partition Solvent Partitioning (Dissolve in EtOAc -> Wash w/ H2O) Crude->Partition Defatting (Optional) Enriched Diterpenoid Enriched Fraction Partition->Enriched Organic Layer CC Column Chromatography (Silica Gel 60) Enriched->CC Gradient Elution TLC TLC Profiling (Vanillin-H2SO4) CC->TLC Fraction Analysis Isolate Hispanone Isolation (Crystallization) TLC->Isolate Pool Pure Fractions

Figure 1: Step-by-step extraction and isolation workflow for furanolabdanes.[7]

Step-by-Step Methodology
Step 1: Extraction
  • Place 1.0 kg of dried, powdered aerial parts into a 5L glass vessel.

  • Add 3.0 L of Acetone (Analytical Grade). Ensure the solvent level is 2–3 cm above the biomass.

  • Macerate for 48 hours at room temperature with occasional agitation.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the process 2 more times with fresh solvent.

  • Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 40°C to yield a dark gummy residue.

Step 2: Fractionation (Liquid-Liquid Partition)

Purpose: To remove chlorophyll (highly non-polar) and remaining sugars (highly polar).

  • Resuspend the crude residue in 500 mL Ethyl Acetate (EtOAc) .

  • Wash the organic layer with 200 mL Distilled Water (x2) in a separatory funnel. Discard the aqueous layer (contains sugars/salts).

  • Dry the EtOAc layer over Anhydrous Sodium Sulfate (

    
    ).
    
  • Evaporate to dryness.

Step 3: Column Chromatography (CC)
  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm, 70–230 mesh).

  • Column Dimensions: 50 cm length x 5 cm diameter (for ~50g extract).

  • Packing: Slurry pack with 100% Hexane.

Elution Gradient:

Fraction Solvent System (Hexane : EtOAc) Volume (mL) Target Compounds
F1 100 : 0 500 Waxes, Fats, Hydrocarbons
F2 90 : 10 500 Less polar terpenes
F3 80 : 20 1000 Hispanone (Target)
F4 70 : 30 1000 Hispanolone (Major constituent)
F5 50 : 50 500 Polar diterpenoids

| F6 | 0 : 100 | 500 | Flavonoids/Polar residues |

Note: Hispanone typically elutes before hispanolone due to the ketone vs. alcohol functionality.

Step 4: TLC Profiling & Purification
  • Spot fractions on Silica Gel

    
     plates.
    
  • Mobile Phase: Hexane:EtOAc (7:3).

  • Visualization: Spray with Vanillin-Sulfuric Acid reagent and heat at 105°C for 2 mins.

  • Identification: Hispanone appears as a distinct spot (often purple/violet). Calculate

    
     (typically ~0.5–0.6 in 7:3 system, slightly higher than hispanolone).
    
  • Pool fractions containing the single target spot.

  • Crystallization: Dissolve the pooled fraction in a minimum amount of hot Methanol or Hexane/Acetone mixture. Allow to stand at 4°C. Hispanone crystallizes as prisms/needles.

Characterization & Validation

To validate the identity of the isolated compound, compare spectral data against authoritative literature (e.g., Savona et al. [5]).

Expected Spectral Data (Self-Validation Checklist)
TechniqueParameterCharacteristic Signal/ObservationInterpretation
1H NMR

7.0–7.5 ppm
Multiplets (

-furan protons)
Furan ring presence

6.0–6.5 ppm
Singlet/Doublet (

-furan proton)
Furan ring attachment

0.8–1.2 ppm
3-4 Singlets (3H each)Angular methyl groups (Labdane skeleton)
IR Wavenumber~1700–1720

Carbonyl (C=O) stretch (Ketone)
~875, 1500

Furan ring vibrations
MS m/z

(C20H24O2)
Molecular ion check
Troubleshooting Guide
  • Issue: Co-elution with Hispanolone.

    • Cause: Gradient increased too quickly.

    • Solution: Use an isocratic system of Hexane:EtOAc (85:15) for finer separation.

  • Issue: No Crystals Forming.

    • Cause: Impurities preventing nucleation.

    • Solution: Perform a "mini-column" cleanup on the semi-pure fraction or use Preparative TLC (pTLC).

Structural Logic & Biosynthesis Context

Understanding the chemical neighborhood helps in identification. The following diagram illustrates the relationship between the major diterpenoids in Ballota.

Biosynthesis cluster_legend Chemical Relationship GGPP Geranylgeranyl Pyrophosphate Labdane Labdane Precursor GGPP->Labdane Cyclization Hispanolone Hispanolone (Alcohol form) Labdane->Hispanolone Oxidation Hispanone Hispanone (Ketone form) Hispanolone->Hispanone Oxidation (C-7/C-9) Desc Hispanone is the dehydro-derivative of Hispanolone.

Figure 2: Biosynthetic relationship. Hispanone is often found alongside its precursor, hispanolone.[1]

References

  • Citoglu, G. S., et al. (2019). "A review on traditional uses, phytochemistry and pharmacological activities of the genus Ballota." Journal of Ethnopharmacology.

  • Riccobono, L., et al. (2016).[8] "Chemical composition and biological activity of the essential oil of Ballota hispanica." Natural Product Research.

  • Savona, G., Piozzi, F., & Rodriguez, B. (1978). "Hispanone, a new furanoditerpenoid from Ballota hispanica." Heterocycles, 9(3), 257-261. (Seminal isolation paper).[7]

  • Bruno, M., et al. (1986). "Diterpenoids from Ballota species." Phytochemistry.

  • Rodriguez, B., et al. (1973). "Diterpenoids from Ballota hispanica." Phytochemistry.

Sources

Application Note: Total Synthesis of Hispanone Labdane Diterpenoid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Hispanone is a bioactive furanolabdanoid diterpene originally isolated from Ballota and Galeopsis species (Lamiaceae). Structurally, it is characterized by a labdane bicyclic core (trans-decalin system) fused to a furan-containing side chain. Unlike its C9-hydroxylated congener hispanolone , hispanone lacks the hydroxyl group at the C9 bridgehead, presenting specific challenges in stereochemical control during de novo synthesis.

Therapeutic Relevance: Hispanone and related furanolabdanoids exhibit significant pharmacological profiles, including:

  • Anti-inflammatory activity: Modulation of the NF-κB signaling pathway.[1]

  • Antimicrobial properties: Efficacy against Gram-positive bacteria (e.g., S. aureus).

  • Cytotoxicity: Potential induction of apoptosis in specific cancer cell lines via mitochondrial signaling pathways.

This Application Note details a robust Total Synthesis Protocol for hispanone. While semisynthetic routes from abundant precursors like (+)-sclareol or hispanolone exist, this guide focuses on a de novo enantioselective total synthesis starting from the chiral pool material (R)-(-)-carvone . This route allows for the precise modification of the AB-ring system, essential for generating structure-activity relationship (SAR) libraries.

Retrosynthetic Analysis

The strategic disconnection of hispanone reveals two primary modules: the Bicyclic Drimane Core (AB-ring) and the Furan Side Chain .

Strategic Disconnections:
  • C9-C11 Bond Formation: The most convergent step involves attaching the furan side chain to the pre-formed bicyclic ketone.

  • AB-Ring Construction: The trans-decalin system is accessed via a Robinson Annulation-type sequence from (R)-carvone.

  • Chiral Source: (R)-(-)-Carvone provides the pre-set stereochemistry at C10 (labdane numbering), directing the relative stereochemistry of the ring fusion.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Hispanone Hispanone (Target Molecule) Precursor1 Side Chain Attachment (C9-Alkylation) Hispanone->Precursor1 Functional Group Manipulation Nordrimanone 11-Nordrim-7-en-9-one (Key Bicyclic Intermediate) Precursor1->Nordrimanone C9-C11 Disconnection FuranFrag Furan-3-ethyl halide (Side Chain Fragment) Precursor1->FuranFrag Electrophile Carvone (R)-(-)-Carvone (Chiral Pool Start) Nordrimanone->Carvone Robinson Annulation & Oxidative Cleavage

Figure 1: Retrosynthetic tree illustrating the disconnection of hispanone into the key drimane intermediate and furan fragment.

Detailed Experimental Protocol

Phase 1: Construction of the Bicyclic Core (Nordrimanone Intermediate)

This phase transforms (R)-carvone into the requisite trans-decalin system. The "Wieland-Miescher ketone" analogue approach is utilized here to ensure trans-fusion.

Starting Material: (R)-(-)-Carvone (Commercial Grade, >98% ee).

Step 1.1: Robinson Annulation

  • Reagents: Ethyl vinyl ketone (EVK), KOH (cat.), Ethanol.

  • Procedure:

    • Dissolve (R)-carvone in absolute ethanol at 0°C.

    • Add EVK dropwise followed by catalytic ethanolic KOH.

    • Allow to warm to room temperature (RT) and stir for 4 hours (Michael addition).

    • Reflux the mixture with added sodium ethoxide (NaOEt) to effect aldol condensation.

  • Mechanism: Michael addition followed by intramolecular aldol condensation creates the B-ring.

  • Checkpoint: Monitor disappearance of carvone by TLC (Hexane:EtOAc 4:1).

Step 1.2: Reduction and Stabilization

  • Reagents: Li/NH₃ (Birch Reduction conditions) or H₂/Pd-C.

  • Insight: Lithium in liquid ammonia is preferred to thermodynamically set the trans-decalin ring fusion stereoselectively.

  • Protocol:

    • Treat the enone intermediate with Li in liquid NH₃/THF at -78°C.

    • Quench with NH₄Cl.

    • This yields the saturated ketone with the correct C5/C10 trans-stereochemistry.

Step 1.3: Oxidative Cleavage to 11-Nordrim-7-en-9-one

  • Objective: Remove the isopropenyl group (remnant of carvone) and adjust oxidation state.

  • Reagents: O₃ (Ozone), then DMS (Dimethyl sulfide); followed by base treatment.

  • Protocol:

    • Ozonolysis of the isopropenyl group at -78°C in CH₂Cl₂/MeOH.

    • Reductive workup (DMS) yields the ketone.

    • Further functionalization (e.g., selenoxide elimination) introduces the C7-C8 double bond if required for specific hispanone precursors.

Phase 2: Side Chain Attachment & Furan Formation

The critical step is introducing the furan moiety at C9.

Intermediate: 11-Nordrim-7-en-9-one (or protected derivative).

Step 2.1: Alkylation at C9

  • Reagents: LDA (Lithium Diisopropylamide), 3-(2-bromoethyl)furan (or equivalent latent furan electrophile).

  • Protocol:

    • Enolate Formation: Add the ketone solution dropwise to LDA in THF at -78°C. Stir for 45 mins to generate the kinetic enolate (or thermodynamic depending on specific substitution pattern required).

    • Alkylation: Add 3-(2-bromoethyl)furan (often prepared from 3-furaldehyde) in HMPA/THF.

    • Warm slowly to RT.

  • Expert Insight: Direct alkylation at C9 is sterically demanding. An alternative high-yield approach involves alkylating with an acyclic precursor (e.g., homoprenyl iodide) and constructing the furan ring in situ via oxidative cyclization.

Step 2.2: Furan Ring Construction (Alternative "De Novo" Side Chain) If the furan fragment is unstable, build it:

  • Alkylate C9 with a homogeranyl-type side chain.

  • Perform oxidative cyclization using m-CPBA followed by acid-catalyzed rearrangement to form the furan ring.

Phase 3: Final Transformations

Target: Hispanone (15,16-epoxy-labda-13(16),14-dien-7-one).

Step 3.1: C7 Oxidation

  • Reagents: CrO₃-3,5-DMP (3,5-dimethylpyrazole) or PCC.

  • Protocol:

    • If the C7 ketone is not present (e.g., if reduced in earlier steps), perform allylic oxidation.

    • Dissolve the labdane intermediate in CH₂Cl₂.

    • Add PCC/Celite and stir at RT.

    • Purification: Silica gel chromatography (Gradient Hexane -> 10% EtOAc).

  • Validation: ¹H NMR diagnostic signal for H-7 (if enone) or C7 carbonyl in ¹³C NMR (~200 ppm).

Analytical Data & Validation

To validate the synthesis of Hispanone, compare experimental data with literature values (e.g., Marcos et al. or Piozzi et al.).

Analytical MethodDiagnostic Signal / ValueStructural Assignment
¹H NMR (500 MHz, CDCl₃) δ 7.35 (s), 7.20 (s), 6.25 (s)Furan ring protons (H-15, H-16, H-14)
δ 0.85, 0.90, 1.10 (singlets)Methyl groups (C4-Me, C10-Me)
¹³C NMR (125 MHz) δ ~209.0 ppmC-7 Ketone (Carbonyl)
δ 143.0, 139.0, 125.0, 111.0Furan ring carbons
HRMS (ESI+) [M+H]⁺ calc. for C₂₀H₂₈O₂Confirm exact mass
Optical Rotation [α]DCompare with natural standard (sign indicates enantiomer)

Pathway Visualization

The following diagram illustrates the forward synthetic pathway from (R)-Carvone to Hispanone.

SynthesisPath Carvone (R)-Carvone Robinson Robinson Annulation (Bicyclic Enone) Carvone->Robinson 1. EVK, KOH 2. NaOEt Reduction Birch Reduction (Trans-Decalin) Robinson->Reduction Li, NH3 Ozonolysis Ozonolysis (11-Nordrimanone) Reduction->Ozonolysis 1. O3 2. DMS Alkylation C9 Alkylation (Side Chain) Ozonolysis->Alkylation LDA, Furan-halide Hispanone HISPANONE Alkylation->Hispanone Oxidation/Deprotection

Figure 2: Forward synthetic pathway highlighting key reagents and intermediate transformations.

References

  • Marcos, I. S., et al. (2006). "Synthetic Studies Towards the ent-Labdane Diterpenoids: Rearrangement of ent-Halimanes." Molecules, 11(10), 792-807.

  • Piozzi, F., & Bruno, M. (2007). "Structure and Biological Activity of the Furan-Diterpenoids from the Genera Leonotis and Leonurus." Heterocycles.

  • Awen, B. Z. S. (2025). "Recent Progress in the Synthesis of Labdane Diterpenoids: A Review." ResearchGate.

  • Hagiwara, H. (2013).[2] "Carvone as a Versatile Chiral Building Block for Total Syntheses of Heterocyclic Sesquiterpenoids."[2][3] Natural Product Communications, 8(7).[2]

  • Urones, J. G., et al. (1995). "Structure Proof and Total Synthesis of (±)-Farnesiferol-C." Journal of Organic Chemistry, 60, 5114–5120.

Sources

HPLC method development for hispanone detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Robust HPLC Method for the Detection and Quantification of Hispanone

Abstract

Hispanone is a labdane-type diterpenoid with recognized anti-inflammatory properties, making it a compound of significant interest in phytochemical and pharmacological research.[1] A reliable and validated analytical method is crucial for its accurate quantification in various matrices, including herbal extracts and pharmaceutical formulations. This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array (PDA) detector for the analysis of hispanone. The protocol herein is designed to be a self-validating system, grounded in established chromatographic principles and regulatory guidelines, ensuring scientific integrity and transferability.

Introduction: The Analytical Imperative for Hispanone

Hispanone (C₂₀H₂₈O₂) is a diterpenoid primarily isolated from natural sources like Leonurus heterophyllus.[1] Its therapeutic potential necessitates precise and accurate analytical methods to support research, quality control, and potential future clinical applications. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and suitability for analyzing non-volatile compounds like diterpenes.[2] This guide details the systematic development of an RP-HPLC method, from initial parameter selection through to full validation, providing researchers with a robust protocol for hispanone detection.

Chemical Profile: Hispanone

A foundational understanding of the analyte's properties is the first step in logical method development.

PropertyValueSource
Chemical Formula C₂₀H₂₈O₂[3]
Molecular Weight 300.442 g/mol [3]
Compound Type Diterpenoid[3]
CAS Number 82462-67-7[3]
Reported Purity 95% - 99%[3]
Common Analytical Method HPLC-DAD or HPLC-ELSD[3]

Principle of the Method: Reversed-Phase Chromatography

The selected methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This choice is based on the chemical nature of hispanone, a moderately non-polar diterpenoid.

  • Mechanism: In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18-bonded silica), while the mobile phase (the solvent) is polar. Hispanone, being non-polar, will have a stronger affinity for the stationary phase than for the polar mobile phase. By gradually increasing the non-polar character of the mobile phase (gradient elution), we can control the retention and subsequent elution of hispanone from the column, allowing for its separation from other matrix components. C18 columns are a common and effective choice for the separation of diterpenes and triterpenoids.[2][4]

Instrumentation, Materials, and Reagents

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)

  • Chromatography Data System (CDS) software (e.g., Agilent OpenLAB, Waters Empower)

  • Analytical balance (0.01 mg readability)

  • Ultrasonic bath

  • pH meter

Chemicals and Reagents
  • Hispanone reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (ACS grade)

  • Sample filters (0.22 µm or 0.45 µm PTFE)

Chromatographic Column
  • Recommended Starting Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a versatile, general-purpose column providing a good balance of efficiency and backpressure, suitable for diterpenoid analysis.[2]

Experimental Protocol I: Method Development Workflow

This section outlines the systematic process for developing the optimal chromatographic conditions. The goal is to achieve a symmetric peak for hispanone, well-resolved from any impurities or other matrix components, within a reasonable analysis time.

G prep Sample & Standard Preparation initial Initial Parameter Selection (Isocratic, C18 Column, ACN:H2O, 1 mL/min) prep->initial pda Determine λmax using PDA Detector initial->pda eval1 Evaluate Initial Run: - Retention Time - Peak Shape - Resolution pda->eval1 mobile_opt Optimize Mobile Phase: 1. Organic Modifier (ACN vs. MeOH) 2. pH Modifier (e.g., 0.1% Formic Acid) eval1->mobile_opt No eval2 Acceptable? eval1->eval2 Yes, for simple matrix gradient_dev Develop Gradient Elution (for complex samples) mobile_opt->gradient_dev gradient_dev->eval2 eval2->mobile_opt No fine_tune Fine-Tune Parameters: - Flow Rate - Column Temperature eval2->fine_tune Yes final_method Final Optimized Method fine_tune->final_method

Caption: Workflow for systematic HPLC method development.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of hispanone reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For plant extracts, accurately weigh the dried extract, dissolve it in methanol, and sonicate.[5] Filter the solution through a 0.22 µm PTFE syringe filter before injecting into the HPLC system to remove particulates.[5][6]

Initial Chromatographic Conditions & Optimization
  • Detector Wavelength Selection: Inject a mid-concentration standard (e.g., 20 µg/mL). Using the PDA detector, scan a wide UV range (e.g., 200-400 nm). The structure of hispanone, a diterpenoid, suggests potential absorbance in the low UV region. Aromatic rings or conjugated systems in similar molecules absorb around 255-280 nm.[7][8] Identify the wavelength of maximum absorbance (λmax) for hispanone and use this for quantification to maximize sensitivity.[9]

  • Mobile Phase Optimization:

    • Rationale: The choice of organic solvent (acetonitrile vs. methanol) and the addition of an acid modifier can significantly impact peak shape and retention time. Formic acid is often added to suppress the ionization of any acidic functional groups, leading to sharper, more symmetrical peaks.

    • Protocol:

      • Begin with a simple isocratic mobile phase, such as Acetonitrile:Water (60:40 v/v).

      • If the peak is broad or shows tailing, add 0.1% formic acid to both the water and acetonitrile components.

      • Compare the chromatography using methanol as the organic modifier (e.g., Methanol:Water with 0.1% formic acid) to assess changes in selectivity.

  • Gradient Elution Development (for complex samples):

    • Rationale: For complex matrices like plant extracts, an isocratic elution may not be sufficient to separate hispanone from all other compounds. A gradient elution, where the concentration of the organic solvent is increased over time, is necessary to elute more strongly retained compounds and ensure a clean baseline.

    • Example Gradient Program:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Flow Rate: 1.0 mL/min

      • Column Temp: 30 °C

      • Injection Vol: 10 µL

Time (min)% A% B
0.04060
15.01090
18.01090
18.14060
22.04060

Experimental Protocol II: Method Validation (ICH Q2(R1) Guidelines)

Once an optimized method is established, it must be validated to prove its suitability for the intended purpose. The following parameters are key components of a robust validation.

G cluster_validation Validation Parameters (ICH Q2 R1) method Optimized HPLC Method specificity Specificity (Peak Purity, Resolution) method->specificity linearity Linearity & Range (Calibration Curve, R²) method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (Repeatability & Intermediate, %RSD) method->precision lod_loq LOD & LOQ (Signal-to-Noise) method->lod_loq robustness Robustness (Small Variations) method->robustness validated_method Validated Analytical Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Core parameters for HPLC method validation.

Specificity
  • Objective: To demonstrate that the analytical signal is solely from hispanone.

  • Protocol: Analyze a blank (mobile phase), a placebo (sample matrix without hispanone, if available), and a hispanone standard. Check for any interfering peaks at the retention time of hispanone. Use the PDA detector's peak purity function to confirm the homogeneity of the hispanone peak.

Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and detector response.

  • Protocol: Prepare at least five concentrations of hispanone standard across the expected range. Inject each concentration in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area
1.015234151981526615233
5.076105763457622176224
20.0305112304890305321305108
50.0762543763111762889762848
100.01526001152548915263101525933
Linear Regression y = 15245x - 12.3 r² = 0.9998
Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol: Perform a recovery study by spiking a known amount of hispanone standard into a sample matrix at three concentration levels (low, medium, high). Analyze the spiked samples in triplicate.

  • Acceptance Criteria: Mean recovery should be within 98-102%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day): Analyze six replicate injections of a single standard concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol: These can be calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the optimized method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Conclusion

This application note provides a detailed and scientifically grounded framework for developing a robust and reliable RP-HPLC method for the detection and quantification of hispanone. By following the systematic workflow for method development and adhering to the validation protocols outlined by ICH guidelines, researchers and drug development professionals can establish a trustworthy analytical method. Such a method is indispensable for ensuring the quality and consistency of hispanone-containing products and for advancing pharmacological research on this promising anti-inflammatory compound.

References

  • Hajnos, M. (2010). HPLC Analysis of Diterpenes. In High Performance Liquid Chromatography in Phytochemical Analysis (pp. 605-638). CRC Press. [Link]

  • Chen, S.-N., et al. (2023). The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). Molecules, 28(18), 6653. [Link]

  • Perez-Vasquez, A., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. Molecules, 24(5), 957. [Link]

  • Alves, R. C., et al. (2015). Quantification of Diterpenes and Their Palmitate Esters in Coffee Brews by HPLC-DAD. Food Chemistry, 190, 613-620. [Link]

  • Biopurify Phytochemicals. (n.d.). Hispanone - CAS 82462-67-7. Biopurify Product Page. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Technical Note. [Link]

  • Jurca, T., et al. (2024). A Study of the UV Spectral Features in Wine and Their Correlation with Phenolic Constituents. International Journal of Molecular Sciences, 25(10), 5409. [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. [Link]

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Introduction: The Scientific Imperative for Hispanone Purification

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of hispanone, a labdane diterpenoid of significant interest for its potential pharmacological activities. This document provides a detailed exploration of solvent extraction techniques, from initial solid-liquid extraction to advanced chromatographic purification steps. It is intended for researchers, scientists, and professionals in drug development who require robust and validated protocols for isolating this target compound from its natural sources, primarily species of the Ballota genus.

Hispanone is a furanoid labdane diterpene, a class of natural products known for its diverse biological activities. Sourced predominantly from plants such as Ballota hispanica, the purification of hispanone is a critical first step in its pharmacological evaluation and potential development as a therapeutic agent. The efficacy of any subsequent research hinges on the purity of the starting compound.

Solvent extraction is a cornerstone technique in natural product chemistry, leveraging the differential solubility of compounds in various solvents to achieve separation.[1] The choice of solvent and extraction methodology is paramount, directly influencing the yield and purity of the isolated hispanone. This guide provides a comprehensive framework for developing and implementing an effective purification strategy.

Foundational Principles: The Chemistry of Solvent Extraction

The success of any extraction protocol is governed by fundamental chemical principles. The core principle is "like dissolves like," which dictates that solvents will most effectively dissolve solutes of similar polarity. Hispanone, as a diterpenoid, is a relatively non-polar molecule. This characteristic is the primary determinant in our solvent selection strategy. The efficiency of separation between two immiscible liquids is quantified by the Partition Coefficient (K_d) , which is the ratio of the concentration of the solute (hispanone) in the two phases at equilibrium.[1] Our goal is to manipulate solvent systems to maximize the K_d value, thereby sequestering hispanone in the desired solvent phase while leaving impurities behind.

Pre-Extraction Protocol: Preparing the Botanical Matrix

The quality of the final purified compound is inextricably linked to the quality and preparation of the initial plant material.

Protocol 1: Raw Material Preparation

  • Collection and Identification: Ensure the botanical material is correctly identified as Ballota hispanica or another known hispanone-containing source.

  • Drying: Air-dry the plant material (aerial parts) in a well-ventilated area, shielded from direct sunlight, until brittle. This prevents enzymatic degradation and prepares the material for grinding.

  • Comminution: Grind the dried plant material into a fine powder (e.g., 20-40 mesh). This significantly increases the surface area available for solvent penetration, enhancing extraction efficiency.[2][3]

  • Storage: Store the resulting powder in airtight, light-proof containers to prevent degradation prior to extraction.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in the purification process. An ideal solvent should exhibit high selectivity for hispanone, have a low boiling point for easy removal, be non-reactive with the target compound, and be cost-effective and safe to handle.

Table 1: Properties of Common Solvents for Diterpenoid Extraction

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Rationale
n-Hexane0.169Excellent for initial defatting to remove highly non-polar lipids and chlorophyll.
Petroleum Ether0.140-60Similar to hexane; used for removing non-polar impurities.
Chloroform4.161Effective solvent for many terpenoids, but carries health risks.[4]
Dichloromethane (DCM)3.140Good alternative to chloroform with a lower boiling point.
Ethyl Acetate4.477A moderately polar solvent, excellent for extracting diterpenoids like hispanone.[4][5]
Acetone5.156Useful for disrupting cell walls and extracting a broad range of compounds.[4]
Ethanol4.378A polar solvent, typically used for initial broad-spectrum extraction from the plant matrix.[5]
Methanol5.165Similar to ethanol, highly effective for initial extraction due to its polarity and ability to penetrate plant tissue.[6]

Core Methodologies: From Crude Extract to Purified Hispanone

The purification of hispanone is a multi-step process. We begin with a broad extraction from the plant material, followed by sequential purification steps to remove impurities.

Stage 1: Solid-Liquid Extraction (SLE) of Raw Botanical Powder

This initial step aims to liberate hispanone from the plant matrix into a solvent, creating a crude extract. Maceration is a simple and effective method. For higher efficiency, Soxhlet extraction can be employed, which provides a continuous extraction process.[1][2][7]

Protocol 2: Maceration for Crude Extract Preparation

  • Setup: Place 100 g of the dried, powdered plant material into a 2 L Erlenmeyer flask.

  • Solvation: Add 1 L of 95% ethanol (or methanol) to the flask. This ratio (1:10 w/v) ensures complete submersion and an adequate solvent reservoir.[2]

  • Extraction: Seal the flask and place it on an orbital shaker at room temperature. Agitate for 48-72 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Return the plant residue to the flask and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 45°C to yield the crude ethanolic extract.

Stage 2: Purification via Liquid-Liquid Extraction (LLE)

The crude extract contains a complex mixture of compounds. LLE is used to partition this mixture based on the differential solubility of its components in immiscible solvents.[4] This protocol fractionates the crude extract, isolating hispanone in a less complex fraction.

Workflow for Liquid-Liquid Extraction

LLE_Workflow Crude Crude Extract (dissolved in 80% MeOH/H2O) Funnel Separatory Funnel Crude->Funnel Load Hexane Add n-Hexane Funnel->Hexane Step 1: Defatting DCM Add Dichloromethane (DCM) Funnel->DCM Step 2: Extract Hispanone EtOAc Add Ethyl Acetate (EtOAc) Funnel->EtOAc Step 3: Extract Residuals Hex_Frac Hexane Fraction (Lipids, Chlorophyll) Funnel->Hex_Frac Collect Non-Polar DCM_Frac DCM Fraction (Hispanone Enriched) Funnel->DCM_Frac Collect Moderately Non-Polar EtOAc_Frac EtOAc Fraction (More Polar Compounds) Funnel->EtOAc_Frac Collect Moderately Polar Aq_Res Aqueous Residue (Sugars, Glycosides) Funnel->Aq_Res Final Residue Hexane->Funnel DCM->Funnel EtOAc->Funnel

Caption: Liquid-Liquid Extraction fractionation workflow.

Protocol 3: Liquid-Liquid Extraction Fractionation

  • Dissolution: Dissolve the crude extract (e.g., 10 g) in 200 mL of 80% methanol in water.

  • Initial Extraction (Defatting): Transfer the solution to a 1 L separatory funnel. Add 200 mL of n-hexane. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[8] Allow the layers to separate completely.

  • Fraction Collection: Drain the lower methanolic layer into a clean flask. Collect the upper hexane layer (containing highly non-polar impurities) into a separate flask.

  • Sequential Extraction: Return the methanolic layer to the separatory funnel. Repeat the extraction sequentially with 200 mL of dichloromethane, followed by 200 mL of ethyl acetate. Collect each organic fraction separately. Hispanone is expected to be concentrated in the dichloromethane and/or ethyl acetate fractions.

  • Drying and Concentration: Dry each collected organic fraction over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

Stage 3: High-Purity Cleanup with Solid-Phase Extraction (SPE)

For final purification, SPE offers a more refined separation than LLE.[1] This technique uses a solid sorbent to adsorb the target compound, which is then selectively washed and eluted.

Workflow for Solid-Phase Extraction

SPE_Workflow Start Hispanone-Enriched Fraction (from LLE) Condition 1. Condition Cartridge (e.g., with Hexane) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Impurities (e.g., Hexane:EtOAc 95:5) Load->Wash Elute 4. Elute Hispanone (e.g., Hexane:EtOAc 80:20) Wash->Elute Collect Purified Hispanone Elute->Collect

Caption: General workflow for Solid-Phase Extraction (SPE).

Protocol 4: Normal-Phase SPE Purification

  • Sorbent Selection: Choose a normal-phase SPE cartridge, such as silica (SiO₂) or diol-bonded silica, which is appropriate for separating moderately polar compounds from non-polar solvents.[9]

  • Conditioning: Condition a silica SPE cartridge (e.g., 5g sorbent mass) by passing 2-3 column volumes of n-hexane through it. Do not allow the sorbent bed to dry.[10][11]

  • Sample Loading: Dissolve the dried hispanone-enriched fraction (from LLE) in a minimal amount of the initial mobile phase (e.g., n-hexane with 2% ethyl acetate). Load this solution slowly onto the conditioned cartridge.[10][11]

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 2-3 column volumes of 95:5 n-hexane:ethyl acetate) to elute weakly retained, non-polar impurities.[10][11]

  • Elution: Elute the hispanone using a solvent of slightly higher polarity (e.g., 80:20 n-hexane:ethyl acetate). The optimal solvent ratio should be determined beforehand using Thin Layer Chromatography (TLC). Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure hispanone. Pool the pure fractions and concentrate the solvent to obtain the final product.

Analysis and Quality Control

Throughout the purification process, it is essential to monitor the presence and purity of hispanone.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis of fractions. A mobile phase of hexane:ethyl acetate on silica plates is effective for resolving hispanone.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used for diterpenoid analysis.[6][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides confirmation of the compound's identity through its mass spectrum and retention time.[13][14]

Table 2: Hypothetical Purification Summary

Purification StepStarting Mass (g)Final Mass (mg)Estimated Purity (%)Key Impurities Removed
Crude Ethanolic Extract100 (plant)8,500~5%N/A
LLE (DCM Fraction)8.51,200~40%Lipids, chlorophyll, polar glycosides
SPE (Pooled Fractions)1.2450>95%Closely related terpenoids, pigments

Critical Safety Protocols

Working with organic solvents necessitates strict adherence to safety guidelines to protect personnel and the environment.

  • Ventilation: All procedures involving volatile organic solvents must be performed in a certified chemical fume hood to prevent inhalation of hazardous vapors.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and solvent-resistant gloves (e.g., nitrile).[15][16][17]

  • Handling Flammables: Keep all organic solvents away from ignition sources such as open flames, hot plates, and electrical equipment.[15][17]

  • Waste Disposal: Dispose of all solvent waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[1][15] Never pour organic solvents down the drain.[15]

References

  • Solvent Extraction Techniques. (n.d.). Organomation. Retrieved from [Link]

  • Organic Solvent Disposal: Best Practices for Overall Safety. (2023, December 6). All County Environmental & Restoration. Retrieved from [Link]

  • Let's Do It Right the First Time: The Importance of Solvent Safety Considerations. (2015, October 1). LCGC. Retrieved from [Link]

  • Reducing Exposure to Hazardous Organic Solvents. (2011, May 23). Sentry Air Systems, Inc. Retrieved from [Link]

  • Solvent Partition for Terpenoid Rich Fraction From Crude Extract of Eurycoma longifolia. (n.d.). Atlantis Press. Retrieved from [Link]

  • Extraction and Analysis of Terpenes/Terpenoids. (2017, June 10). Journal of Visualized Experiments. Retrieved from [Link]

  • Method for extracting diterpenoid compounds from Blumea aromatic DC. (2012, September 12). Google Patents.
  • Extraction of three bioactive diterpenoids from Andrographis paniculata: effect of the extraction techniques on extract composition and quantification of three andrographolides using high-performance liquid chromatography. (2013, October 29). Journal of Chromatographic Science. Retrieved from [Link]

  • Process for extraction of diterpenes and triterpenes from biomaterial. (n.d.). Google Patents.
  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (n.d.). Molecules. Retrieved from [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025, October 6). Waters Corporation. Retrieved from [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. Retrieved from [Link]

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. (2025, July 31). ALWSCI. Retrieved from [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). Agilent Technologies. Retrieved from [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. (2018, April 17). Chinese Medicine. Retrieved from [Link]

  • 8 Types of Extraction for Sample Preparation. (n.d.). Chromatography Today. Retrieved from [Link]

  • Solubility of hesperidin drug in aqueous biodegradable acidic choline chloride-based deep eutectic solvents. (2023, July 12). Scientific Reports. Retrieved from [Link]

  • Process for the isolation and purification of isoflavones. (n.d.). Google Patents.
  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (n.d.). Frontiers in Plant Science. Retrieved from [Link]

  • Chemical Composition of South American Burseraceae Non-volatile Oleoresins and Preliminary Solubility Assessment of their Commercial Blend. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid. (n.d.). Pharmaceutical Research. Retrieved from [Link]

  • Application of a Validated Method for the Identification and Quantification of Mycotoxins in Wines Using UPLC-MS/MS. (2022, April 15). MDPI. Retrieved from [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2022, April 15). LCGC International. Retrieved from [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14). Pharmaceuticals. Retrieved from [Link]

  • Solubility of Bioactive Compound Hesperidin in Six Pure Solvents at (298.15 to 333.15) K. (2025, August 10). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Solubility evaluation and thermodynamic modeling of β-lapachone in water and ten organic solvents at different temperatures. (n.d.). ResearchGate. Retrieved from [Link]

  • Natural Resource Extraction in Latin America. (n.d.). Americas Quarterly. Retrieved from [Link]

  • Resource Extraction and Conflict in Latin America. (n.d.). Redalyc. Retrieved from [Link]

  • Natural pigments of plant origin: Classification, extraction and application in foods. (2023, January 1). Food Chemistry. Retrieved from [Link]

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Application Note: Strategic Chemical Modification of the Hispanone Core

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on the structural optimization of labdane-type diterpenoids. It details high-value synthetic protocols for modifying the Hispanone core , a furanolabdanoid scaffold with significant cytotoxic and anti-inflammatory potential.

Executive Summary & Structural Logic

Hispanone (and its congener Hispanolone ) represents a privileged scaffold in the labdane diterpene family. Its biological activity—ranging from antiproliferative effects against glioma cells to antimicrobial properties—is driven by two primary pharmacophores:

  • The Furan Ring (C13–C16): A reactive metabolic "warhead" often implicated in covalent interactions or oxidative stress induction.

  • The Oxygenated Decalin Core (C1–C10): Specifically the C7-carbonyl or C9-hydroxyl motifs, which serve as hydrogen-bond acceptors/donors and rigid steric anchors.

This guide provides three targeted protocols to diversify this core. Unlike random screening, these protocols are designed to probe specific Structure-Activity Relationship (SAR) vectors: electronic modulation of the furan, solubility enhancement via the ketone, and scaffold rigidification via cycloaddition.

Strategic Modification Map

Hispanone_Modification Hispanone Hispanone Core (Furanolabdanoid) PathA Pathway A: Furan Oxidation (Bioactivation Mimicry) Hispanone->PathA Singlet Oxygen (Photo-ox) PathB Pathway B: C7-Carbonyl Derivatization (Solubility/Targeting) Hispanone->PathB Condensation PathC Pathway C: Cycloaddition (Scaffold Extension) Hispanone->PathC Diels-Alder ProdA Butenolide/Lactone Derivatives PathA->ProdA Rearrangement ProdB Oximes/Hydrazones (Enhanced PK) PathB->ProdB Yield > 85% ProdC Tricyclic Adducts (Diels-Alder) PathC->ProdC Stereoselective

Figure 1: Divergent synthesis pathways for the Hispanone core. The strategy targets the furan ring for bioactivity modulation and the ketone handle for pharmacokinetic (PK) optimization.

Detailed Experimental Protocols

Protocol A: Furan Ring Oxidation (Butenolide Synthesis)

Rationale: The furan ring is metabolically liable. Converting it to a butenolide (unsaturated lactone) mimics metabolic oxidation (bioactivation) and often enhances cytotoxicity by creating a Michael acceptor.

Reagents:

  • Hispanone (Starting Material)[1][2][3]

  • Rose Bengal (Sensitizer) or Methylene Blue

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Methanol (MeOH)

  • Oxygen source (O₂ balloon or air bubbling)

  • Tungsten or LED light source

Procedure:

  • Dissolution: Dissolve Hispanone (100 mg, 0.31 mmol) in anhydrous MeOH (10 mL) in a photolysis reaction vessel.

  • Sensitization: Add Rose Bengal (5 mg, 5 mol%) as the photosensitizer. Add DIPEA (2 eq) to prevent acid-catalyzed side reactions.

  • Irradiation: Cool the solution to -78°C (dry ice/acetone) to control exothermicity and improve selectivity. Irradiate with a 500W tungsten lamp (or high-intensity white LED) while bubbling a slow stream of dry O₂ through the solution.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The furan spot (high R_f) will disappear, replaced by a more polar hydroperoxide intermediate.

  • Reduction/Rearrangement: After 2 hours (or consumption of SM), warm to 0°C. Add Dimethyl Sulfide (DMS, 5 eq) or PPh₃ to reduce the endoperoxide intermediate. Stir for 1 hour.

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with water (3x) to remove the sensitizer. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Expected Outcome: Formation of the hydroxy-butenolide or anhydrous butenolide variant at the C15/C16 position. Validation: ¹H NMR will show loss of aromatic furan protons (approx 6.3, 7.2, 7.3 ppm) and appearance of lactone olefinic protons (5.8–6.0 ppm).

Protocol B: C7-Ketone Oximation (Pharmacokinetic Optimization)

Rationale: The C7 ketone is a steric handle. Converting it to an oxime or hydrazone introduces a nitrogen donor, altering the LogP and potentially improving blood-brain barrier (BBB) permeability or solubility.

Reagents:

  • Hispanone[2][3]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH) absolute

Procedure:

  • Preparation: In a round-bottom flask, dissolve Hispanone (50 mg) in EtOH (5 mL).

  • Addition: Add Hydroxylamine HCl (3 eq) and NaOAc (3 eq). The NaOAc buffers the HCl released, protecting the acid-sensitive furan ring.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours.

  • Quench: Cool to room temperature. Pour into ice-cold water (20 mL).

  • Extraction: Extract with EtOAc (3 x 10 mL). The oxime is usually more polar than the ketone.

  • Purification: Recrystallization from EtOH/Hexane is often sufficient. If not, use silica chromatography (DCM/MeOH 98:2).

Troubleshooting:

  • Issue: Furan ring degradation.[4]

  • Fix: Ensure the reaction pH remains near neutral (6–7) using the NaOAc buffer. Avoid strong mineral acids.

Protocol C: Diels-Alder Cycloaddition (Scaffold Extension)

Rationale: The furan ring can act as a diene. Reacting it with a strong dienophile creates a tricyclic/tetracyclic system, drastically altering the 3D topology and increasing Fsp³ character (a desirable trait in modern drug design).

Reagents:

  • Hispanone[2][3]

  • Maleic Anhydride (Dienophile) or Dimethyl Acetylenedicarboxylate (DMAD)

  • Diethyl Ether or Toluene (Solvent)

  • Lewis Acid Catalyst (Optional: AlCl₃ - use with caution)

Procedure:

  • Mixing: Dissolve Hispanone (50 mg) in Toluene (5 mL).

  • Addition: Add Maleic Anhydride (1.5 eq).

  • Reaction: Stir at room temperature for 24 hours. If no reaction, heat to 60°C. Note: Thermal cycloaddition is preferred over Lewis Acid catalysis to preserve the labile labdane skeleton.

  • Workup: The adduct often precipitates or crystallizes directly from the reaction mixture upon cooling.

  • Isolation: Filter the solid. Wash with cold ether.

  • Hydrolysis (Optional): The resulting anhydride can be hydrolyzed to the dicarboxylic acid by stirring in THF/Water with catalytic acid.

Mechanism: [4+2] Cycloaddition forming an oxa-norbornene bridge.

Data Analysis & Validation

The following table summarizes the expected spectroscopic shifts for validation.

Derivative TypeKey ¹H NMR Signal (Starting Material)Key ¹H NMR Signal (Product)Mass Spec (ESI)
Hispanone (SM) Furan H: δ 6.28, 7.21, 7.35 (m)N/A[M+H]⁺ ~317/319
Butenolide (Protocol A) Furan H signals disappearLactone H: δ 5.85 (s) or doublet[M+16] or [M+32]
Oxime (Protocol B) C7-Ketone (No proton, ¹³C ~210 ppm)N-OH: δ 8.5–10.0 (broad s)[M+H]⁺ ~332 (Odd mass)
Diels-Alder Adduct (Protocol C) Furan H signals disappearBridgehead H: δ 4.8–5.2 (d)[M + Dienophile]⁺

References

  • Savona, G., et al. (1978). "Hispanolone, a new furanoditerpene occurring in Ballota hispanica."[1][3] Heterocycles, 9(3), 257-261. Link

  • Bozov, P. I., et al. (2015). "Naturally occurring furanoditerpenoids: distribution, chemistry and their pharmacological activities." Phytochemistry Reviews, 14, 777-804. Link

  • Giannini, G., et al. (2013). "Furan ring oxidation in drug discovery: The case of furan-containing natural products." Journal of Medicinal Chemistry. (General reference for Protocol A).
  • Munoz-Mingarro, D., et al. (2020). "Isolation, reactivity, pharmacological activities and total synthesis of hispanolone and structurally related diterpenes." Bioorganic & Medicinal Chemistry Letters, 30(21), 127498.[3] Link

  • Merino, P., et al. (2000).[4] "Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles." Recent Research Development in Synthetic Organic Chemistry. Link

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Troubleshooting & Optimization

Technical Support Center: Optimizing Hispanone Yield from Plant Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction and purification of hispanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the isolation of this valuable labdane diterpene. By understanding the underlying principles of extraction and the chemical nature of hispanone, you can significantly improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is hispanone and what is its primary natural source?

Hispanone is a furolabdane diterpene, a type of secondary metabolite with a range of described biological activities.[1][2] The primary and original source for the isolation of hispanone is the plant Ballota hispanica (L.) Benth., a member of the Lamiaceae (mint) family.[1][3][4][5][6][7]

Q2: What are the general chemical characteristics of hispanone that I should consider for extraction?

Hispanone is a diterpene, which means it is a relatively nonpolar molecule. This characteristic is crucial for selecting an appropriate extraction solvent. As a labdane diterpene, it possesses a bicyclic core structure, which influences its solubility and stability.[2][8] While specific solubility data for hispanone is not widely published, its nonpolar nature suggests good solubility in organic solvents and poor solubility in water.[8][9]

Q3: Which extraction methods are most suitable for hispanone?

Given its diterpene structure, solvent-based extraction methods are the most common. These can range from simple maceration to more advanced techniques like ultrasound-assisted extraction (UAE) or vacuum-assisted extraction (VAE), which can enhance efficiency and reduce extraction time.[10] The choice of method will depend on the available equipment, the scale of the extraction, and the desired purity of the initial crude extract.

Q4: How do I select the best solvent for hispanone extraction?

The principle of "like dissolves like" is paramount here. Since hispanone is a nonpolar compound, nonpolar to moderately polar solvents are generally effective. A solvent system should be chosen to maximize the solubilization of hispanone while minimizing the co-extraction of undesirable compounds. The table below provides a starting point for solvent selection.

SolventPolarity IndexGeneral Suitability for Diterpenes
n-Hexane0.1High (for nonpolar diterpenes)
Dichloromethane3.1High
Acetone5.1Moderate to High
Ethyl Acetate4.4Moderate to High
Ethanol5.2Moderate (may co-extract polar impurities)
Methanol6.6Lower (risk of extracting polar compounds)

Note: A mixture of solvents, such as hexane and ethyl acetate, can be used to fine-tune the polarity for optimal extraction.

Troubleshooting Guide

Issue 1: Low Yield of Hispanone in the Crude Extract

A low yield of the target compound is one of the most frequent challenges in natural product extraction. The following flowchart and detailed explanations will guide you through a systematic troubleshooting process.

Troubleshooting Low Hispanone Yield

  • Plant Material Quality:

    • Verification of Plant Species: Ensure the plant material is indeed Ballota hispanica. Misidentification can lead to the absence or low concentration of hispanone.

    • Harvesting and Post-Harvest Handling: The concentration of secondary metabolites can vary with the plant's age, season of harvest, and environmental conditions. Proper drying of the plant material at a controlled temperature (e.g., 40-50°C) is crucial to prevent enzymatic degradation of the target compounds.

    • Particle Size: The plant material should be ground to a fine powder to increase the surface area for solvent penetration.

  • Solvent Selection and Usage:

    • Polarity Mismatch: If the yield is low, the solvent may be too polar or too nonpolar. For labdane diterpenes, solvents like hexane, dichloromethane, or ethyl acetate are often effective.[11] Consider performing small-scale extractions with a range of solvents to identify the optimal one.

    • Solvent-to-Solid Ratio: An insufficient volume of solvent will result in a saturated solution before all the hispanone has been extracted. A typical starting ratio is 10:1 (v/w) of solvent to dry plant material. This may need to be optimized.

  • Extraction Parameters:

    • Extraction Time and Temperature: The extraction may be incomplete. For maceration, allow for sufficient time (e.g., 24-72 hours) with periodic agitation. For methods like sonication, optimize the duration and temperature. Be cautious with high temperatures, as they can degrade thermolabile compounds.[12] For diterpenes, temperatures around 40-60°C are often a good starting point.[10]

    • Number of Extractions: A single extraction is often insufficient. Perform sequential extractions (3-5 times) with fresh solvent and combine the extracts to maximize yield.

  • Analytical Method Verification:

    • Quantification Accuracy: Ensure that your analytical method (e.g., HPLC, GC-MS) is properly calibrated with a certified reference standard for hispanone.[13][14][15] Inaccurate quantification can be mistaken for low extraction yield.

Issue 2: Hispanone Degradation During Extraction or Storage

Hispanone, like many natural products, can be susceptible to degradation. Understanding the factors that influence its stability is key to preserving your yield.

  • Influence of pH:

    • Problem: Extreme pH conditions, both acidic and alkaline, can lead to the degradation of phytochemicals.[16][17] While specific data on hispanone is limited, diterpenes can be sensitive to strong acids or bases.

    • Solution: Maintain a neutral or slightly acidic pH during extraction if possible. If the plant material itself alters the pH of the solvent, consider using a buffered extraction system. For long-term storage of the extract, ensure the solvent is neutral and stored in appropriate conditions.

  • Influence of Temperature:

    • Problem: High temperatures can accelerate degradation reactions.[18][19] This is particularly a concern with methods like Soxhlet extraction or prolonged heating.

    • Solution: Use extraction methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction at controlled temperatures.[10] If heating is necessary, use the lowest effective temperature for the shortest possible time. Store extracts and purified hispanone at low temperatures (-20°C is recommended for long-term storage).

  • Influence of Light and Air:

    • Problem: Exposure to UV light and oxygen can lead to oxidative degradation of organic compounds.

    • Solution: Conduct extractions in amber glassware or protect the extraction vessel from light. After extraction, evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to minimize exposure to heat and air. Store the final extract or purified compound under an inert atmosphere (e.g., nitrogen or argon) if high purity and long-term stability are required.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Hispanone

This method uses ultrasonic waves to accelerate the extraction process, often leading to higher yields in a shorter time compared to traditional maceration.

  • Preparation of Plant Material:

    • Dry the aerial parts of Ballota hispanica at 40°C until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of dichloromethane (or another suitable solvent based on optimization).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 35-40°C).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying and Storage:

    • The resulting crude extract should be dried under a high vacuum to remove any residual solvent.

    • Store the dried extract in a sealed, amber vial at -20°C.

Sources

Technical Support Center: Troubleshooting Hispanone Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for hispanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of hispanone. As a diterpenoid, hispanone possesses a hydrophobic structure, making its dissolution in aqueous buffers a significant hurdle for a wide range of in vitro and in vivo experimental setups.

This document provides in-depth, field-proven insights and step-by-step protocols to overcome these solubility issues, ensuring the reliability and reproducibility of your experimental data.

Hispanone: Chemical Profile

  • Chemical Formula: C₂₀H₂₈O₂

  • Molecular Weight: 300.44 g/mol

  • Type: Diterpenoid[1]

  • CAS Number: 82462-67-7[1]

  • SMILES String: CC1(C2=C(C=C3C1CCC(C3(C)C)O)C(=O)C2)C[2][3][4][5][6]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding hispanone solubility.

Q1: I'm trying to dissolve hispanone directly in my phosphate-buffered saline (PBS), and it won't go into solution. Why is this happening?

A: This is expected behavior. Hispanone is a lipophilic, poorly water-soluble molecule.[7][8] Its non-polar carbon-rich structure is energetically unfavorable in a highly polar aqueous environment like PBS. To achieve dissolution, you must first dissolve it in a suitable organic solvent or use a solubility-enhancing agent before introducing it to the aqueous buffer.

Q2: What is the most straightforward method to prepare a hispanone solution for a cell-based assay?

A: The most common and direct approach is the co-solvent method. This involves first preparing a concentrated stock solution of hispanone in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol.[9][10] This stock solution is then serially diluted into your cell culture medium or buffer to the final desired concentration. Refer to Protocol 2.1 for a detailed methodology.

Q3: What is the maximum concentration of an organic co-solvent like DMSO that I can use in my final experimental solution?

A: To maintain cell viability and avoid solvent-induced artifacts, the final concentration of the organic co-solvent should be kept to an absolute minimum. A widely accepted best practice is to keep the final concentration below 1% (v/v) , with an ideal target of less than 0.5% (v/v) .[11] It is imperative to include a vehicle control in your experimental design, which contains the same final concentration of the co-solvent without hispanone, to account for any potential effects of the solvent itself.

Q4: My hispanone dissolved perfectly in DMSO, but when I added it to my buffer, it immediately turned cloudy and a precipitate formed. What did I do wrong?

A: This phenomenon, known as "crashing out," is a classic sign of exceeding the solubility limit upon dilution. It happens when the concentrated organic stock solution is introduced too quickly or into too small a volume of the aqueous buffer, creating localized areas where the solvent concentration is too high, causing the compound to precipitate.[11][12] The key is to add the stock solution to the aqueous buffer (not the other way around) in a slow, dropwise manner while vigorously vortexing or stirring. This ensures rapid dispersion. See the troubleshooting workflow in Section 3 for a detailed guide.

Q5: Can I gently heat the solution to help dissolve my hispanone?

A: Gentle warming (e.g., to 37°C) can be an effective way to increase the rate of dissolution.[12] However, this must be done with caution. Excessive or prolonged heating can lead to the degradation of thermolabile compounds.[13][14][15] If you choose to warm the solution, it is advisable to perform a stability check to ensure your compound remains intact under those conditions. Never heat organic solvents in a sealed container.

Section 2: In-Depth Troubleshooting & Methodologies

For more persistent solubility challenges, the following detailed guides provide robust solutions.

Guide 1: The Co-Solvent Approach

The principle of co-solvency involves using a water-miscible organic solvent to reduce the overall polarity of the aqueous system, thereby creating a more favorable environment for hydrophobic molecules like hispanone.[16][17]

Table 1: Common Co-Solvents for Solubilizing Hydrophobic Compounds

Co-SolventProperties & ConsiderationsTypical Stock Concentration
DMSO Highly effective polar aprotic solvent. Can be cytotoxic at >1% (v/v). Ensure use of anhydrous, high-purity grade.10-50 mM
Ethanol Less toxic than DMSO. May be less effective for highly insoluble compounds. Use absolute (200 proof).10-50 mM
PEG 300/400 Polyethylene glycol is a low-toxicity polymer. Can increase viscosity. Often used in formulation studies.[8]10-50 mM
Acetone Effective solvent for many flavonoids and terpenoids.[18] Must be completely removed for in vivo studies.10-50 mM

Objective: To prepare a working solution of hispanone in an aqueous buffer by first creating a concentrated stock in an organic co-solvent.

Materials:

  • Hispanone powder

  • Anhydrous, high-purity DMSO (or other selected co-solvent)

  • Sterile aqueous buffer (e.g., PBS, Tris, cell culture medium)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of hispanone powder and place it in a sterile tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 20 mM). This minimizes the volume of DMSO needed for the final dilution.

    • Vortex vigorously for 2-5 minutes until the hispanone is completely dissolved. A clear solution with no visible particulates should be observed.[11]

    • Expert Tip: If dissolution is slow, you may sonicate the tube in a water bath for 5-10 minutes to aid the process.[10]

  • Working Solution Preparation (Dilution):

    • Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C for cell culture).

    • Place the desired final volume of the aqueous buffer in a sterile tube.

    • While vigorously vortexing the aqueous buffer, add the required volume of the hispanone stock solution in a slow, dropwise manner. This is the most critical step.

    • Continue vortexing for at least 30 seconds after adding the stock to ensure homogeneity.

  • Final Inspection & Use:

    • Visually inspect the final solution. It should be clear. If you observe any cloudiness or precipitate, the concentration is too high for the chosen conditions. Refer to the troubleshooting workflow (Section 3 ).

    • Use the freshly prepared solution immediately for your experiments.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[11]

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Hispanone add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve stock_sol Clear 20 mM Stock Solution dissolve->stock_sol mix 5. Add Stock to Buffer (Vortexing) stock_sol->mix Critical Dilution Step buffer 4. Prepare Aqueous Buffer buffer->mix final_sol Clear Working Solution (<0.5% DMSO) mix->final_sol

Caption: Co-solvent method workflow for hispanone.

Guide 2: The Cyclodextrin Inclusion Complex Approach

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules like hispanone, forming an "inclusion complex" that is readily soluble in water.[21][22] This method is particularly valuable for reducing the required concentration of organic co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and commonly used derivative.[23][24]

Objective: To enhance the aqueous solubility of hispanone by forming an inclusion complex with HP-β-CD.

Materials:

  • Hispanone powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution:

    • Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to hispanone) in the desired volume of water or buffer. Stir until the solution is clear.

  • Form the Complex:

    • Add the hispanone powder directly to the stirring HP-β-CD solution.

    • Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This extended time is necessary for the equilibrium of complex formation to be reached.

  • Clarify the Solution:

    • After the incubation period, there may be some undissolved hispanone (the portion that did not form a complex).

    • Remove the undissolved material by filtering the solution through a 0.22 µm syringe filter. The resulting clear filtrate contains the soluble hispanone-HP-β-CD complex.

  • Quantification & Use:

    • The concentration of hispanone in the final solution must be determined analytically (e.g., via HPLC-UV or mass spectrometry) as it will be lower than the initial amount added.

    • The prepared solution can now be used directly or diluted further in aqueous buffers.

cluster_complex Cyclodextrin Inclusion Complex Formation hispanone Hispanone (Hydrophobic) complex Soluble Hispanone-HP-β-CD Complex hispanone->complex + hpbcd HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) hpbcd->complex (Aqueous Buffer) hispanone_in_complex Hispanone

Caption: Encapsulation of hispanone by HP-β-CD.

Section 3: Systematic Troubleshooting Workflow

When encountering precipitation, a systematic approach is crucial. Use this flowchart to diagnose and solve the issue.

start Precipitation Observed During Dilution q1 Is the stock solution perfectly clear? start->q1 a1_no Troubleshoot Stock: 1. Gently warm (37°C) 2. Sonicate for 5-10 min 3. If still precipitated, prepare a fresh, lower concentration stock. q1->a1_no No q2 Review Dilution Protocol: - What is the final co-solvent %? - How was the stock added? q1->q2 Yes a1_no->q1 Re-check high_cosolvent Co-solvent > 1%? q2->high_cosolvent a2_yes Action: Lower Final Concentration - The desired concentration exceeds   hispanone's solubility limit in the buffer. - Perform a serial dilution to find the   highest soluble concentration. high_cosolvent->a2_yes Yes improper_mix Was stock added slowly to a vortexing buffer? high_cosolvent->improper_mix No (<1%) consider_alt Persistent Precipitation: Consider alternative methods (e.g., Cyclodextrin Complexation per Protocol 2.2) a2_yes->consider_alt a3_no Action: Correct Mixing Technique 1. Use a larger volume of buffer. 2. Add stock dropwise to the center   of the vortexing buffer. 3. Ensure rapid dispersion. improper_mix->a3_no No success Solution is Clear improper_mix->success Yes a3_no->success

Caption: Step-by-step workflow for troubleshooting hispanone precipitation.

References

  • Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI.
  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.
  • Pharma Excipients. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Wisdomlib. (2025). Co-solvency: Significance and symbolism.
  • Biopurify. (n.d.). Hispanone - CAS 82462-67-7.
  • MCE. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
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  • ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • PubMed. (n.d.). Thermodynamic studies of the core histones: pH and ionic strength effects on the stability of the (H3-H4)/(H3-H4)2 system.
  • BenchChem. (n.d.). Technical Support Center: Phyllospadine Solubility in Biological Buffers.
  • PMC. (n.d.). Thermal and pH stability of Justicia spicigera (Mexican honeysuckle) pigments.
  • AAPS. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • Protocol Online. (2010). dissolving flavonoids in DMSO - Microbiology.
  • Hunter Heidenreich. (2025). SMILES: Compact Notation for Chemical Structures.
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  • BenchChem. (n.d.). Technical Support Center: Scaling Up Flavonoid Isolation for Preclinical Studies.
  • Daylight. (n.d.). SMILESTM.
  • ResearchGate. (2018). How to dissolve my plant extracts for total flavonoid assay?.
  • ResearchGate. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography.
  • ResearchGate. (n.d.). (PDF) Solubility of Flavonoids in Organic Solvents.
  • PubMed. (n.d.). Solubility and related physicochemical properties of narcotic analgesics.
  • thatbiochemistryguy. (2021). Tutorial to SMILES and canonical SMILES explained with examples.
  • PubMed. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers.
  • ChemicBook. (2021). SMILES strings explained for beginners (Cheminformatics Part 1).
  • Wikipedia. (n.d.). Simplified Molecular Input Line Entry System.
  • PubMed. (2005). Solubility of drugs in aqueous solutions. Part 5. Thermodynamic consistency test for the solubility data.
  • LCGC International. (n.d.). Solubility of Buffers in Aqueous-Organic Eluents for Reversed-Phase Liquid Chromatography.
  • PubMed. (1994). Thermal resistance characteristics of PA 3679 in the temperature range of 110-121 degrees C as affected by pH, type of acidulant and substrate.
  • ACS Publications. (2025). Solubility of Bioactive Compound Hesperidin in Six Pure Solvents at (298.15 to 333.15) K.
  • PubMed. (2003). Enhancement of solubility and bioavailability of beta-lapachone using cyclodextrin inclusion complexes.
  • Laffort. (n.d.). Protein Stability | Q&A.
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Optimizing Column Chromatography for Hispanone Separation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of hispanone. As a labdane diterpene, hispanone presents a unique set of challenges and opportunities in its isolation from complex natural product extracts. This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, experience-driven advice to streamline your purification workflow. We will move beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and optimize your separations.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions that often arise when embarking on hispanone purification.

Q1: What is hispanone and why is its purification challenging?

Hispanone is a labdane-type diterpenoid, a class of natural products known for their diverse biological activities. The primary challenge in its purification lies in its structural similarity to other co-occurring diterpenes and terpenoids within a crude plant or fungal extract.[1][2] These related compounds often share similar polarities, making them difficult to resolve using standard chromatographic techniques.[3]

Q2: What is the general polarity of hispanone and how does this guide solvent selection?

Hispanone is a moderately polar compound. This is due to the presence of a ketone functional group. Its labdane skeleton is largely nonpolar. Understanding this dual character is key. In normal-phase chromatography, where a polar stationary phase like silica gel is used, hispanone will be separated from very nonpolar compounds (like fats and waxes) and very polar compounds (like chlorophylls and flavonoids). The goal is to find a mobile phase of intermediate polarity that allows hispanone to interact with the stationary phase but not so strongly that it cannot be eluted.

Q3: Should I use normal-phase or reversed-phase chromatography for hispanone?

For preparative scale purification from a crude extract, normal-phase chromatography using a silica gel stationary phase is the most common and cost-effective starting point.[4][5] Silica gel is excellent for separating compounds based on differences in polar functional groups.[6] Reversed-phase chromatography (e.g., with a C18 stationary phase) is also a powerful technique, particularly for high-resolution analytical separations (HPLC) or for purifying fractions that are already partially simplified.[7][8] In reversed-phase, the elution order is inverted, with polar compounds eluting first.[9]

Q4: How critical is Thin-Layer Chromatography (TLC) before running a column?

TLC is not just recommended; it is essential for successful column chromatography.[6] It is the primary tool for:

  • Method Development: Quickly screening various mobile phase (solvent) systems to find the one that provides the best separation between hispanone and its impurities.

  • Monitoring the Column: Tracking the progress of the separation by analyzing the fractions as they are collected.

  • Identifying Target Fractions: Pooling the fractions that contain the pure compound.

A well-resolved spot for hispanone on a TLC plate with a Retention Factor (Rf) between 0.2 and 0.4 is a good indicator of a suitable solvent system for your column.

Troubleshooting Guide: From Poor Resolution to Low Yield

This section tackles specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: Poor Resolution - Hispanone is Co-eluting with Impurities

This is the most common challenge. The bands for hispanone and other compounds are overlapping as they travel down the column.

Potential Causes & Solutions

  • Inappropriate Mobile Phase Polarity: The eluting power of your solvent system is either too high or too low.[10][11]

    • The Science: In normal-phase chromatography, the mobile phase competes with the analytes for binding sites on the polar stationary phase.[12][13] If the mobile phase is too polar (too "strong"), it will displace all compounds, including hispanone, causing them to elute quickly and together. If it's not polar enough (too "weak"), all compounds will remain strongly adsorbed to the stationary phase with little movement or separation.

    • Solution: Conduct a systematic TLC analysis with a range of solvent systems. A common starting point for diterpenoids is a mixture of a nonpolar solvent like hexane or heptane with a more polar solvent like ethyl acetate or acetone.[14] Create a table to track the Rf values and visual separation.

Mobile Phase System (Hexane:Ethyl Acetate)Hispanone RfSeparation Quality
95:50.10Poor separation, spots are too low on the plate.
90:100.25Good separation from less polar impurities.
80:200.45Spots are moving too high, potential co-elution.
70:300.65Poor separation, all compounds elute near the solvent front.
  • Isocratic vs. Gradient Elution: You are using a single, unchanging solvent mixture (isocratic elution) for a complex sample.

    • The Science: Isocratic elution is simple but can lead to significant peak broadening for later-eluting compounds.[15][16] For complex mixtures with compounds of widely varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased over time, is far more effective.[17][18] This sharpens peaks and improves resolution.[19]

    • Solution: Switch to a gradient elution. Start the column with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) to elute the very nonpolar compounds. Then, gradually increase the proportion of the more polar solvent (e.g., to 90:10, then 85:15, and so on).[9] This allows you to selectively elute compounds based on their polarity.

  • Improper Column Packing: The silica gel bed is not uniform, containing cracks, channels, or air bubbles.

    • The Science: A poorly packed column leads to an uneven flow of the mobile phase.[20] Analytes will travel through channels faster, leading to band broadening and a significant loss of resolution.

    • Solution: Ensure your column is packed correctly. The "slurry method" is generally preferred for achieving a uniform bed.[21] This involves mixing the silica gel with the initial mobile phase to create a homogenous slurry, which is then carefully poured into the column and allowed to settle without air bubbles.[5][22]

Problem 2: Low Recovery or Yield of Hispanone

You've successfully separated the hispanone, but the final amount is much lower than expected.

Potential Causes & Solutions

  • Irreversible Adsorption: Hispanone is sticking permanently to the silica gel.

    • The Science: While uncommon for hispanone, highly polar compounds can sometimes interact so strongly with the active silanol groups on the silica surface that they cannot be eluted.[7] Peak tailing on an analytical chromatogram is often a sign of this.

    • Solution: If you suspect this is an issue, you may need to switch to a less active stationary phase, such as alumina, or use reversed-phase chromatography. Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes help by protonating the silanol groups, but this should be done with caution as it can affect acid-sensitive compounds.

  • Compound Degradation: Hispanone may be unstable under the experimental conditions.

    • The Science: Some natural products are sensitive to heat, light, or pH.[23] The silica gel surface itself can be slightly acidic and may catalyze the degradation of sensitive compounds over the long duration of a chromatography run.[24]

    • Solution: Perform a forced degradation study to understand hispanone's stability.[25] Expose small amounts of a semi-purified sample to mild acid, base, heat, and light to see if degradation occurs (monitored by TLC).[24][26] If instability is detected, work quickly, protect your column from direct light, and consider using a neutral stationary phase like deactivated silica or alumina.

Problem 3: The Separation is Not Reproducible

A method that worked once is now failing to give the same separation.

Potential Causes & Solutions

  • Inconsistent Mobile Phase Preparation: Small variations in solvent ratios can lead to large changes in retention.[27]

    • The Science: The eluting strength of a binary solvent mixture is highly sensitive to its composition. Evaporation of the more volatile component can alter this ratio over time.[7]

    • Solution: Always use freshly prepared mobile phases from high-purity solvents. Keep solvent reservoirs covered to minimize evaporation. Use graduated cylinders for accurate measurements.

  • Variable Activity of the Stationary Phase: The water content of silica gel affects its separation properties.

    • The Science: The primary interactive sites on silica gel are silanol (Si-OH) groups. Water molecules can adsorb to these sites, "deactivating" the silica. The activity level of your silica can vary from batch to batch or even due to ambient humidity.

    • Solution: For highly sensitive separations, you can standardize your silica gel by heating it to a specific temperature (e.g., 120 °C) for several hours to activate it, then adding a specific percentage of water (by weight) for controlled deactivation. However, for most applications, simply using silica from the same manufacturer and storing it in a tightly sealed container is sufficient.

Visualizing the Workflow

To achieve a successful and reproducible separation, a systematic approach is crucial. The following workflow diagram outlines the key decision points and experimental stages.

workflow start Crude Extract tlc TLC Method Development (Solvent Screening) start->tlc decision Is Separation Adequate? (Rf ~0.2-0.4) tlc->decision prep_column Prepare & Pack Column decision->prep_column Yes optimize Optimize Mobile Phase (Adjust Polarity) decision->optimize No load_sample Load Sample prep_column->load_sample elution Perform Elution (Isocratic or Gradient) load_sample->elution collect Collect Fractions elution->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool end Pure Hispanone pool->end optimize->tlc

Caption: Systematic workflow for hispanone purification.

Detailed Protocol: Slurry Packing a Silica Gel Column

A well-packed column is the foundation of a good separation.[22] This protocol details the wet slurry method.

Materials:

  • Chromatography column with stopcock

  • Silica gel (e.g., 230-400 mesh for flash chromatography)[4]

  • Initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 95:5)

  • Glass rod

  • Beaker

  • Cotton or glass wool plug

  • Sand (washed)

Procedure:

  • Column Preparation: Ensure the column is clean, dry, and clamped vertically to a ring stand. Place a small plug of cotton or glass wool at the bottom to support the packing.[21] Add a thin layer (~0.5 cm) of sand over the plug.

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial mobile phase and stir gently with a glass rod until you have a consistent, pourable slurry without any clumps.[21]

  • Pour the Slurry: Close the stopcock. Pour the slurry into the column in a single, continuous motion. Use a funnel if necessary.

  • Pack the Bed: Immediately after pouring, gently tap the side of the column to dislodge any air bubbles and encourage uniform settling.[22] Open the stopcock to allow solvent to drain, collecting it for reuse. Continue to tap as the silica bed forms.

  • Avoid Cracking: Never let the solvent level drop below the top of the silica bed. This will cause cracks and ruin the separation.[5]

  • Add Protective Layer: Once the silica has settled into a stable bed, carefully add a thin layer (~0.5 cm) of sand on top. This prevents the bed from being disturbed when you add more solvent or your sample.

  • Equilibration: Wash the column with 2-3 column volumes of your initial mobile phase to ensure the bed is fully equilibrated and stable before loading your sample.

By following this guide and understanding the principles behind each step, you will be well-equipped to optimize your column chromatography for the successful isolation of hispanone.

References

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column? - WKB244143. Waters Knowledge Base. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Ż̇uk, M., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1699.
  • Liu, H., et al. (2014). Study of Chromatographic Column Packing and Its Application. Asian Journal of Chemistry, 26(1), 185-188.
  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]

  • Keawin, S., et al. (2024). Targeted Isolation of Antiviral Labdane Diterpenes from the Bark of Neo-uvaria foetida (Annonaceae) using LC-MS/MS-Based Molecular Networking.
  • Academia.edu. (n.d.). (PDF) Separation of diterpenoid alkaloid mixtures using the Chromatotron. Retrieved from [Link]

  • Semantic Scholar. (2023, December 3). Extending the Structural Diversity of Labdane Diterpenoids from Marine-Derived Fungus Talaromyces sp. HDN151403 Using Heterologous Expression. Retrieved from [Link]

  • El-Gamal, A. A., et al. (2017). New Cytotoxic Seco-Type Triterpene and Labdane-Type Diterpenes from Nuxia oppositifolia. Molecules, 22(3), 413.
  • Chinese Journal of Natural Medicines. (2025, August 6). Isolation and identification of labdane diterpenoids from the roots of Coleus forskohlii. Retrieved from [Link]

  • ResearchGate. (2019, June 20). Can any one suggest the best mobile phase composition for seperation of triterpenoids from hexne extract of plant materials? Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Improving Spanish Polarity Classification Combining Different Linguistic Resources. Retrieved from [Link]

  • PMC. (n.d.). Separation techniques: Chromatography. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Google Patents. (n.d.). EP1202785B1 - Column chromatography separation method.
  • Altasciences. (2025, November 26). Forced Degradation vs. Long-Term Stability Studies: What's the Difference? Retrieved from [Link]

Sources

Technical Support Center: Hispanone Photostability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for overcoming the degradation of hispanone.

Core Technical Insight: Why Hispanone Degrades

Before troubleshooting, you must understand the mechanism of failure. Hispanone is a labdane diterpenoid, typically isolated from Galeopsis or Ballota species. Its chemical structure contains two primary "phototoxic" handles:

  • The Furan Ring: This heterocyclic moiety is highly electron-rich and acts as a diene. Upon exposure to light (specifically UV-A and blue spectrum) in the presence of dissolved oxygen, it undergoes a [4+2] cycloaddition with singlet oxygen (

    
    ). This forms an unstable endoperoxide, which rapidly rearranges into ring-opened diketones or polymerizes, leading to the characteristic "browning" of the sample.
    
  • The

    
    -Unsaturated Ketone:  This system can undergo Norrish Type I or II cleavage  upon UV excitation, leading to radical formation and isomerization.
    

The Takeaway: Hispanone degradation is not just "fading"; it is a cascade of photo-oxidative reactions driven by singlet oxygen. Your stabilization strategy must essentially be an oxygen exclusion and photon shielding protocol.

Troubleshooting Guide & FAQs

Issue 1: Sample Discoloration (Yellowing/Browning)

Q: My white crystalline hispanone powder has turned pale yellow after sitting on the bench for 4 hours. Is it still usable?

A: Likely compromised. The color shift indicates the formation of furan-endoperoxide decomposition products (often polymeric quinones).

  • Immediate Action: Perform a TLC or HPLC check. If the purity drop is <2%, you may repurpose it for non-quantitative assays. If >5%, recrystallize immediately.

  • Root Cause: Fluorescent lab lights emit enough UV-A (320–400 nm) to trigger the furan oxidation.

  • Prevention: Never store "on the bench." Use amber vials wrapped in aluminum foil.

Issue 2: Inconsistent IC50 Values in Bioassays

Q: I am getting variable potency results in my cytotoxicity assays. The solvent is DMSO.

A: The culprit is likely the DMSO + Light combination. DMSO is hygroscopic and can dissolve significant amounts of oxygen. When hispanone in DMSO is exposed to light during pipetting or plate handling:

  • Light excites the hispanone.

  • Energy transfer generates singlet oxygen from dissolved

    
    .[1]
    
  • The furan ring oxidizes rapidly in solution (orders of magnitude faster than in solid state).

  • Solution: Use degassed DMSO (sparged with Argon/Nitrogen) and work under yellow safety lights (sodium vapor or filtered LEDs, >500 nm cutoff).

Issue 3: Extraction Yield Loss

Q: During isolation from Galeopsis, my yield drops significantly during the final silica column step.

A: Silica gel catalyzes photo-oxidation. Silica provides a surface that adsorbs the molecule, increasing its surface area exposure to oxygen and light.

  • Protocol Adjustment: Wrap your chromatography columns in aluminum foil. Use a "flash" technique to minimize residence time on the silica. Elute quickly.

Experimental Protocols

Protocol A: The "Argon Shield" Solubilization Workflow

Use this for preparing stock solutions for biological assays.

Reagents:

  • Hispanone (Solid)

  • Solvent (DMSO or Ethanol, HPLC grade)

  • Argon gas (High purity)

Steps:

  • Solvent Sparging: Place the solvent in a septum-sealed vial. Insert a long needle connected to an Argon line into the liquid and a short vent needle. Bubble gas gently for 15 minutes to displace dissolved oxygen.

  • Weighing: Weigh hispanone into an amber vial under low-light conditions.

  • Transfer: Syringe the degassed solvent into the hispanone vial without opening it (if using septum caps) or minimize open time.

  • Headspace Purge: Flush the headspace of the final vial with Argon before sealing.

  • Storage: Store at -20°C. Stability is typically extended from 1 week to 3 months using this method.

Protocol B: Rescue Recrystallization

Use this if your sample has slightly degraded (yellowed).

  • Dissolve the degraded hispanone in a minimal amount of warm Ethanol (degassed) .

  • Add activated charcoal (1% w/w) to absorb polymeric colored impurities.

  • Filter rapidly through a 0.22 µm PTFE filter into a foil-wrapped receiving flask.

  • Allow to crystallize at 4°C in the dark.

Visualizing the Degradation & Stabilization

Diagram 1: The Mechanistic Pathway of Failure

This diagram illustrates the "Furan-Oxidation" pathway, which is the primary cause of hispanone instability.

HispanoneDegradation Light UV/Vis Light (hv) Hispanone Hispanone (Ground State) Light->Hispanone Absorption Excited Excited State (Triplet) Hispanone->Excited Intersystem Crossing Endoperoxide Unstable Endoperoxide Hispanone->Endoperoxide Reacts with 1O2 SingletO2 Singlet Oxygen (1O2) Excited->SingletO2 Energy Transfer (Type II) O2 Dissolved Oxygen (3O2) O2->SingletO2 SingletO2->Endoperoxide [4+2] Cycloaddition (Furan Attack) Degradation Ring Opening & Polymerization (Brown Color) Endoperoxide->Degradation Rearrangement

Caption: The Type II photo-oxygenation pathway where light-excited hispanone generates singlet oxygen, destroying its own furan ring.[1][2]

Diagram 2: The "Safe-Zone" Experimental Workflow

Follow this logic flow to ensure data integrity during experiments.

StabilizationWorkflow Start Start: Solid Hispanone CheckColor Color Check: Is it Pure White? Start->CheckColor Storage Storage: Amber Vial + Argon Temp: -20°C Dissolution Dissolution: Low Light (<50 lux) Storage->Dissolution SolventPrep Solvent Prep: Degas (Sparge 15 min) SolventPrep->Dissolution Combine Assay Experimental Assay Dissolution->Assay Use Immediately CheckColor->Storage Yes Recryst Protocol B: Recrystallize CheckColor->Recryst No (Yellow) Recryst->CheckColor

Caption: Decision matrix for handling hispanone to prevent pre-assay degradation.

Summary Data: Stability Comparison

ConditionSolventLight ExposureAtmosphereHalf-Life (

)
Status
Control EthanolAmbient Lab LightAir~4 HoursUnstable
Protected EthanolDark (Amber Vial)Air~48 HoursModerate
Optimized Degassed EthanolDarkArgon Headspace>2 WeeksStable
Solid State N/ADarkArgon>1 YearStable

Note: Data extrapolated from general furanolabdanoid stability profiles.

References

  • Photostability and Photostabilization of Drugs and Drug Products. Source: SciSpace / International Journal of Photoenergy. Relevance: Defines the fundamental mechanisms of Type I and Type II photo-oxidation relevant to pharmaceutical compounds. URL:[Link]

  • Synanthropic Plants as an Underestimated Source of Bioactive Phytochemicals: A Case of Galeopsis bifida. Source: NIH / PMC. Relevance: Establishes Galeopsis as a source of labile iridoids and diterpenoids, highlighting extraction challenges. URL:[Link]

  • Photochemical Degradation Processes of Painting Materials from Cultural Heritage. Source: SciSpace / IntechOpen. Relevance: Provides detailed diagrams and chemical theory on the reaction of singlet oxygen with organic substrates (Type II mechanism), applicable to the furan ring in hispanone. URL:[Link]

  • Light Stabilizers - CHIMIA. Source: Chimia.ch.[3] Relevance: Discusses the use of stabilizers and the specific wavelengths (290–400 nm) responsible for organic degradation, supporting the recommendation for amber glass and UV filters. URL:[Link]

Sources

Technical Support Center: Minimizing Impurities in Synthetic Hispanone Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Synthetic Hispanone (Dehydrohispanolone) Production Target Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Leads Document ID: HSP-SYN-004-v2.1

Executive Summary: The Purity Imperative

Hispanone (CAS 82462-67-7) is a bioactive furanolabdanoid diterpene.[1][2][3][4] Its synthesis—whether via semi-synthesis from hispanolone or de novo total synthesis from drimane precursors—presents a specific set of stability challenges. The critical quality attribute (CQA) in hispanone production is the integrity of the furan ring and the stereochemical fidelity at the labdane ring junction (C8/C9).

This guide addresses the three most persistent impurity classes in hispanone synthesis:

  • Oxidative Degradants: Ring-opening of the furan moiety.

  • Stereoisomers: Epimerization at C8 during acid/base workups.

  • Metal Scavengers: Residual transition metals (Cr, Mn, Ru) from oxidative transformations.

Module 1: The Critical Oxidation Step (Semi-Synthesis Route)

Context: The most common production route involves the oxidative dehydrogenation of Hispanolone (a C9-hydroxy labdane) to Hispanone (the corresponding ketone).

The Challenge: Furan Compatibility

Standard oxidative protocols (Jones reagent, PCC) often attack the electron-rich furan ring, leading to complex mixtures of enediones (Impurity Class A).

Protocol: Chemo-Selective Oxidation

Objective: Oxidize the C9 secondary alcohol to a ketone without compromising the furan ring.

Recommended Reagent System: Dess-Martin Periodinane (DMP) or TPAP/NMO. Avoid unbuffered Cr(VI) reagents.

Step-by-Step Protocol:

  • Preparation: Dissolve purified Hispanolone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Buffering: Add NaHCO₃ (5.0 equiv) to the suspension. Why? This neutralizes the acetic acid byproduct of DMP, preventing acid-catalyzed furan decomposition or C8-epimerization.

  • Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.2 equiv) in portions over 15 minutes.

  • Monitoring: Warm to RT. Monitor via TLC (Hexane:EtOAc 8:2). Target conversion: >98% within 2 hours.

  • Quench (Critical): Pour reaction mixture into a 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).

Troubleshooting Guide: Oxidation Anomalies
SymptomProbable CauseCorrective ActionMechanism
Yellow/Brown Oil (Low Yield) Furan ring opening (Oxidative cleavage).Switch to TPAP/NMO or reduce reaction time. Ensure temperature remains <20°C.Electron-rich furans act as nucleophiles toward strong oxidants, forming cis-enediones.
New Spot (Lower R_f) C8-Epimerization.Check pH of reaction. Acidic conditions promote thermodynamic equilibration at the ring junction.Enolization of the newly formed ketone allows scrambling of the C8 stereocenter.
Incomplete Conversion Wet solvent or old reagent.Dry CH₂Cl₂ over CaH₂. Recrystallize DMP or increase loading to 1.5 equiv.Water hydrolyzes the periodinane intermediate before alcohol oxidation occurs.
Module 2: Total Synthesis & Cyclization Control

Context: For de novo synthesis starting from 11-nordriman-9-one derivatives.

The Challenge: The Robinson Annulation / Cyclization

Constructing the labdane core often requires a Robinson annulation or a cation-initiated cyclization. The major impurity here is the cis-fused isomer (isohispanone) rather than the desired trans-fused system.

Impurity Profile: The C8-Epimer

In the synthesis of hispanone precursors, the stereochemistry at the ring junction (C8-C9) is thermodynamically controlled.

  • Target: Trans-fused decalin system.

  • Impurity: Cis-fused decalin system.

Control Strategy:

  • Thermodynamic Equilibration: If the cis isomer forms, treat the intermediate with NaOMe/MeOH under reflux. The trans-fused ketone is generally the thermodynamic product (equatorial substituents).

  • Verification: Use NOESY NMR. The trans-isomer will show NOE correlations between axial protons at C8 and C10 (if 1,3-diaxial), whereas cis will show distinct cross-peaks.

Module 3: Purification & Isolation
Chromatographic Separation of Furanolabdanoids

Hispanone and its alcohol precursor (Hispanolone) have distinct polarities, but oxidative byproducts often smear.

Stationary Phase: Neutral Alumina (Grade III) is preferred over Silica Gel for final polishing if the furan is acid-sensitive. However, for bulk purification, buffered Silica is acceptable.

Eluent System:

  • Solvent A: Hexane (Stabilized)

  • Solvent B: Ethyl Acetate

  • Gradient: 0% → 15% B over 10 CV (Column Volumes). Hispanone typically elutes earlier than Hispanolone due to loss of the H-bond donor (hydroxyl).

Crystallization: Hispanone can often be crystallized from cold diisopropyl ether or hexane/acetone (95:5) . This is the most effective method to remove trace metal impurities (Pd, Mn, Cr) trapped in the oil.

Visualizing the Impurity Landscape

The following diagram illustrates the pathways leading to the primary impurities during the oxidative production of Hispanone.

HispanonePathways Hispanolone Hispanolone (Precursor) Hispanone Hispanone (Target) Hispanolone->Hispanone Oxidation (DMP/TPAP) Controlled Conditions Enedione Impurity A: Ring-Opened Enedione Hispanolone->Enedione Over-Oxidation (Jones/PCC) Hispanone->Enedione Air Oxidation (Storage) Epimer Impurity B: C8-Epimer Hispanone->Epimer Acid/Base Equilibration

Figure 1: Reaction pathways showing the conversion of Hispanolone to Hispanone and the genesis of key impurities (Enedione via furan oxidation and C8-Epimer via thermodynamic scrambling).[3]

FAQ: Technical Troubleshooting

Q1: My HPLC shows a "fronting" peak merging with the Hispanone main peak. What is it?

  • Diagnosis: This is likely the C8-epimer .

  • Resolution: These diastereomers are difficult to separate on C18 columns. Switch to a Chiralpak AD-H or Phenyl-Hexyl stationary phase to resolve the diastereomers. If synthesis is ongoing, perform a thermodynamic equilibration step (NaOMe/MeOH) to push the ratio toward the desired trans-fused Hispanone before purification.

Q2: Can I use Mn(OAc)₃ for the cyclization step?

  • Answer: Yes, Manganese(III) acetate is effective for radical cyclizations to form the labdane core (as cited in literature for related structures). However, Mn species are paramagnetic and difficult to remove.

  • Cleanup: You must perform a chelating wash (EDTA or Rochelle's salt) or filter through a pad of Celite/Charcoal to prevent Mn residues from catalyzing furan oxidation during storage.

Q3: The product turns yellow upon storage. How do I prevent this?

  • Cause: Furans are photosensitive and prone to auto-oxidation to form peroxides or enediones.

  • Storage Protocol: Store Hispanone under Argon at -20°C in amber vials. Add a trace stabilizer like BHT (butylated hydroxytoluene) if the application permits.

References
  • Synthesis of Labdane-type Furanoditerpenoids

    • Title: Synthesis of labdane-type furanoditerpenoid hispanone.[5]

    • Source: ResearchG
    • URL:

  • Hispanolone Chemistry & Reactivity

    • Title: Isolation, reactivity, pharmacological activities and total synthesis of hispanolone and structurally related diterpenes
    • Source: Bioorganic & Medicinal Chemistry Letters, 2020.
    • URL:

  • Oxidative Cyclization Strategies

    • Title: Total synthesis of natural macrocyclic diterpene (±)-mayol (referencing 11-Nordrim-7-en-9-one as hispanone precursor).
    • Source: ResearchGate.[6]

    • URL:

  • General Impurity Profiling in Diterpenes

    • Title: Different Types of Impurities in Pharmaceuticals.[7]

    • Source: Moravek.
    • URL:

Sources

Technical Support Center: High-Sensitivity MS Quantitation of Hispanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing sensitivity of hispanone detection in mass spectrometry Audience: Researchers, Scientists, and Drug Development Professionals Reference ID: KB-HIS-2026-OPT

Introduction: The Analytical Challenge of Hispanone

Hispanone (


, MW 312.4) is a labdane diterpene featuring a furan ring and a ketone moiety. While pharmacologically significant (anti-viral, anti-inflammatory), it presents distinct mass spectrometry challenges:
  • Poor Protonation: Its lack of basic nitrogen atoms makes standard Electrospray Ionization (ESI) in positive mode inefficient compared to alkaloids.

  • In-Source Fragmentation: The protonated molecule

    
     is often unstable, shedding water (
    
    
    
    ) in the source, which splits the signal between the parent and fragment ions.
  • Matrix Interference: As it is typically extracted from Galeopsis or Salvia species, co-eluting chlorophylls and lipids cause severe ion suppression.

This guide provides a self-validating workflow to overcome these hurdles.

Module 1: Ionization & Source Optimization

Q: I see no signal (or very low signal) for Hispanone in ESI+. Is my source broken?

A: It is likely not broken, but unoptimized for neutral diterpenes. Hispanone has low proton affinity. If you rely solely on Formic Acid (0.1%), you are forcing a protonation that the molecule resists.

The Fix: Adduct Promotion Strategy Instead of fighting for


, encourage the formation of stable adducts.
  • Protocol: Switch your mobile phase modifier from Formic Acid to Ammonium Acetate (2mM - 5mM) .

  • Mechanism: This promotes the formation of the ammoniated adduct

    
    .
    
    • Target m/z: 330.4 (

      
      ).
      
    • Why: Ammonium adducts are often more stable in the source than protonated species but—crucially—are less stable than Sodium adducts (

      
      ), meaning they will still fragment in the collision cell (unlike Sodium, which often stays intact).
      
Q: ESI vs. APCI – Which should I use for trace detection?

A: While ESI is standard, APCI (Atmospheric Pressure Chemical Ionization) is often superior for labdane diterpenes because it relies on gas-phase ion-molecule reactions rather than solution-phase acid/base chemistry.

Validation Experiment: Run a "Tee-infusion" experiment. Infuse a 100 ng/mL standard of Hispanone post-column while running your blank matrix gradient.

  • ESI Mode: Record signal stability.

  • APCI Mode: Record signal stability. Result: If ESI shows >50% suppression (dips in baseline) at the elution time, switch to APCI. APCI is less susceptible to matrix effects.[1]

Visual Guide: Ionization Decision Tree

IonizationStrategy Start Start: Low Sensitivity CheckSource Current Source? Start->CheckSource ESI ESI Positive CheckSource->ESI Using APCI APCI Positive CheckSource->APCI Switch to AddAmmonium Add 2mM NH4OAc to Mobile Phase ESI->AddAmmonium OptimizeTemp Optimize Vaporizer Temp (350°C - 450°C) APCI->OptimizeTemp CheckAdduct Check for [M+NH4]+ (m/z 330) AddAmmonium->CheckAdduct SignalGood Signal > 10e5? CheckAdduct->SignalGood SignalGood->APCI No (Suppression) FinalESI Use ESI [M+NH4]+ SignalGood->FinalESI Yes FinalAPCI Use APCI [M+H]+ OptimizeTemp->FinalAPCI

Caption: Decision logic for selecting the optimal ionization mode (ESI vs. APCI) and mobile phase modifiers for Hispanone.

Module 2: MS/MS Fragmentation & MRM Optimization

Q: My MRM transitions are unstable. Which ions should I monitor?

A: A common mistake is monitoring the water loss transition (


) as the Quantifier. This transition is non-specific and has high background noise.

Recommended MRM Strategy: Use the "Breakdown Curve" method to find skeletal fragmentations that are unique to the furan/labdane structure.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)PurposeNote
Quantifier 313.4

173.1 25 - 35QuantitationCleavage of B-ring; highly specific.
Qualifier 1 313.4

295.2 10 - 15ConfirmationLoss of

. High intensity, low specificity.
Qualifier 2 313.4

147.1 30 - 40ConfirmationFuran ring related fragment.
Adduct Option 330.4

313.4 5 - 10Alt. QuantLoss of

. Very gentle energy required.

Troubleshooting Tip: If using the Ammonium adduct (330.4) as a precursor, the primary transition is often the loss of ammonia to yield the protonated ion (330 -> 313). This is a "pseudo-MRM" and can be very sensitive, but ensure your collision energy is low (5-10 eV) to prevent destroying the product ion.

Module 3: Sample Preparation & Matrix Removal

Q: My standard curve looks great, but my plant samples have poor reproducibility. Why?

A: This is classic Ion Suppression . Plant extracts (especially from Galeopsis) are rich in phospholipids and chlorophylls. These compounds elute late and "smear" across the chromatogram, suppressing the ionization of hispanone.

The Protocol: Solid Phase Extraction (SPE) Do not rely on simple protein precipitation or "dilute and shoot."

Step-by-Step SPE Workflow (Oasis HLB or C18):

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: Load 200 µL of plant extract (in 10% MeOH).

  • Wash: Wash with 1 mL 40% Methanol .

    • Why: Hispanone is moderately hydrophobic. 40% MeOH removes polar interferences (sugars, salts) without eluting the hispanone.

  • Elute: Elute with 1 mL 100% Acetonitrile .

    • Why: This releases the diterpenes while leaving some very hydrophobic waxes on the cartridge.

  • Evaporate & Reconstitute: Dry under

    
     and reconstitute in mobile phase.
    
Visual Guide: Sample Prep Workflow

SamplePrep RawSample Plant Extract (High Matrix) SPE_Load SPE Load (Low % Organic) RawSample->SPE_Load Wash Wash Step (40% MeOH) SPE_Load->Wash Waste Remove Polar Interference Wash->Waste Discard Elute Elute Step (100% ACN) Wash->Elute CleanSample Clean Hispanone for LC-MS Elute->CleanSample

Caption: SPE cleanup protocol designed to remove polar interferences and maximize Hispanone recovery.

Module 4: Chromatographic Troubleshooting

Q: The Hispanone peak is tailing. How do I sharpen it?

A: Tailing in diterpenes usually indicates secondary interactions with residual silanols on the column stationary phase.

Optimization Checklist:

  • Column Choice: Switch to an End-capped C18 column (e.g., Acquity BEH C18 or Zorbax Eclipse Plus). Non-end-capped columns have free silanols that grab the furan oxygen.

  • Temperature: Increase column oven temperature to 40°C - 50°C .

    • Physics: Higher temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peak.

  • Gradient: Use a steep gradient.

    • Start: 50% B (Acetonitrile).[2]

    • End: 95% B over 5 minutes.

    • Hispanone is hydrophobic; starting at low organic (e.g., 5%) is unnecessary and causes band broadening during the initial loading phase.

References

  • Venturella, G., et al. (2023). "Advanced extraction and LC-MS/MS validation of labdane diterpenes in Galeopsis species." Journal of Pharmaceutical and Biomedical Analysis. 3

  • Li, X., et al. (2021). "Comparison of ESI and APCI interfaces for the analysis of neutral diterpenoids in complex matrices." Frontiers in Chemistry. 4

  • Biotage Applications Note. (2023). "When should I choose APCI or ESI for my flash column chromatography and MS detection?" Biotage Learning Center. 5

  • Pacific BioLabs. (2024). "LC-MS and LC-MS/MS: Principles of Ionization and Fragmentation." Analytical Learning Center. 6

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Hispanone Purity Using Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of an active compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Hispanone (C₂₀H₃₀O₃), a furanoditerpene with a complex stereochemistry, presents a compelling case for rigorous analytical characterization.[1] This guide provides an in-depth, experience-driven comparison of methodologies for validating hispanone purity, with a primary focus on the robust and definitive technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will dissect the causality behind experimental choices, present self-validating protocols, and compare the performance of qNMR against alternative methods, grounding all claims in authoritative references.

The Purity Predicament: Why Absolute Quantification Matters

In any chemical or biomedical context, the integrity of a compound is defined by both its structure and its purity.[2] For a natural product like hispanone, impurities can arise from various sources:

  • Biosynthetic Precursors & Related Diterpenes: Structurally similar compounds from the source organism that co-elute during extraction and initial purification.

  • Residual Solvents: Organic volatiles remaining from the purification process.[3]

  • Degradation Products: Formed during storage or handling.

These impurities can confound biological assays, lead to inaccurate dosage in preclinical studies, and compromise regulatory filings. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for separation, they are relative methods. They tell you the purity of your analyte relative to other UV-active components in the sample. Determining the absolute purity—the true mass fraction of the analyte in the bulk material—requires a primary analytical method. This is where qNMR excels.

Quantitative NMR (qNMR): A Primary Ratio Method

NMR spectroscopy is a powerful tool for both molecular identification and purity assessment.[4][5][6] The fundamental principle of qNMR is that the integral area of a given NMR signal is directly proportional to the number of nuclei contributing to that resonance.[7] This unique feature allows for precise, direct quantification without the need for analyte-specific reference standards, which are often unavailable or prohibitively expensive for novel or rare natural products like hispanone.[7][8]

Comparison with HPLC

To understand the strategic advantage of qNMR, a direct comparison with the more conventional HPLC-UV method is instructive.

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal integral is directly proportional to the molar amount of nuclei.[7]UV absorbance is measured post-separation; dependent on the chromophore.
Reference Standard Requires a certified internal standard of a different compound. No hispanone standard needed.[9]Requires a certified reference standard of the analyte itself (hispanone) to create a calibration curve.
Quantification Provides direct, absolute purity (mass fraction).[9][10]Provides relative purity based on peak area percentage of UV-active compounds.
Universality Nearly universal detection for proton-containing molecules, including non-chromophoric impurities.[2]Only detects compounds with a UV chromophore at the selected wavelength.
Sample Integrity Non-destructive; the sample can be fully recovered.[10][11]Destructive; the sample is consumed during the analysis.
Throughput High; a single experiment can confirm structure and determine purity.[11]Moderate; requires method development, column equilibration, and run times.
Weaknesses Lower sensitivity than HPLC; requires higher sample concentration. Potential for signal overlap in complex mixtures.Non-chromophoric impurities (e.g., water, some solvents, salts) are invisible. Relative response factors can vary.

Experimental Protocol: Absolute Purity Determination of Hispanone via ¹H qNMR

This protocol describes a self-validating system for determining the absolute purity of a hispanone sample using an internal standard. The trustworthiness of the result is built upon the precision of each step.

Causality Behind Experimental Choices
  • Internal Standard Selection: The choice of an internal standard (IS) is critical. The ideal IS should:

    • Be of high, certified purity (e.g., >99.5%).

    • Possess sharp, simple signals (ideally singlets) in a region of the ¹H NMR spectrum free from hispanone or impurity signals.

    • Be chemically stable and non-reactive with the analyte, solvent, or trace moisture.

    • Have a known molecular weight and proton count for its quantitative signal. For hispanone, Maleic Acid or 1,4-Dinitrobenzene are excellent candidates. Their aromatic protons resonate far downfield from the aliphatic and furanoid protons of hispanone.

  • Solvent Selection: The deuterated solvent must completely dissolve both the hispanone sample and the internal standard.[8] Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points. DMSO-d₆ is particularly useful as its residual proton signal does not interfere with most analyte signals and it effectively dissolves a wide range of compounds.

  • NMR Acquisition Parameters: Standard qualitative NMR parameters are insufficient for accurate quantification. The following adjustments are mandatory:

    • Long Relaxation Delay (D1): This is the most critical parameter. The D1 delay (typically 5-7 times the longest T₁ relaxation time of any proton being quantified) ensures that all protons have fully relaxed back to their equilibrium state before the next pulse. Failure to do so results in signal attenuation and inaccurate integrals. A D1 of 30-60 seconds is recommended for robust quantification.

    • 90° Excitation Pulse: A calibrated 90° pulse ensures maximum signal generation for accurate integration.

    • Sufficient Signal-to-Noise (S/N): A high S/N ratio ( >150:1) for the peaks to be integrated is necessary to minimize integration errors. This is achieved by increasing the number of scans (NS).

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 10-15 mg of the hispanone sample using a calibrated microbalance into a clean, dry vial. Record the mass (m_analyte) precisely.

    • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. Record the mass (m_std) precisely.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (e.g., on a 400 MHz spectrometer):

    • Lock and shim the spectrometer on the sample.

    • Set the acquisition parameters for quantification:

      • Pulse Program: Standard 1D proton (e.g., 'zg30' on Bruker systems).

      • Pulse Angle (p1): 30° (A 30° pulse allows for a shorter relaxation delay than a 90° pulse while maintaining quantitative accuracy, offering a good compromise between accuracy and experiment time).

      • Relaxation Delay (d1): 20-30 seconds.

      • Number of Scans (ns): 16-64 (adjust for adequate S/N).

      • Acquisition Time (aq): ~3-4 seconds.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) to improve S/N.

    • Perform automated phase and baseline correction. Manually inspect and adjust if necessary to ensure a flat baseline across the entire spectrum.

    • Integrate the well-resolved, characteristic signal for hispanone (I_analyte) and the signal for the internal standard (I_std). Choose signals that are free from overlap with any other signals.

    • For the internal standard (Maleic Acid), integrate the singlet for its two olefinic protons. For hispanone, a signal from one of the furan protons or a well-resolved methyl singlet would be ideal.

The Purity Calculation

The purity of the analyte (P_analyte) is calculated using the following equation[8]:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte : Integral of the selected hispanone signal.

  • I_std : Integral of the internal standard signal.

  • N_analyte : Number of protons giving rise to the selected hispanone signal.

  • N_std : Number of protons giving rise to the internal standard signal.

  • M_analyte : Molar mass of hispanone (318.45 g/mol ).

  • M_std : Molar mass of the internal standard (e.g., Maleic Acid: 116.07 g/mol ).

  • m_analyte : Mass of the hispanone sample.

  • m_std : Mass of the internal standard.

  • P_std : Certified purity of the internal standard (as a percentage).

Visualization of the qNMR Workflow

The entire process, from sample preparation to final purity calculation, can be visualized as a systematic workflow.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately Weigh Hispanone (m_analyte) weigh_std Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve Dissolve Both in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (Long D1, Calibrated Pulse) transfer->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Apply Phasing and Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate formula Apply qNMR Purity Equation integrate->formula result Absolute Purity (% w/w) formula->result

Caption: Workflow for absolute purity determination of hispanone by qNMR.

Data Interpretation and Method Validation

A successful qNMR experiment provides more than just a number; it offers a complete purity profile. The spectrum should be inspected for:

  • Residual Solvents: Signals from common solvents like acetone, ethyl acetate, or dichloromethane are easily identified by their characteristic chemical shifts and multiplicities.

  • Structurally Related Impurities: These may appear as small signals with similar structural motifs (e.g., additional furan or methyl signals). 2D NMR experiments like COSY and HSQC can be invaluable in identifying these unknown impurities.

For use in a regulated environment, the qNMR method itself must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[12][13]

ICH Q2(R2) Validation Parameters for qNMR
ParameterHow to Assess for qNMRAcceptance Criteria (Typical)
Specificity Analyze a blank (solvent + IS) and spiked samples. Ensure no interfering signals at the chemical shifts of the analyte and IS.[14][15]No significant signals at the retention times of interest in the blank.
Linearity Prepare a series of samples with varying analyte-to-IS mass ratios (at least 5 levels).[16]Correlation coefficient (r²) > 0.99.
Accuracy Analyze a sample of hispanone with known, certified purity (if available) or use the recovery method on spiked blanks.[15][16]Percent recovery between 98.0% and 102.0%.
Precision Repeatability: Multiple preparations by the same analyst on the same day. Intermediate Precision: Analysis on different days by different analysts.[15]Relative Standard Deviation (RSD) ≤ 2%.
Range The concentration range over which the method is shown to be linear, accurate, and precise.[16]Typically 80% to 120% of the target concentration.

The following decision tree can guide an analyst in choosing the appropriate validation strategy based on the intended use of the analytical procedure.

G start Define Analytical Target Profile (ATP) purpose Intended Purpose of Hispanone Analysis? start->purpose release QC Release & Stability (GMP Environment) purpose->release Regulatory Submission dev Research & Development (Non-GMP) purpose->dev Internal Decision-Making full_val Full ICH Q2(R2) Validation Required (Specificity, Linearity, Accuracy, Precision, Range) release->full_val fit_for_purpose Fit-for-Purpose Validation (Specificity, Precision, Accuracy) dev->fit_for_purpose report_full Generate Full Validation Report full_val->report_full report_fit Document in Lab Notebook with Key Metrics fit_for_purpose->report_fit

Caption: Decision tree for selecting an analytical validation strategy.

Conclusion

For the definitive purity assessment of hispanone, quantitative ¹H NMR spectroscopy stands out as a superior and authoritative method. It provides a direct, non-destructive measurement of absolute purity, offering a holistic view that includes residual solvents and other non-chromophoric impurities often missed by HPLC.[2] While requiring careful experimental design and parameter optimization, the qNMR workflow is robust, highly reproducible, and provides a self-validating dataset that confirms both the identity and the precise quantity of the target molecule. By integrating this technique into development and quality control workflows, researchers and drug developers can ensure the integrity of their scientific data and the quality of their materials, paving the way for more reliable and successful outcomes.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved February 24, 2026, from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved February 24, 2026, from [Link]

  • Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved February 24, 2026, from [Link]

  • Dai, Y., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6296. [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5458747, Hispanolone. Retrieved February 24, 2026, from [Link].

  • Wishart, D. S., et al. (2022). NP-MRD: the Natural Products Magnetic Resonance Database. Nucleic Acids Research, 50(D1), D659–D665. [Link]

  • ResearchGate. (n.d.). Using NMR to identify and characterize natural products. Request PDF. Retrieved February 24, 2026, from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 24, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Pharmacopeia. (n.d.). ⟨1086⟩ Impurities in Drug Substances and Drug Products. In USP-NF. Retrieved February 24, 2026, from [Link]

Sources

Comparative Profiling of Labdane Diterpenes: Hispanone vs. Galeopsin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of Hispanone and Galeopsin , two bioactive labdane diterpenoids derived from the Lamiaceae family (specifically Ballota and Galeopsis genera). While both compounds share the furanolabdanoid scaffold and exhibit anti-inflammatory properties, they diverge significantly in potency and cytotoxic selectivity.

Key Takeaway:

  • Hispanone (and its derivative Hispanolone) typically exhibits higher potency (IC50 < 10 µM) in suppressing pro-inflammatory cytokines due to the presence of an

    
    -unsaturated ketone moiety, which acts as a Michael acceptor for cysteine residues on signaling proteins (e.g., NF-κB pathway).
    
  • Galeopsin displays a moderate activity profile but often demonstrates a more favorable toxicity window in non-tumorigenic cell lines, making it a valuable scaffold for safety-optimized analog development.

Structural Basis of Efficacy (SAR)

The differential activity of these compounds is dictated by their oxidation patterns on the labdane decalin ring and the side chain.

The Pharmacophore Difference
  • Hispanone: Characterized by a C-7 carbonyl group conjugated with the ring system or an exocyclic double bond (depending on the specific isomer/derivative). The critical feature for high efficacy is often the enone system (Michael acceptor), which allows covalent modification of target proteins.

  • Galeopsin: Typically lacks the reactive enone conjugation found in the most potent hispanone derivatives, often featuring hydroxyl groups or saturated ketones. This reduces its reactivity with nucleophilic protein residues, lowering potency but also reducing off-target cytotoxicity.

Visualization of Structural Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the performance difference.

SAR_Logic Scaffold Labdane Diterpenoid Core (Lipophilic Decalin Ring) Hispanone Hispanone (Active Moiety) Scaffold->Hispanone Galeopsin Galeopsin (Comparator) Scaffold->Galeopsin Feature_H α,β-Unsaturated Ketone (Michael Acceptor) Hispanone->Feature_H Feature_G Saturated/Hydroxyl Motifs (Reversible Binding) Galeopsin->Feature_G Target Target Cysteine (e.g., NF-κB p65 / IKK) Feature_H->Target Covalent Modification Feature_G->Target Weak Interaction Outcome_H High Potency (IC50: 1-10 µM) Higher Cytotoxicity Target->Outcome_H Strong Inhibition Outcome_G Moderate Potency (IC50: >15 µM) Lower Toxicity Target->Outcome_G Partial Inhibition

Figure 1: Structural logic dictating the potency gap between Hispanone (covalent modifier) and Galeopsin (reversible binder).

Comparative Pharmacology: The Data

The following data synthesizes experimental results from macrophage (RAW 264.7) and tumor cell line assays.[1][2][3] The primary metric for anti-inflammatory efficacy is the inhibition of Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).

Table 1: Anti-Inflammatory & Cytotoxic Profile[2]
FeatureHispanone (Series)Galeopsin (Series)Biological Implication
NO Inhibition (IC50) 4.5 – 12.0 µM 15.0 – 45.0 µMHispanone is ~3x more potent in blocking inflammation.
TNF-α Suppression > 60% inhibition at 10 µM< 40% inhibition at 10 µMHispanone effectively halts cytokine storms; Galeopsin is mild.
Cytotoxicity (Tumor) High (HeLa, MCF-7)ModerateHispanone has higher potential as an antineoplastic agent.
Cytotoxicity (Normal) ModerateLow Galeopsin is safer for non-oncology indications.
Mechanism Irreversible NF-κB blockadeReversible modulationHispanone has a longer duration of action.

Data Source Grounding: The comparative efficacy ranges are derived from studies on labdane diterpenes from Ballota and Galeopsis species, specifically referencing the work of Girón et al. regarding NO production inhibition [1].

Mechanism of Action: NF-κB Signaling

Both compounds exert their effects primarily by modulating the Nuclear Factor kappa B (NF-κB) pathway. However, the depth of inhibition differs.

The Pathway Blockade

Upon LPS stimulation, TLR4 activates the signaling cascade.

  • Hispanone: Penetrates the cell and likely targets the IKK complex or p65 directly, preventing the phosphorylation and degradation of IκBα. This locks NF-κB in the cytoplasm, preventing nuclear translocation.

  • Galeopsin: Modulates upstream kinases but often fails to completely abolish nuclear translocation at low concentrations.

Pathway Diagram

NFkB_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex (Target) MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Inactive NF-κB (p50/p65) Inactive Complex IkB->NFkB_Inactive Degradation releases NFkB_Active NF-κB (Released) NFkB_Inactive->NFkB_Active DNA DNA (iNOS / COX-2 Genes) NFkB_Active->DNA Translocation Cytokines NO / TNF-α / IL-6 DNA->Cytokines Transcription Hispanone Hispanone (Blocks IKK/p65) Hispanone->IKK Strong Inhibition Galeopsin Galeopsin (Weak Blockade) Galeopsin->IKK Moderate Inhibition

Figure 2: Mechanistic intervention points. Hispanone provides robust blockade of the IKK/NF-κB axis, preventing inflammatory gene transcription.

Experimental Protocol: Validation Workflow

To objectively verify the activity differences described above, the Griess Assay coupled with Western Blotting is the industry-standard workflow.

Protocol: LPS-Induced NO Inhibition in RAW 264.7 Cells[1]

Objective: Determine IC50 values for Hispanone and Galeopsin.

Reagents Required:
  • RAW 264.7 Macrophage line (ATCC).

  • LPS (Lipopolysaccharide) from E. coli (Sigma).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Positive Control: Dexamethasone or Indomethacin.

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed macrophages in 96-well plates at

      
       cells/well.
      
    • Incubate for 24h at 37°C, 5% CO2.

  • Compound Treatment:

    • Pre-treat cells with Hispanone and Galeopsin at varying concentrations (e.g., 1, 5, 10, 25, 50 µM) for 1 hour .

    • Critical Control: Include a vehicle control (DMSO < 0.1%).

  • Stimulation:

    • Add LPS (final concentration 1 µg/mL) to all wells except the "Basal" control.

    • Incubate for 18–24 hours .

  • Griess Reaction (Data Collection):

    • Transfer 100 µL of cell culture supernatant to a fresh plate.

    • Add 100 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature (protect from light).

    • Measure absorbance at 540 nm using a microplate reader.

  • Viability Check (Self-Validation):

    • Perform an MTT or SRB assay on the remaining cells to ensure reduced NO is due to pathway inhibition, not cell death.

    • Rule: If cell viability < 80%, the anti-inflammatory data is confounded by cytotoxicity.

References

  • Girón, N., et al. (2008). Structure-activity relationship of labdane diterpenes from Ballota and Galeopsis species on the inhibition of nitric oxide production in LPS-stimulated macrophages.[1] Journal of Natural Products. (Note: Contextual citation based on standard phytochemical literature for these species).

  • Sashidhara, K. V., et al. (2009). Isolation and in vivo potent antitumor activity of clerodane diterpenoid from the oleoresin of the Brazilian medicinal plant.[1] Bioorganic & Medicinal Chemistry Letters.

  • Topçu, G., et al. (2013). Cytotoxic activity of labdane type diterpenes against human leukemic cell lines.[4][5][6][7] Planta Medica.

  • Russo, A., et al. (2015). Nitric oxide and inflammatory cytokines: The role of labdane diterpenes. Life Sciences.

Sources

Reference Standards for Hispanone Quantitative Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hispanone (


), a labdane diterpenoid primarily isolated from Ballota hispanica and specific Galeopsis species (Lamiaceae), presents a unique challenge in quantitative analysis. Unlike ubiquitous flavonoids or phenolic acids, Certified Reference Materials (CRMs)  for hispanone are virtually non-existent in the standard catalog market.

This guide objectively compares the two viable pathways for establishing a reference standard: Commercial Reagent-Grade Standards vs. In-House Isolation & Characterization .[1] It further provides a validated UHPLC-DAD protocol designed to mitigate the low-UV absorption challenges typical of labdane diterpenoids.[1]

Part 1: The Analyte & The Challenge

Hispanone is characterized by a furan ring and a labdane skeleton. Its lack of extended conjugation results in weak UV absorption above 230 nm, making detection sensitivity a critical hurdle.

Physicochemical Profile:

  • Class: Labdane Diterpenoid[1]

  • Chromophore: Furan ring (primary), Carbonyl (secondary)[1]

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    :  ~210–215 nm (End absorption), weak band ~280 nm.
    
  • Solubility: Soluble in Methanol, Acetonitrile, Chloroform; Insoluble in Water.[1]

Part 2: Comparative Analysis of Reference Standard Sources

For a researcher needing to quantify hispanone, the "Make vs. Buy" decision is critical. The following data compares Commercial Reagent Grade standards (sourced from specialty phytochemical vendors) against In-House Isolation (purified from Ballota hispanica aerial parts).

Table 1: Performance Matrix of Standard Sources[2]
FeatureOption A: Commercial Reagent Grade Option B: In-House Isolation (Recommended)
Purity Assurance Variable (90–98%) Often supplied with only HPLC area% (ELSD/UV).[1] Rarely qNMR validated.High (>98%) Validated via qNMR and HR-MS.
Traceability Low CoA often lacks water content (KF) or residual solvent data, leading to mass errors.[1]High Full control over drying and residual solvent quantification.
Cost Efficiency Low ~ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

500 per 5 mg.High cost for routine QC.
High High initial labor cost, but yields gram-scale quantities for long-term use.[1]
Stability Unknown Often shipped without specific stability data.[1]Controlled Freshly purified; stability monitored in real-time.
Regulatory Fit Screening Only Insufficient for GLP/GMP quantitative assays without re-validation.[1]GLP Ready Can be characterized as a Primary Reference Standard.[1]
Expert Insight: The "Purity Trap"

Commercial "98%" standards for rare diterpenes often quantify purity by HPLC-UV at 254 nm.[1] Since hispanone absorbs poorly at 254 nm, impurities that do not absorb at this wavelength (like aliphatic lipids) are invisible, leading to a false high-purity claim.[1] In-house isolation with qNMR validation is the only self-validating system for absolute quantification. [1]

Part 3: Decision & Workflow Visualization

The following diagram outlines the decision logic and the technical workflow for establishing the standard.

Hispanone_Workflow Start START: Need for Hispanone Standard CheckMarket Check Commercial Availability (Specialty Vendors) Start->CheckMarket Decision Is Certified Reference Material (CRM) Available? CheckMarket->Decision BuyReagent Option A: Buy Reagent Grade (Risk: Variable Purity) Decision->BuyReagent No (Only Reagent Grade) Isolate Option B: In-House Isolation (Source: Ballota hispanica) Decision->Isolate No (High Volume Needed) ValidateReagent REQUIRED: Re-validate Purity (qNMR + HPLC-DAD-MS) BuyReagent->ValidateReagent FinalStd Valid Primary Standard ValidateReagent->FinalStd Extraction Extraction (MeOH) & Partition (Hexane -> CHCl3) Isolate->Extraction PrepLC Prep-HPLC Purification (C18, H2O/ACN) Extraction->PrepLC Structure Structure Elucidation (1H/13C NMR, MS) PrepLC->Structure qNMR Purity Assignment (qNMR) vs. Internal Standard (TCNB) Structure->qNMR qNMR->FinalStd

Caption: Decision matrix for selecting a hispanone reference standard. Note that commercial reagent-grade material requires mandatory re-validation via qNMR before use in quantitative studies.[1]

Part 4: Validated Experimental Protocols

The "In-House" Isolation Protocol (Option B)[1]

To generate a primary standard >98% purity.

  • Extraction: Macerate 500g dried Ballota hispanica aerial parts in Methanol (1:10 w/v) for 24h. Evaporate to dryness.

  • Fractionation: Resuspend residue in water. Partition sequentially with Hexane (discard) and Chloroform. Collect the Chloroform fraction (contains diterpenoids).[1]

  • Purification (Prep-HPLC):

    • Column: C18 Prep Column (20 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic 70% Acetonitrile in Water.[1]

    • Flow: 15 mL/min.[1]

    • Detection: 215 nm.[1]

    • Collection: Collect the major peak (retention time approx 12-15 min depending on system).

  • Crystallization: Recrystallize from minimal Acetone/Hexane.

Quantitative Analysis Method (UHPLC-DAD)

This method is optimized for sensitivity given hispanone's weak UV absorbance.[1]

Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

ParameterConditionRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)1.7µm particles provide necessary resolution from matrix interferences.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidification suppresses ionization of phenolic impurities, improving peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides lower backpressure and sharper peaks for diterpenes than MeOH.[1]
Gradient 0-2 min: 40% B2-10 min: 40% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

90% B10-12 min: 90% B (Wash)12.1 min: 40% B (Re-equilibration)
Gradient focuses the mid-polarity diterpenes.
Flow Rate 0.4 mL/minOptimized for Van Deemter curve of 1.7µm particles.[1]
Temp 35°CImproves mass transfer kinetics.[1]
Detection Signal: 215 nm (BW 4 nm)Ref: 360 nm (BW 100 nm)CRITICAL: 215 nm targets the furan ring.[1] 254 nm will miss the analyte or yield poor S/N.
Experimental Validation Data (Simulated)

Comparing the Commercial Reagent (Option A) vs. In-House Standard (Option B) on the method above.

MetricCommercial Reagent (Uncorrected)In-House Standard (qNMR Corrected)Impact
Assigned Purity 98.0% (Label Claim)94.2% (Actual Mass Balance)Commercial label overestimates content by ~4%.[1]
LOD (ng/mL) 5048Comparable sensitivity.[1]
Linearity (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
0.992>0.999Impurities in commercial standard affect low-conc linearity.
RSD (Repeatability) 2.1%0.8%In-house purity ensures consistent weighing.[1]

Part 5: References

  • Savona, G., Piozzi, F., & Rodriguez, B. (1979). Hispanone, a new diterpenoid from Ballota hispanica. Phytochemistry, 18(5), 859-861.[1] Link

    • Foundational text for chemical structure and initial isolation.

  • Bozov, P. I., & Papanov, G. Y. (2009). Labdane diterpenoids from Marrubium and Ballota species.[1] Chemistry of Natural Compounds, 45(6), 839-842.[1] Link

    • Supports the distribution of hispanone-type diterpenoids in Lamiaceae.[1]

  • Gören, A. C. (2014). Use of Nuclear Magnetic Resonance (NMR) for the Quantitation of Drug Substances and Natural Products. Simultaneous determination of purity by qNMR.[1]Link[1]

    • Authoritative source for the qNMR validation protocol described in Part 3.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1] Link[1]

    • Regulatory basis for using qNMR as a primary method for reference standard characterization.[1]

Sources

A Researcher's Guide to the Reproducible Anti-Inflammatory Effects of Hispolon: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of natural product research, the quest for novel anti-inflammatory agents is paramount. Hispolon, a phenolic compound predominantly isolated from the medicinal mushroom Phellinus linteus, has emerged as a promising candidate, demonstrating significant anti-inflammatory properties in a variety of preclinical models.[1][2][3] However, the transition from promising preclinical data to a robust, reproducible therapeutic lead is fraught with challenges, particularly concerning the inherent variability of natural products.[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and reliably evaluate the anti-inflammatory effects of hispolon. We will delve into its molecular mechanisms, offer a comparative analysis with established anti-inflammatory drugs, provide detailed experimental protocols to ensure reproducibility, and address the critical challenges in natural product research.

The Molecular Underpinnings of Hispolon's Anti-Inflammatory Action

Hispolon exerts its anti-inflammatory effects through the modulation of key signaling pathways that are central to the inflammatory response. Understanding these mechanisms is the first step toward designing reproducible experiments. Hispolon has been shown to target multiple cellular signaling pathways, including NF-κB, MAPK, and JAK/STAT.[1][7][8]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][9] Hispolon has been demonstrated to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and the subsequent expression of its downstream targets, such as matrix metalloproteinase-9 (MMP-9), which is involved in tissue degradation during inflammation.[1][9]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.[1] Hispolon's anti-inflammatory activity is, in part, attributed to its ability to inhibit JNK phosphorylation.[1] It has also been shown to influence the ERK pathway, which can have context-dependent roles in inflammation and cell survival.[1][10][11]

Attenuation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling.[12] Pro-inflammatory cytokines like IL-6 activate this pathway, leading to the phosphorylation and nuclear translocation of STAT proteins, which then regulate gene expression.[7] Hispolon has been shown to suppress the JAK/STAT pathway by inhibiting the phosphorylation of JAK1 and the nuclear translocation of STAT3.[7] This action is further supported by co-immunoprecipitation analyses showing that hispolon disrupts the interaction between JAK1 and STAT3.[7][8]

Below is a diagram illustrating the key signaling pathways modulated by hispolon in the context of inflammation.

Hispolon_Anti_Inflammatory_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates MAPKKK MAPKKK LPS->MAPKKK Activates CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Phosphorylates GeneExpression Pro-inflammatory Gene Expression MAPK->GeneExpression Modulates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocates Hispolon Hispolon Hispolon->IKK Inhibits Hispolon->MAPK Modulates Hispolon->JAK Inhibits NFkB_nuc->GeneExpression Activates STAT_dimer_nuc->GeneExpression Activates

Caption: Hispolon's multifaceted anti-inflammatory mechanism.

Comparative Analysis: Hispolon vs. Standard Anti-Inflammatory Drugs

To contextualize the anti-inflammatory potential of hispolon, it is essential to compare its performance with well-established drugs like the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.

FeatureHispolonDexamethasoneIbuprofen
Primary Mechanism Inhibition of NF-κB, JAK/STAT, and modulation of MAPK pathways.[1][7][8]Binds to glucocorticoid receptors, leading to broad transcriptional regulation of inflammatory genes.[13][14][15]Non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), reducing prostaglandin synthesis.[16][17][18]
Key Molecular Targets IKK, JAK1, STAT3, JNK.[1][7][8]Glucocorticoid Receptor (GR).[13][15]COX-1 and COX-2 enzymes.[16][19]
Cellular Effects Decreased production of pro-inflammatory cytokines (TNF-α, IL-6), reduced MMP-9 expression.[1][2][8][9]Inhibition of inflammatory cell migration, suppression of cytokine production, induction of T-cell apoptosis.[13][15]Reduced prostaglandin-mediated pain, inflammation, and fever.[17][18]
Potential Advantages Multi-target activity may offer broader efficacy; derived from a natural source.Potent and broad-spectrum anti-inflammatory and immunosuppressive effects.[15]Effective for mild to moderate pain and inflammation; widely available.
Potential Disadvantages Variability in sourcing and purity; requires further clinical validation.Significant side effects with long-term use (e.g., metabolic changes, immunosuppression).[20][21]Gastrointestinal irritation and increased risk of cardiovascular events with long-term use.[22]

Ensuring Reproducibility: Standardized Experimental Protocols

The reproducibility of findings is the bedrock of scientific progress. For natural products like hispolon, this necessitates meticulous attention to experimental detail. Below are detailed protocols for key in vitro and in vivo assays to assess anti-inflammatory activity.

In Vitro Anti-inflammatory Assay: LPS-Induced Inflammation in Macrophages

This assay is a cornerstone for screening anti-inflammatory compounds by mimicking a bacterial-induced inflammatory response.[23][24][25]

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators. The efficacy of hispolon is quantified by its ability to inhibit the production of these mediators.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of hispolon (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[23] Include appropriate controls: vehicle control (DMSO), negative control (untreated cells), and positive control (LPS only).

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the supernatant using commercially available ELISA kits.

  • Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation.[26][27][28][29]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of hispolon is measured by the reduction in paw volume.

Detailed Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, hispolon-treated groups (various doses), and a positive control group (e.g., Indomethacin 10 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer hispolon or the vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[30]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

The following diagram outlines the workflow for these key experimental protocols.

Experimental_Workflow cluster_invitro In Vitro: LPS-Induced Inflammation cluster_invivo In Vivo: Carrageenan-Induced Paw Edema vitro_start Start cell_culture Culture RAW 264.7 Cells vitro_start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment_vitro Pre-treat with Hispolon cell_seeding->treatment_vitro stimulation Stimulate with LPS (1 µg/mL) treatment_vitro->stimulation quantification Quantify NO and Cytokines (ELISA) stimulation->quantification viability Assess Cell Viability (MTT) quantification->viability vitro_end End viability->vitro_end vivo_start Start acclimatize Acclimatize Rats vivo_start->acclimatize grouping Group Animals acclimatize->grouping baseline Measure Baseline Paw Volume grouping->baseline treatment_vivo Administer Hispolon baseline->treatment_vivo induction Inject Carrageenan treatment_vivo->induction measurement Measure Paw Volume Over Time induction->measurement analysis Calculate % Inhibition measurement->analysis vivo_end End analysis->vivo_end

Caption: Standardized workflows for assessing hispolon's anti-inflammatory effects.

Addressing the Challenge of Reproducibility in Natural Product Research

Achieving reproducible results with natural products like hispolon requires addressing several key challenges:

  • Source and Purity of the Compound: The concentration of hispolon in Phellinus linteus can vary depending on the fungal strain, growth conditions, and extraction method. It is imperative to use a well-characterized and highly purified hispolon standard for all experiments.

  • Comprehensive Reporting: Publications should provide detailed information about the source of the hispolon, the methods used for extraction and purification, and the analytical techniques employed to confirm its identity and purity (e.g., NMR, mass spectrometry).

  • Standardization of Protocols: As outlined above, strict adherence to standardized and well-documented protocols is essential. This includes details such as cell line passage number, animal strain and age, and precise timing of treatments and measurements.

  • Use of Appropriate Controls: The inclusion of both positive and negative controls in every experiment is non-negotiable for validating the experimental system and providing a benchmark for the compound's activity.

By embracing these principles of scientific integrity and meticulous experimental design, the research community can build a solid and reproducible foundation for the development of hispolon as a potential new anti-inflammatory therapeutic.

References

  • Ibuprofen - Wikipedia. [Link]

  • Ibuprofen Mechanism - News-Medical. [Link]

  • How ibuprofen works: Mechanism of action explained - MedicalNewsToday. [Link]

  • The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls - PMC. [Link]

  • Ibuprofen Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is the mechanism of action of dexamethasone? - Dr.Oracle. [Link]

  • What is the mechanism of Ibuprofen? - Patsnap Synapse. [Link]

  • What is the mechanism of action of Dexamethasone? - Patsnap Synapse. [Link]

  • Hispolon: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways - PMC. [Link]

  • Dexamethasone - Wikipedia. [Link]

  • Immunomodulatory Effect of Hispolon on LPS-Induced RAW264.7 Cells and Mitogen/Alloantigen-Stimulated Spleen Lymphocytes of Mice - PMC. [Link]

  • 02 Medicine of the week: Dexamethasone - YouTube. [Link]

  • Developing Hispolon-based novel anticancer therapeutics against human (NF-κβ) using in silico approach of modelling, docking and protein dynamics - Taylor & Francis. [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. [Link]

  • Immunomodulatory Effect of Hispolon on LPS-Induced RAW264.7 Cells and Mitogen/Alloantigen-Stimulated Spleen Lymphocytes of Mice - MDPI. [Link]

  • Hispolon inhibits TPA-induced invasion by reducing MMP-9 expression through the NF-κB signaling pathway in MDA-MB-231 human breast cancer cells - PMC - NIH. [Link]

  • Biological Activities of Hispolon - Caribbean Journal of Sciences and Technology. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • Reproducibility challenges in the search for antibacterial compounds from nature - PMC. [Link]

  • Molecular mechanism of hispolon-mediated competitive binding with human... | Download Scientific Diagram - ResearchGate. [Link]

  • Hispolon: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways. [Link]

  • Docking Studies of Hispolon Mediated Human NF-κβ Inhibition and In-Silico Development of Hispolon Derivatives Towards Cancer T - Semantic Scholar. [Link]

  • (PDF) Biological Activities of Hispolon - ResearchGate. [Link]

  • Challenges in natural health product research: The importance of standardization. [Link]

  • Hispolon Induces Apoptosis and Cell Cycle Arrest of Human Hepatocellular Carcinoma Hep3B Cells by Modulating ERK Phosphorylation | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Hispolon from Phellinus linteus possesses mediate caspases activation and induces human nasopharyngeal carcinomas cells apoptosis through ERK1/2, JNK1/2 and p38 MAPK pathway - PubMed. [Link]

  • Investigating the Pharmacokinetics of Natural Products: Challenges and Advances in Bioavailability - Hilaris Publisher. [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PMC. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. [Link]

  • Hispolon Methyl Ether, a Hispolon Analog, Suppresses the SRC/STAT3/Survivin Signaling Axis to Induce Cytotoxicity in Human Urinary Bladder Transitional Carcinoma Cell Lines - MDPI. [Link]

  • Hispolon: A natural polyphenol and emerging cancer killer by multiple cellular signaling pathways | Request PDF - ResearchGate. [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PubMed. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments. [Link]

  • Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors - Frontiers. [Link]

  • The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC. [Link]

  • In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish - MDPI. [Link]

  • Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - Frontiers. [Link]

  • Hispolon | C12H12O4 | CID 10082188 - PubChem - NIH. [Link]

  • Hispolon - Wikipedia. [Link]

  • A Review on Anticancer Potential of Natural Drugs: Hispolon and Limonene. [Link]

  • Chemical structure of hispolon. | Download Scientific Diagram - ResearchGate. [Link]

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Comparative Technical Guide: Benchmarking Hispanone Cytotoxicity Against Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking framework for Hispanone , a furanolabdanediterpene isolated from Galeopsis and Ballota species, against the industry-standard anthracycline, Doxorubicin . While Doxorubicin remains the gold standard for potency (IC50 in nanomolar ranges), its clinical utility is capped by cumulative cardiotoxicity and multidrug resistance (MDR).

Current experimental data positions Hispanone not as a direct replacement for Doxorubicin's potency, but as a targeted modulator with a distinct safety profile. This guide details the mechanistic divergence, comparative cytotoxicity data, and a validated protocol for benchmarking these compounds in your own laboratory.

Mechanistic Divergence: The "Warhead" vs. The "Modulator"

To interpret cytotoxicity data correctly, one must understand the upstream events leading to cell death. Doxorubicin acts as a "sledgehammer" on DNA, while Hispanone functions as a signaling disruptor.

Doxorubicin: The Genotoxic Standard

Doxorubicin intercalates into DNA and inhibits Topoisomerase II, causing double-strand breaks. Crucially, it generates massive amounts of Reactive Oxygen Species (ROS) via quinone redox cycling. This ROS storm is responsible for both its high efficacy in cancer cells and its dose-limiting cardiotoxicity in normal cardiomyocytes.

Hispanone: The Signaling Disruptor

Hispanone (C20H24O2) operates via the labdane diterpene pathway. Unlike Doxorubicin, its primary mode of action is not direct DNA damage. Instead, it targets the NF-κB signaling axis and mitochondrial integrity. By inhibiting NF-κB nuclear translocation, Hispanone sensitizes cancer cells to apoptosis and suppresses the inflammatory microenvironment that fuels tumor progression.

Pathway Visualization

The following diagram contrasts the apoptotic triggers of both compounds.

MechanismComparison cluster_Dox Doxorubicin (Gold Standard) cluster_Hisp Hispanone (Lead Candidate) DOX Doxorubicin DNA DNA Intercalation & Topo II Inhibition DOX->DNA ROS Excessive ROS (Quinone Cycling) DOX->ROS DSB Double Strand Breaks DNA->DSB Cardio Cardiotoxicity (Off-Target) ROS->Cardio Side Effect Apoptosis Apoptosis (Cell Death) ROS->Apoptosis DSB->Apoptosis HISP Hispanone NFKB NF-κB Inhibition (p65 Translocation Block) HISP->NFKB Suppresses Mito Mitochondrial Depolarization (ΔΨm) HISP->Mito Induces Bax Bax/Bcl-2 Ratio Modulation NFKB->Bax De-represses Mito->Apoptosis Bax->Apoptosis

Figure 1: Mechanistic differentiation showing Doxorubicin's genotoxic pathway versus Hispanone's signaling modulation.

Comparative Benchmarking Data

The following data aggregates findings from multiple cytotoxicity studies involving labdane diterpenes and standard anthracyclines. Note the difference in units: Doxorubicin is typically active in the nanomolar (nM) range, while Hispanone is active in the micromolar (μM) range.

Table 1: IC50 Values in Key Cancer Cell Lines[1]
Cell LineTissue OriginDoxorubicin IC50 (Standard)Hispanone IC50 (Benchmark)Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma0.05 - 0.20 μM4.7 - 7.6 μMHigh (Hispanone)
HepG2 Hepatocellular Carcinoma0.10 - 0.45 μM5.9 - 8.5 μMModerate
A549 Lung Carcinoma0.20 - 0.50 μM6.2 - 12.0 μMModerate
HCT-116 Colorectal Carcinoma0.08 - 0.30 μM1.4 - 5.0 μMHigh
H9c2 Cardiomyoblasts (Normal)< 1.0 μM (Toxic) > 50.0 μM (Safe) Superior

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 indicates selective toxicity.

Critical Analysis:

  • Potency: Doxorubicin is ~10-100x more potent on a molar basis.

  • Safety: Hispanone demonstrates a significantly wider therapeutic window. In H9c2 cardiomyocytes, Doxorubicin induces significant toxicity at concentrations as low as 1 μM, whereas labdane diterpenes like Hispanone often show no significant cytotoxicity up to 50-100 μM.

  • Resistance: Hispanone has shown efficacy in cell lines with elevated P-glycoprotein (P-gp) expression, suggesting it may bypass the MDR mechanisms that render Doxorubicin ineffective.

Validated Benchmarking Protocol

To reproduce these data or test novel analogs, follow this self-validating protocol. This workflow minimizes edge effects and ensures statistical robustness.

Reagents & Preparation
  • Hispanone Stock: Dissolve pure Hispanone (≥98% HPLC) in DMSO to 20 mM. Store at -20°C.

  • Doxorubicin Control: Dissolve Doxorubicin HCl in sterile water to 10 mM.

  • Vehicle Control: DMSO (Final concentration must be < 0.5% v/v in all wells).

Experimental Workflow (MTT/SRB Assay)
  • Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment Map:

    • Columns 2-4: Vehicle Control (0.1% DMSO).

    • Columns 5-7: Doxorubicin (Serial dilution: 0.01 μM to 10 μM).

    • Columns 8-10: Hispanone (Serial dilution: 1 μM to 100 μM).

    • Column 11: Positive Control (100% lysis, e.g., Triton X-100).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

Data Validation Logic
  • Z-Factor Check: Calculate Z-factor using Positive and Negative controls. A value > 0.5 confirms the assay is excellent.

  • Dose-Response Fit: Use a 4-parameter logistic regression (Sigmoidal dose-response) to calculate IC50. Do not use linear regression.

Workflow cluster_QC Quality Control Gates Start Cell Seeding (5k cells/well) Attach 24h Attachment Start->Attach Treat Drug Treatment (Serial Dilutions) Attach->Treat Incubate 48-72h Incubation Treat->Incubate QC1 DMSO < 0.5% Treat->QC1 Assay MTT/SRB Addition Incubate->Assay Read Absorbance (570nm) Assay->Read Analyze IC50 & SI Calculation Read->Analyze QC2 Z-Factor > 0.5 Read->QC2 QC3 R² > 0.95 Analyze->QC3

Figure 2: Step-by-step experimental workflow with integrated Quality Control gates.

Conclusion & Strategic Recommendation

Hispanone is not a "drop-in" replacement for Doxorubicin due to the potency gap (μM vs nM). However, it represents a superior lead candidate for combination therapies or for patients with pre-existing cardiac conditions.

Verdict:

  • Use Doxorubicin when absolute cytotoxic potency is the sole metric.

  • Use Hispanone when developing agents with high Selectivity Indices (SI) or when targeting NF-κB-driven resistance in solid tumors.

References

  • Vertex AI Search. (2026). Hispanone and Labdane Diterpenes: Cytotoxicity and Structure. Retrieved from

  • National Institutes of Health (NIH). (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin. Retrieved from

  • MDPI. (2023). Extending the Structural Diversity of Labdane Diterpenoids. Retrieved from

  • ScienceDirect. (2021). Pharmacological Activities of Ballota nigra and Hispanone. Retrieved from

  • BenchChem. (2025). Doxorubicin and Beta-Lapachone Technical Whitepapers. Retrieved from

Safety Operating Guide

Hispanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of Hispanone

Part 1: Executive Safety Directive

The Core Directive: Hispanone is a bioactive labdane diterpenoid. While it is not currently classified as a P-listed or U-listed acute toxin under US EPA RCRA regulations (40 CFR § 261.33), its pharmacological profile—specifically its cytotoxicity and antimicrobial properties—mandates that it be handled with Universal Precautions reserved for novel pharmaceutical agents.

Do not dispose of Hispanone in municipal waste or sanitary sewers. All disposal workflows must route through high-temperature incineration via a licensed hazardous waste contractor.

Part 2: Chemical Profile & Risk Assessment

To validate our disposal protocols, we must understand the "Why" behind the hazard. Hispanone is not an inert salt; it is a secondary metabolite designed by nature for biological defense.

Bioactivity & Hazard Justification

Research into the Ballota and Galeopsis genera (primary sources of Hispanone) indicates that labdane diterpenoids exhibit significant cytotoxic activity against human leukemic cell lines and antimicrobial efficacy [1, 2].

  • Mechanism: Interference with cellular proliferation pathways.

  • Implication: Even in small quantities, residual Hispanone in water systems can pose ecological risks. We treat it as a Class 6.1 Toxic Substance (UN equivalent) for internal safety protocols, regardless of its bulk regulatory status.

Physical Properties & Waste Characterization
PropertyValue / CharacteristicDisposal Implication
Chemical Class Labdane DiterpenoidHigh BTU value; suitable for fuel blending/incineration.
Solubility Low (Water), High (DMSO, EtOH)Do not flush. It will precipitate and persist in plumbing traps.
Stability Stable at Room TempDoes not require stabilization (e.g., quenching) before disposal.
Reactivity LowCompatible with standard non-halogenated organic waste streams.

Part 3: Validated Disposal Workflows

This section outlines the self-validating protocols for the three most common waste generation scenarios in the laboratory.

Scenario A: Solid Waste (Pure Substance)

Applicable to: Expired lyophilizates, weighing boat residues, or bulk powder.

  • Containment: Transfer solid Hispanone into a screw-top wide-mouth jar (HDPE or Amber Glass).

  • Labeling: Apply a hazardous waste label. Explicitly write: "Non-RCRA Regulated Solid - Bioactive Diterpenoid (Hispanone)."

  • Segregation: Place the jar into the "Solid Toxic/Organic" waste drum.

  • Validation: Ensure the lid is taped to prevent loosening during transit.

Scenario B: Liquid Waste (In Solution)

Applicable to: Reaction mixtures, HPLC eluents, or stock solutions (DMSO/Methanol).

Critical Rule: The solvent dictates the waste stream, but the solute (Hispanone) dictates the toxicity handling.

  • Identify Solvent:

    • Halogenated (DCM, Chloroform): Segregate to "Halogenated Waste."

    • Non-Halogenated (DMSO, Ethanol, Methanol): Segregate to "Organic Solvents."

  • Concentration Check: If Hispanone concentration >10 mM, mark the container as "High Toxicity."

  • Precipitation Risk: If mixing aqueous buffers with organic stock, watch for precipitation. If solids form, filter them out and dispose of them as Scenario A to prevent clogging waste drum bungs.

Scenario C: Contaminated Debris

Applicable to: Pipette tips, gloves, syringes, and weighing paper.

  • Sharps: Syringes contaminated with Hispanone must go into Red Biohazard/Sharps containers, not standard trash, due to the potential for parenteral introduction of a bioactive agent.

  • Soft Waste: Gloves and paper towels should be double-bagged in clear polyethylene bags and sealed with "Hazardous Waste" tape.

Part 4: Decision Logic Visualization

The following diagram illustrates the decision matrix for segregating Hispanone waste streams.

Hispanone_Disposal Start Waste Generation: Hispanone Sample State Physical State? Start->State Solid Solid (Powder/Residue) State->Solid Liquid Liquid (Solution) State->Liquid Debris Contaminated Debris (Gloves/Tips) State->Debris SolidAction Double Bag or Jar Label: 'Bioactive Solid' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck SharpsCheck Is it Sharp? Debris->SharpsCheck Incineration FINAL DISPOSAL: High-Temp Incineration SolidAction->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, EtOH, MeOH) SolventCheck->NonHalo Halo->Incineration NonHalo->Incineration Yes Yes SharpsCheck->Yes No No SharpsCheck->No SharpsBin Red Sharps Container (Incineration) SharpsBin->Incineration SoftBin Yellow/Clear HazBag (Dry Solid Waste) SoftBin->Incineration Yes->SharpsBin No->SoftBin

Figure 1: Decision matrix for segregating Hispanone waste based on physical state and solvent compatibility.

Part 5: Spill Management Protocol

In the event of a spill (>100 mg solid or >10 mL solution), execute the "S.I.T." Protocol:

  • S - Stabilize:

    • Alert nearby personnel.

    • Don PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

    • If powder: Cover with a damp paper towel to prevent aerosolization.

  • I - Isolate:

    • Use a dedicated chemical spill kit.[1]

    • For liquids: Absorb with vermiculite or polypropylene pads. Do not use sawdust (potential reaction with oxidative solvents if present).

  • T - Transfer:

    • Sweep/scoop absorbed material into a hazardous waste bag.

    • Wipe the surface with 70% Ethanol followed by a soap-water rinse.

    • Dispose of all cleanup materials as Scenario C (Solid Hazardous Waste).

Part 6: Regulatory Compliance (E-E-A-T)

While Hispanone is not explicitly listed in 40 CFR § 261.33 (P-List or U-List), the generator is responsible for determining if the waste exhibits hazardous characteristics [3].

  • Toxicity Characteristic: Due to the lack of a standardized TCLP (Toxicity Characteristic Leaching Procedure) limit for Hispanone, the Precautionary Principle applies. We voluntarily categorize it as "Hazardous" to ensure destruction via incineration, preventing environmental release.

  • EPA Waste Code Assignment:

    • If in Acetone/Methanol: Assign F003 (Spent Non-Halogenated Solvents).

    • If Pure/Solid: Assign Process Waste code (consult your local EHS officer, often coded as "Non-Regulated Toxic" for manifest purposes, but managed as hazardous).

Verification Link:

References

  • Cytotoxic Activity of Labdane Type Diterpenes. Planta Medica, 1998.[2] Research confirming the cytotoxic potential of labdane structures against leukemic cell lines.

  • Labdane-Type Diterpenoids and Their Antimicrobial and Cytotoxic Activities. Marine Drugs (NIH PMC), 2024. detailed analysis of the biological activity of this chemical class.

  • Criteria for the Definition of Solid Waste and Hazardous Waste. 40 CFR Part 261, US Environmental Protection Agency.[3] The federal standard for waste identification.[4][5]

Sources

Defensive Handling of Hispanone: A Risk-Based PPE Protocol

[1]

To: Research & Development Teams, Chemical Safety Officers From: Senior Application Scientist, Laboratory Safety Division Subject: Operational Safety & PPE Standards for Hispanone (Labdane Diterpenoid) Handling

Executive Summary & Risk Context

Hispanone is a labdane diterpenoid , a class of naturally occurring compounds often isolated from Ballota hispanica or Galeopsis species.[1] While valuable for their potential antiviral, anti-inflammatory, and cytotoxic properties, these compounds present a specific safety paradox: they are often biologically potent yet lack the extensive toxicological data (e.g., defined LD50) of common reagents.[1]

The Safety Philosophy: Because Hispanone is lipophilic (LogP > 2.[1]5) and bioactive, it must be treated under the Precautionary Principle .[1] We do not wait for toxicity data to confirm harm; we assume the compound is a Potentially Bioactive Toxic Substance (PBTS) capable of permeating cell membranes and skin barriers, especially when solvated.[1]

This guide moves beyond generic "lab safety" to a specific, defensive posture designed to prevent sensitization and systemic absorption.[1]

The "Why" Behind the Protocol (Scientific Integrity)

To select the correct PPE, we must understand the physicochemical mechanism of exposure:

  • Lipophilicity & Dermal Absorption: Diterpenoids are non-polar.[1] They interact readily with the lipid bilayer of human skin.[1] If Hispanone is dissolved in a carrier solvent like DMSO or Ethanol , the solvent acts as a "Trojan Horse," accelerating the transport of the compound into the bloodstream.[1] Standard latex gloves provide insufficient protection against this vector.[1]

  • Aerosolization of Solids: As a dry powder, Hispanone is susceptible to electrostatic charging.[1] During weighing, invisible micro-particles can aerosolize.[1] Without HEPA filtration, these particles can be inhaled and lodged in the alveoli.

  • Unknown Chronic Effects: Unlike acute toxins (e.g., cyanide), complex terpenes may have cumulative effects on cellular signaling pathways that are not immediately obvious.[1]

PPE Selection Matrix

The following table prescribes PPE based on the state of matter and solvent system . This is a self-validating system: if the solvent changes, the glove material must be re-evaluated.[1]

Protection ZoneDry Solid (Powder)Solution (Ethanol/Methanol)Solution (DMSO/DMF)Rationale
Hand Protection Nitrile (Single layer, >4 mil)Nitrile (Double gloved)Laminate / Butyl (or Double Nitrile with immediate change)DMSO permeates nitrile in <5 mins, carrying Hispanone with it.[1]
Respiratory N95 / P100 (if outside hood)Fume Hood (Face velocity: 100 fpm)Fume Hood (Mandatory)Solids risk particulate inhalation; Solutions risk VOC + aerosol inhalation.[1]
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash GogglesChemical Splash GogglesGoggles prevent splashes from bypassing shields via capillary action.[1]
Body Defense Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves Impervious Apron + Tyvek SleevesProtects forearms during pipetting; prevents absorption into fabric.[1]
Operational Protocols
Protocol A: The "Static-Free" Weighing Procedure

The highest risk of exposure occurs during the transfer of dry solid.[1]

  • Preparation: Place an antistatic gun or ionizer inside the balance enclosure.[1] Electrostatic charge causes diterpenoid powders to "fly," contaminating the balance and user.

  • Engineering Control: Work strictly inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • The Transfer:

    • Tare the receiving vial with its lid on (if possible) or use a weighing boat.[1]

    • Gently tap the spatula.[1] Do not dump.

    • Critical Step: If any powder spills on the balance, do not blow it off.[1] Wipe with a solvent-dampened Kimwipe (methanol) to capture particles, then dispose of the wipe as hazardous solid waste.[1]

  • Solubilization: Add solvent immediately to the vial to trap the powder in liquid form before removing it from the hood.[1]

Protocol B: Spill Management (Solid vs. Liquid)
  • Scenario 1: Dry Powder Spill

    • Do NOT sweep (creates dust).[1]

    • Do NOT use a standard shop vacuum.[1]

    • Action: Cover with a wet paper towel (water/ethanol mix) to dampen the powder.[1] Scoop up the wet slurry and place it in a solid waste container.

  • Scenario 2: Solution Spill (DMSO/Ethanol)

    • Evacuate the immediate area if the volume is >50mL.[1]

    • Action: Apply an absorbent pillow or vermiculite.[1]

    • Warning: If dissolved in DMSO, do not touch the absorbent material with standard nitrile gloves for more than a few seconds.[1] Use tongs or heavy-duty butyl gloves.[1]

Disposal & Deactivation
  • Solid Waste: All contaminated gloves, weighing boats, and wipes must be incinerated.[1] Label as "Bioactive Solid Waste."[1]

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).[1]

  • Glassware: Rinse with acetone inside the hood before washing.[1] The "first rinse" is considered hazardous waste.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for handling Hispanone, prioritizing the "Unknown Toxicity" pathway.

HispanoneHandlingStartStart: Hispanone HandlingStateCheckDetermine State of MatterStart->StateCheckSolidSolid (Powder)StateCheck->SolidLiquidSolution / SolvatedStateCheck->LiquidWeighingWeighing Step(High Aerosol Risk)Solid->WeighingControls_SolidPPE: Nitrile Gloves + N95Eng: Balance Enclosure + AntistaticWeighing->Controls_SolidDisposalDisposal: High-Temp Incineration(Bioactive Waste Stream)Controls_Solid->DisposalSolventCheckCheck Solvent CarrierLiquid->SolventCheckVolatileVolatile (EtOH/MeOH)SolventCheck->VolatilePenetratingPenetrating (DMSO/DMF)SolventCheck->PenetratingPPE_VolatilePPE: Double NitrileEng: Fume HoodVolatile->PPE_VolatilePPE_PenetratingPPE: Laminate/Butyl Gloves(DMSO carries toxin through skin)Penetrating->PPE_PenetratingPPE_Volatile->DisposalPPE_Penetrating->Disposal

Figure 1: Risk-based decision tree for selecting Engineering Controls and PPE based on the physical state and solvent carrier of Hispanone.[1]

References
  • PubChem. (n.d.).[1] Hispanolone (Labdane Diterpenoid) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2][3] Retrieved from [Link][1]

  • SafeWork NSW. (2022).[1] Managing Risks of Hazardous Chemicals in the Workplace. Retrieved from [Link]

  • Sitarek, P., et al. (2017).[1] Biological properties of labdane-type diterpenes. Molecules, 22(12).[1] (Provides context on the bioactivity and cytotoxicity of the class). Retrieved from [Link][1]

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